Product packaging for Ethyl 3-guanidino-4-methylbenzoate nitrate(Cat. No.:CAS No. 641569-96-2)

Ethyl 3-guanidino-4-methylbenzoate nitrate

Cat. No.: B1521832
CAS No.: 641569-96-2
M. Wt: 284.27 g/mol
InChI Key: YQMZYKJPGMVZJL-UHFFFAOYSA-N
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Description

Ethyl 3-guanidino-4-methylbenzoate nitrate is a useful research compound. Its molecular formula is C11H16N4O5 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N4O5 B1521832 Ethyl 3-guanidino-4-methylbenzoate nitrate CAS No. 641569-96-2

Properties

IUPAC Name

ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.HNO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMZYKJPGMVZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657702
Record name Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641569-96-2
Record name Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-guanidino-4-methylbenzoate Nitrate: A Key Intermediate in Tyrosine Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 641569-96-2), a critical starting material in the synthesis of prominent oncology therapeutics. Designed for researchers, medicinal chemists, and process development professionals, this guide delves into the compound's chemical properties, its strategic role in pharmaceutical synthesis, detailed reaction protocols, and essential safety considerations.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a specialized organic compound that has gained significant importance not for its direct therapeutic properties, but as a pivotal intermediate in the manufacture of targeted cancer therapies.[1] Its primary and most well-documented application is in the synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor.[1][2][3] Nilotinib is a cornerstone treatment for Chronic Myelogenous Leukemia (CML), particularly in cases resistant to first-line therapies like Imatinib.[1]

The molecular architecture of this intermediate is specifically designed for the efficient construction of the N-phenyl-2-pyrimidinamine core, which is a common pharmacophore in many kinase inhibitors. Understanding the properties and reactivity of this compound is therefore essential for chemists working on the synthesis of Nilotinib and related pharmaceutical agents.[1][4]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. This compound is typically supplied as a white to off-white crystalline powder.[2][5]

Structural Information

dot graph { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=44181764&t=l"]; } dot Caption: 2D Structure of this compound.

Key Physicochemical Data

For ease of reference, the critical physicochemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 641569-96-2[2][6]
Molecular Formula C₁₁H₁₆N₄O₅[2][6][7]
Molecular Weight 284.27 g/mol [2][6][8]
Appearance White to almost white crystalline powder[2][5]
Melting Point 197-201 °C[5]
IUPAC Name ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid[6]
Synonyms 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate, Nilotinib Impurity 22[2][6]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly sealed container.[2][5]

Role in Synthesis: The Pyrimidine Ring Annulation

The primary utility of this compound is to serve as the "guanidine" component in a condensation reaction that forms a substituted pyrimidine ring. This is a critical step in the total synthesis of Nilotinib.

Mechanistic Rationale

The guanidino group (-NH-C(=NH)-NH₂) is a highly nucleophilic and basic moiety. This functionality is pre-installed on the aniline ring system to react with a suitable 1,3-dielectrophile partner. In the context of Nilotinib synthesis, this partner is typically a vinologous amide, such as 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

The reaction proceeds via a condensation-cyclization cascade to form the central 2-aminopyrimidine ring of the target molecule. The use of the nitrate salt is a strategic choice for several reasons:

  • Stability and Handling: The nitrate salt form enhances the compound's stability and crystallinity, making it easier to handle, purify, and store as a solid compared to the free base, which is a much stronger base and potentially less stable.

  • Solubility: While seemingly counterintuitive, salt forms can sometimes offer more favorable solubility profiles in specific reaction solvents compared to their free base counterparts. Patents have noted that corresponding chloride salts may offer even better solubility.[9]

The overall synthetic transformation is visualized below.

G cluster_start Starting Materials cluster_process Core Reaction cluster_product Intermediate Product cluster_final Final Steps A Ethyl 3-guanidino-4- methylbenzoate nitrate C Condensation & Cyclization A->C B 3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one B->C D Ethyl 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)benzoate C->D E Amide Coupling D->E F Nilotinib E->F

Experimental Protocols

Adherence to validated protocols is critical for reproducibility and safety. The following sections outline the synthesis of the title compound and its subsequent use.

Protocol 1: Synthesis of this compound

This procedure is adapted from principles described in synthetic literature. The core of this synthesis is the guanylation of an aniline precursor.

  • Objective: To synthesize this compound from Ethyl 3-amino-4-methylbenzoate.

  • Materials:

    • Ethyl 3-amino-4-methylbenzoate

    • 3,5-Dimethylpyrazole-1-carboxamidine nitrate (or similar guanylating agent)

    • Organic solvent (e.g., Dioxane, DMF)

    • Stir plate, appropriate glassware, condenser

  • Methodology:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 3-amino-4-methylbenzoate (1 equivalent) in the chosen organic solvent.

    • Add the guanylating agent, 3,5-Dimethylpyrazole-1-carboxamidine nitrate (approx. 1.1 equivalents), to the solution.

    • Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

    • Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

    • Dry the resulting white to off-white solid under vacuum to yield this compound.

    • Characterize the final product by melting point, NMR, and MS to confirm identity and purity (≥99.0% is a common specification).[2]

Protocol 2: Use in Pyrimidine Synthesis (Nilotinib Precursor)

This protocol outlines the condensation reaction described in Section 3.[4]

  • Objective: To synthesize Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.

  • Materials:

    • This compound (1 equivalent)

    • 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1 equivalent)

    • Sodium ethoxide or another suitable base

    • Anhydrous Ethanol or tert-Butanol

  • Methodology:

    • To a flask containing anhydrous ethanol, add sodium ethoxide (approx. 2 equivalents) and stir until dissolved.

    • Add this compound (1 equivalent) and 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1 equivalent) to the basic solution.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid).

    • Reduce the solvent volume under vacuum. The product will likely precipitate.

    • Add water to the residue and stir. Collect the solid product by vacuum filtration.

    • Wash the crude product with water and then a small amount of cold ethanol.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford the purified pyrimidine product.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • GHS Classification: The compound is classified with the GHS07 pictogram (Warning).

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H302: Harmful if swallowed may also be relevant.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[10][11]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]

    • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.

    • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2][10]

In case of exposure, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[10]

Conclusion

This compound is a high-value intermediate whose chemical properties are tailored for the efficient synthesis of the N-phenyl-2-pyrimidinamine core of Nilotinib. Its stability as a nitrate salt and the inherent reactivity of its guanidino group make it an indispensable building block in pharmaceutical manufacturing. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for any scientist or researcher engaged in the development of tyrosine kinase inhibitors and related heterocyclic compounds.

References

Ethyl 3-guanidino-4-methylbenzoate nitrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-guanidino-4-methylbenzoate Nitrate: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest in medicinal chemistry and drug development. Drawing from established principles of organic chemistry and data from structurally analogous compounds, this document details its chemical structure, predicted physicochemical properties, a plausible synthetic route, and potential biological significance. The information herein is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Isomerism

This compound is an organic salt. The core structure is an ethyl benzoate molecule substituted with a methyl group at the 4-position and a guanidinium group at the 3-position. The guanidinium group, being strongly basic, is protonated and forms a salt with the nitrate anion.

The positive charge on the guanidinium cation is delocalized across the three nitrogen atoms through resonance, which contributes to its stability. This delocalization is a key feature of the guanidinium group and is crucial for its interaction with biological targets.

cluster_main Ethyl 3-guanidino-4-methylbenzoate Cation cluster_anion Nitrate Anion C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 C4 C C3->C4 N1 NH C3->N1 C5 C C4->C5 C_Me CH₃ C4->C_Me C6 C C5->C6 C6->C1 O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 C_ethyl1 CH₂ O_ester2->C_ethyl1 C_ethyl2 CH₃ C_ethyl1->C_ethyl2 C_guan C⁺ N1->C_guan N2 NH₂ C_guan->N2 N3 NH₂ C_guan->N3 N_nitrate N⁺ O_nitrate1 O⁻ N_nitrate->O_nitrate1 O_nitrate2 O⁻ N_nitrate->O_nitrate2 O_nitrate3 O N_nitrate->O_nitrate3

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

As this compound is not widely documented, its properties are predicted based on known data for structurally similar molecules such as benzamidine and other guanidinium salts.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₁H₁₆N₄O₅Based on the proposed structure.
Molecular Weight 284.27 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for organic salts.
Melting Point > 200 °C (with decomposition)Guanidinium salts are generally high-melting solids due to their ionic nature and strong hydrogen bonding networks.
Solubility Soluble in water, DMSO, DMF; sparingly soluble in ethanol; insoluble in non-polar solvents like ether and hexane.The ionic nature of the salt confers high polarity, leading to good solubility in polar protic and aprotic solvents.
pKa (Guanidinium group) ~12.5The guanidinium group is one of the strongest organic bases due to the resonance stabilization of its conjugate acid. This pKa is similar to that of arginine.

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be achieved via the guanidinylation of the corresponding aniline precursor, Ethyl 3-amino-4-methylbenzoate. This multi-step synthesis is outlined below.

G start 4-Methylbenzoic Acid step1 Esterification (Ethanol, H₂SO₄) start->step1 Step 1 intermediate1 Ethyl 4-methylbenzoate step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 Step 2 intermediate2 Ethyl 3-nitro-4-methylbenzoate step2->intermediate2 step3 Reduction (H₂, Pd/C or SnCl₂/HCl) intermediate2->step3 Step 3 intermediate3 Ethyl 3-amino-4-methylbenzoate step3->intermediate3 step4 Guanidinylation (e.g., S-Methylisothiourea sulfate) intermediate3->step4 Step 4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Guanidinylation

This protocol details the final and most critical step: the conversion of the aniline precursor to the target guanidinium salt.

Materials:

  • Ethyl 3-amino-4-methylbenzoate (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF)

  • Nitric Acid (for salt formation)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a solution of Ethyl 3-amino-4-methylbenzoate in DMF, add DIPEA. Stir the solution at room temperature for 10 minutes.

  • Guanidinylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride to the reaction mixture. Heat the mixture to 80 °C and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and other organic impurities.

  • Salt Formation: Acidify the aqueous layer with dilute nitric acid to a pH of ~2-3.

  • Isolation and Purification: The product, this compound, should precipitate out of the aqueous solution. If not, concentrate the aqueous layer under reduced pressure. The resulting solid can be collected by filtration and washed with cold water and diethyl ether to remove any remaining impurities. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Potential Applications and Biological Relevance

The guanidinium group is a key functional group in many biologically active compounds and pharmaceuticals. Its ability to form strong, bidentate hydrogen bonds with carboxylate groups and other hydrogen bond acceptors makes it an excellent mimic of the side chain of arginine.

Potential areas of interest for this compound include:

  • Enzyme Inhibition: Many enzymes that process arginine or have a carboxylate-rich active site can be targeted by guanidinium-containing inhibitors. This compound could be investigated as an inhibitor of nitric oxide synthases (NOS), protein arginine deiminases (PADs), or certain proteases.

  • Ion Channel Modulation: The guanidinium group is a known blocker of certain ion channels, such as sodium channels. The specific substitution pattern on the aromatic ring could be explored to achieve selectivity for different channel subtypes.

  • Drug Delivery: The cationic nature of the guanidinium group can facilitate cell penetration, making it a useful moiety for enhancing the cellular uptake of therapeutic agents.

Conclusion

This compound is a compound with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, and a robust synthetic pathway. The presence of the guanidinium group suggests a range of possible biological activities that warrant further investigation. The protocols and data presented here serve as a solid foundation for researchers to synthesize and explore the therapeutic potential of this and related molecules.

An In-Depth Technical Guide to Ethyl 3-guanidino-4-methylbenzoate Nitrate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 641569-96-2) is a specialized organic compound whose significance in modern pharmaceutical synthesis is becoming increasingly prominent. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and its critical role as a key intermediate, particularly in the manufacturing of targeted cancer therapies. Furthermore, we will explore the broader pharmacological context of guanidinobenzoate derivatives, offering insights into potential research and development avenues. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, process development, and pharmaceutical research.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The formal IUPAC name for this compound is ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid [1][2]. It is also referred to as a nitric acid compound with ethyl 3-{[amino(imino)methyl]amino}-4-methylbenzoate (1:1). For simplicity and common usage in literature and commercial listings, it is often referred to as this compound.

The structure consists of an ethyl benzoate core, substituted with a methyl group at the 4-position and a guanidino group at the 3-position. The compound is supplied as a nitrate salt, which enhances its stability and handling properties.

  • CAS Number: 641569-96-2[1]

  • Molecular Formula: C11H16N4O5[1]

  • Molecular Weight: 284.27 g/mol [1]

The chemical structure is depicted in the diagram below:

Caption: Chemical structure of this compound.

Physicochemical Data

This compound is typically a white to almost white crystalline powder. Key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 641569-96-2,[1]
Molecular Formula C11H16N4O5,[1]
Molecular Weight 284.27 g/mol [1]
Appearance White to almost white crystal-powder
Melting Point 199°C[3]
Storage Sealed in dry, room temperature

Synthesis and Manufacturing

General Synthesis Route

The synthesis of this compound is a multi-step process. A generalized approach involves the reaction of an appropriate ethyl benzoate precursor with a guanidinylating agent. One described method suggests that the compound can be synthesized by reacting ethyl benzoate with an "amino imine methyl nitrate" in an organic solvent, with the final product purified by crystallization[4].

A more specific precursor for this synthesis would be Ethyl 3-amino-4-methylbenzoate (CAS 41191-92-8)[5][6]. The amino group on this precursor serves as the reactive site for the introduction of the guanidino moiety.

The workflow can be conceptualized as follows:

Caption: Generalized synthesis workflow for this compound.

Causality in Experimental Choices
  • Choice of Precursor: Ethyl 3-amino-4-methylbenzoate is an ideal starting material as the amino group at the 3-position is suitably activated for nucleophilic attack on the guanidinylating agent, while the methyl group at the 4-position remains intact.

  • Guanidinylation Reagent: The choice of the guanidinylating agent is critical. Reagents like S-methylisothiourea sulfate or 1H-pyrazole-1-carboxamidine are commonly used. They provide the core guanidino structure and have good reactivity with primary amines under controlled conditions.

  • Salt Formation: The conversion to a nitrate salt serves multiple purposes. It often improves the crystallinity of the compound, making purification by recrystallization more efficient. Furthermore, the salt form can enhance stability and shelf-life compared to the free base.

  • Solvent and Purification: The selection of an organic solvent is dependent on the solubility of the reactants and the product[4]. Purification by crystallization is a standard and effective method for obtaining high-purity intermediates required for pharmaceutical applications[4].

Role in Pharmaceutical Synthesis: The Nilotinib Intermediate

The primary and most significant application of this compound is its function as a key building block in the synthesis of Nilotinib [7][8]. Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor.[9] It is a second-generation therapeutic agent used in the treatment of Chronic Myelogenous Leukemia (CML), particularly for patients who are resistant or intolerant to Imatinib[7][8].

The quality and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API)[7].

The synthesis pathway from the intermediate to Nilotinib involves a subsequent reaction where the guanidino group is cyclized to form a pyrimidine ring, which is a core structural feature of Nilotinib.

Caption: Role of the intermediate in the synthesis pathway of Nilotinib.

Broader Pharmacological Context: Guanidinobenzoates

While the primary documented use of this compound is as a synthetic intermediate, the guanidinobenzoate scaffold is of significant interest in medicinal chemistry. Guanidinobenzoate derivatives are known to act as inhibitors of various proteases, particularly serine proteases, due to the ability of the basic guanidinium group to interact with negatively charged residues (e.g., aspartate) in the enzyme's active site.

Enteropeptidase Inhibition

Recent research has focused on 4-guanidinobenzoate derivatives as potent inhibitors of enteropeptidase, a serine protease found in the duodenum.[10][11] By inhibiting this enzyme, these compounds can reduce the digestion and absorption of dietary proteins, leading to increased fecal protein excretion. This mechanism is being explored for the treatment of obesity.[11][12] Studies have shown that oral administration of such compounds can produce significant anti-obesity effects in animal models.[11]

Anticoagulant and Antifibrinolytic Activity

Other guanidinobenzoic acid derivatives have been investigated for their ability to inhibit enzymes in the coagulation cascade, such as plasmin and trypsin.[13] This suggests potential applications as anticoagulants or antifibrinolytic agents.

The presence of the guanidino group in this compound places it within this pharmacologically active class of compounds, suggesting that it or its derivatives could be explored for novel therapeutic applications beyond its role as an intermediate.

Analytical Methodologies

The characterization and quality control of this compound rely on standard analytical techniques to ensure purity and structural integrity.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the compound.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • Record the chromatogram for 30 minutes.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Techniques like LC-MS can be used to confirm the molecular weight of the compound.[14][15]

Safety and Handling

According to available safety data, this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[1] The hazard statement H302 (Harmful if swallowed) is also associated with it.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4]

Conclusion

This compound is a compound of high importance in the pharmaceutical industry, primarily serving as an indispensable intermediate in the synthesis of the anti-cancer drug Nilotinib. Its synthesis is well-defined, and its quality is critical for the production of the final API. Beyond this established role, the guanidinobenzoate moiety it contains is a recognized pharmacophore with potential applications in modulating protease activity. This opens avenues for further research and development, positioning this compound and its analogues as subjects of interest for future drug discovery programs. This guide has provided a foundational understanding of its chemistry, synthesis, and application, intended to support the work of researchers and developers in the pharmaceutical sciences.

References

An In-Depth Technical Guide to the Core Intermediates in the Synthesis of Nilotinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Modern Tyrosine Kinase Inhibitor

Nilotinib, marketed as Tasigna®, is a second-generation Bcr-Abl tyrosine kinase inhibitor that has become a cornerstone in the treatment of chronic myelogenous leukemia (CML), particularly in cases resistant or intolerant to imatinib.[1][2] Its molecular architecture, while elegant in its biological function, presents a compelling challenge for synthetic and process chemists. The imperative for a robust, scalable, and economically viable manufacturing process has driven considerable innovation in the synthesis of this life-saving therapeutic.

This guide provides a detailed examination of the synthetic strategies for Nilotinib, focusing on the preparation of its two primary, structurally complex intermediates. We will dissect the critical synthetic disconnections and explore the underlying chemical principles that govern the selection of reagents, catalysts, and reaction conditions. The narrative is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning and field-proven insights essential for practical application.

The retrosynthetic analysis of Nilotinib (I) logically cleaves the central amide bond, revealing two key building blocks: the aniline fragment, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (II) , and the carboxylic acid fragment, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (III) . The efficient synthesis of these two intermediates is paramount to the overall success of the Nilotinib manufacturing campaign.

G Nilotinib Nilotinib (I) Disconnection Retrosynthetic Disconnection (Amide Bond) Nilotinib->Disconnection Intermediate_II 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (II) (Aniline Fragment) Intermediate_III 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (III) (Carboxylic Acid Fragment) Disconnection->Intermediate_II Disconnection->Intermediate_III

Caption: Retrosynthetic analysis of Nilotinib.

Part 1: The Aniline Fragment - Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

This intermediate provides the trifluoromethyl- and imidazole-substituted phenyl ring that binds deep within an allosteric pocket of the Bcr-Abl kinase.[3] Its synthesis requires the regioselective formation of a C-N bond between the aniline and imidazole rings, a challenge addressed by several distinct strategies.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) Pathway

This classical approach leverages a highly activated aromatic ring to facilitate nucleophilic substitution by 4-methylimidazole. The process begins with a substrate like 1-fluoro-3-nitro-5-trifluoromethyl-benzene.

  • Imidazole Installation: The electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the fluorine atom for SNAr. Reaction with 4-methylimidazole in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF proceeds efficiently to yield 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole.[4] The choice of fluorine as the leaving group is deliberate; its high electronegativity enhances the activation of the ring towards nucleophilic attack.

  • Nitro Group Reduction: The subsequent reduction of the nitro group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) in a polar solvent like methanol is a clean and efficient method.[5] This method is often preferred in industrial settings for its high yield and the avoidance of stoichiometric metallic reducing agents. The hydrogenation is typically performed under pressure (4-7 bar) and at elevated temperatures (70-75°C) to ensure complete conversion.[5]

G cluster_snar SNAr Pathway Start_SNAr 1-Fluoro-3-nitro-5- (trifluoromethyl)benzene Nitro_Imidazole 4-Methyl-1-(3-nitro-5- trifluoromethyl-phenyl)-1H-imidazole Start_SNAr->Nitro_Imidazole 4-Methylimidazole, K₂CO₃, DMF Final_Amine 3-(Trifluoromethyl)-5-(4-methyl- 1H-imidazol-1-yl)benzenamine Nitro_Imidazole->Final_Amine Reduction (e.g., H₂, Pd/C)

Caption: Nucleophilic Aromatic Substitution (SNAr) route.

Strategy B: Transition Metal-Catalyzed Cross-Coupling

Modern synthetic methods, particularly copper- or palladium-catalyzed cross-coupling reactions, offer an alternative and often more direct route. This pathway typically starts with 3-bromo-5-trifluoromethylaniline.

  • Coupling Reaction: An Ullmann-type condensation between 3-bromo-5-trifluoromethylaniline and 4-methylimidazole is a prominent example.[6][7] This reaction is typically mediated by a copper(I) catalyst, such as CuI, in the presence of a base like tripotassium phosphate (K₃PO₄) and often a coordinating ligand like 8-hydroxyquinoline.[6] The reaction can be run at elevated temperatures in solvents like n-butanol or even under solvent-free conditions, which aligns with green chemistry principles.[6][7]

  • Advantages: This approach is highly convergent, constructing the key C-N bond in a single step from an aniline derivative, thereby avoiding the need for a nitro group reduction. This can simplify the process and reduce waste streams. Recent advancements have focused on creating one-pot procedures where the free base is generated and immediately converted to its hydrochloride salt, ready for the final coupling step.[6]

G cluster_coupling Cross-Coupling Pathway Start_Coupling 3-Bromo-5- (trifluoromethyl)aniline Final_Amine_C 3-(Trifluoromethyl)-5-(4-methyl- 1H-imidazol-1-yl)benzenamine Start_Coupling->Final_Amine_C 4-Methylimidazole, CuI, K₃PO₄, Ligand

Caption: Transition Metal-Catalyzed Cross-Coupling route.

Quantitative Data Summary: Aniline Fragment Synthesis
RouteKey ReagentsSolventYieldPurityReference
SNAr & Reduction 1. K₂CO₃2. H₂, 5% Pd/C1. DMF2. Methanol~62% (overall)>99%[5]
Ullmann Coupling CuI, K₃PO₄, 8-Hydroxyquinolinen-Butanol~50% (as HCl salt)High[6]
Solvent-Free Coupling CuI, K₃PO₄NoneHigh YieldHigh[6][7]
Experimental Protocol: Synthesis via SNAr and Reduction[5]

Step A: 4-Methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole

  • To a solution of 1-fluoro-3-nitro-5-trifluoromethyl-benzene in N,N-dimethylformamide (DMF), add 4-methylimidazole and potassium carbonate.

  • Heat the reaction mixture to 80-100°C and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

  • Cool the mixture, pour it into water, and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro intermediate.

Step B: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine

  • Charge a hydrogenation vessel with the nitro intermediate from Step A, 5% Palladium on Carbon (Pd/C), and methanol.

  • Inert the vessel with nitrogen, then introduce hydrogen gas to a pressure of 4-7.5 bar.

  • Heat the mixture to 70-75°C and stir vigorously for 2-4 hours, monitoring hydrogen uptake.

  • Upon reaction completion, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under vacuum. The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/water or acetone) after converting it to its hydrochloride salt by adding hydrochloric acid.[5]

Part 2: The Carboxylic Acid Fragment - Synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

This intermediate constitutes the "western" half of Nilotinib and contains the 2-aminopyrimidine hinge-binding motif crucial for its kinase inhibitory activity.[8] Its synthesis is a multi-step process that builds the heterocyclic core onto a benzoic acid scaffold.

Synthetic Strategy: Guanidinylation and Cyclocondensation

The most common and industrially applied route involves the construction of the pyrimidine ring from a guanidine precursor.[9][10]

  • Guanidinylation: The synthesis begins with an ester of 3-amino-4-methylbenzoic acid (e.g., the methyl or ethyl ester). This starting material is treated with cyanamide (H₂NCN) in the presence of an acid, such as nitric acid, to form the corresponding guanidinium salt: 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate.[9] This reaction transforms the aniline into a guanidine, which is primed for cyclization.

  • Pyrimidine Ring Formation: The key cyclocondensation step involves reacting the guanidine intermediate with an α,β-unsaturated ketone, specifically 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one .[9][11] This reaction is typically carried out in a high-boiling solvent like n-butanol at reflux temperatures. The enaminone acts as a three-carbon synthon, reacting with the two nitrogen atoms of the guanidine group to form the pyrimidine ring, yielding the ethyl ester of the target acid.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is a standard saponification reaction, usually achieved by heating with an aqueous base like sodium hydroxide, followed by acidic workup to precipitate the product.[11]

G cluster_acid Carboxylic Acid Fragment Pathway Start_Acid 3-Amino-4-methyl- benzoic acid ester Guanidine Guanidinium salt intermediate Start_Acid->Guanidine Cyanamide, HNO₃ Ester_Prod 4-Methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)benzoic acid ester Guanidine->Ester_Prod 3-(Dimethylamino)-1-(pyridin-3-yl) prop-2-en-1-one, n-BuOH, Δ Final_Acid 4-Methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)benzoic acid Ester_Prod->Final_Acid Saponification (NaOH, H₂O, Δ)

Caption: Synthesis of the carboxylic acid intermediate.

Quantitative Data Summary: Carboxylic Acid Fragment Synthesis
StepKey ReagentsSolventYieldPurityReference
Guanidinylation Cyanamide, HNO₃EthanolLow (25-30%)~90%[9][12]
Cyclocondensation Enaminone, NaOHn-ButanolLow (35%)-[9][12]
Improved Cyclo. Enaminone, NaOHn-ButanolHighHigh[11]
Saponification NaOH (aq)n-Butanol/H₂OQuantitativeHigh[11]

Note: Early reported yields for the initial steps were low, making the process unviable.[12] Process optimization has since improved efficiency.

Experimental Protocol: Synthesis of the Carboxylic Acid Fragment[11]
  • Charge a reaction vessel with 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol under a nitrogen atmosphere.

  • Heat the reaction mass to reflux temperature (approx. 120-125°C) and maintain for 12 hours.

  • Cool the reaction to room temperature and add an aqueous solution of sodium hydroxide.

  • Reheat the mixture to reflux to effect saponification of the methyl ester. Monitor by HPLC until the ester is consumed.

  • Cool the reaction mixture to 25-35°C. Add water and adjust the pH to be acidic using hydrochloric acid to precipitate the product.

  • Stir the resulting slurry for one hour.

  • Filter the solid, wash thoroughly with deionized water, and dry under vacuum at 50-55°C to yield the title compound.

Part 3: The Final Union - Amide Bond Formation to Yield Nilotinib

The culmination of the synthesis is the coupling of the two primary intermediates. This step is critical for the overall yield and purity of the final Active Pharmaceutical Ingredient (API).

Strategy A: Acid Chloride Method

A traditional and robust method for amide bond formation involves activating the carboxylic acid as a more reactive acyl chloride.

  • Activation: 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (III) is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).[2] The mixture is typically heated to around 60°C to ensure complete formation of the acid chloride.

  • Coupling: A solution of the aniline fragment (II) in NMP is then added to the activated acid chloride. The reaction mixture is heated (e.g., to 90°C) for several hours to drive the condensation to completion.[2]

  • Workup and Isolation: The reaction is quenched by cooling and adding a basic aqueous solution (e.g., NaOH) to neutralize excess acid and precipitate the Nilotinib free base.[1] The product is isolated by filtration and can be purified by slurrying in hot water and/or methanol to remove process-related impurities.[9]

Strategy B: Direct Coupling with Modern Reagents

To avoid the often harsh conditions of acid chloride formation, modern peptide coupling reagents can be employed.

  • Activation/Coupling: Reagents such as 1,1'-Carbonyldiimidazole (CDI) can be used to activate the carboxylic acid in situ.[2] The reaction involves adding CDI to a solution of the acid (III) and imidazole hydrochloride in NMP. After a period of activation, the aniline fragment (II) is added, and the mixture is heated to complete the reaction. This method offers milder conditions and can sometimes lead to a cleaner product profile.

References

The Unseen Potential: Ethyl 3-guanidino-4-methylbenzoate Nitrate in the Landscape of Cancer Therapy Development

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Intermediate

In the intricate tapestry of pharmaceutical synthesis, certain molecules are relegated to the role of unsung heroes—vital for the creation of life-saving drugs, yet rarely examined for their own therapeutic merit. Ethyl 3-guanidino-4-methylbenzoate nitrate is one such molecule. Widely recognized as a crucial intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib, its own story in the context of oncology remains largely untold.[1][2] This guide ventures beyond its established role, dissecting the molecule to explore the latent therapeutic potential encapsulated within its guanidino and nitrate moieties. As senior application scientists, we present a forward-looking analysis, grounded in established biochemical principles, to inspire novel avenues of research in cancer therapy.

Chemical Identity and Known Role

This compound is an organic compound whose primary significance in the pharmaceutical industry is as a precursor in the multi-step synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor.[3][4]

PropertyValueSource
CAS Number 641569-96-2[5]
Molecular Formula C11H16N4O5[5][6]
Molecular Weight 284.27 g/mol [5][6]
Physical Form White to almost white crystal-powder[7]
Melting Point 199°C[6]
Storage Sealed in dry, room temperature[7][8]

Its synthesis is a critical step in building the core structure of Nilotinib, and its purity is paramount for the quality of the final active pharmaceutical ingredient.[2]

Synthesis_Context Raw_Materials Starting Materials Intermediate Ethyl 3-guanidino-4- methylbenzoate nitrate Raw_Materials->Intermediate Chemical Synthesis Nilotinib Nilotinib (API) Intermediate->Nilotinib Further Reactions Final_Product Cancer Therapy Drug Nilotinib->Final_Product Formulation Guanidino_MoA cluster_0 Guanidino Moiety cluster_1 Cellular Targets cluster_2 Anticancer Effects Guanidino Positively Charged Guanidinium Ion DNA DNA Minor Groove Guanidino->DNA Electrostatic Interaction Mitochondria Mitochondria Guanidino->Mitochondria Inhibition of Respiratory Chain Metabolism Cellular Metabolism Guanidino->Metabolism Modulation of Glycolytic Flux Replication_Block Inhibition of Replication & Transcription DNA->Replication_Block Apoptosis_Mito ATP Depletion & ROS Increase Mitochondria->Apoptosis_Mito Energy_Crisis Glycolysis Inhibition Metabolism->Energy_Crisis Cell_Death Apoptosis / Cell Death Replication_Block->Cell_Death Apoptosis_Mito->Cell_Death Energy_Crisis->Cell_Death Nitrate_Prodrug_Workflow Prodrug Ethyl 3-guanidino-4- methylbenzoate nitrate (Nitrate Ester) Activation Enzymatic Metabolism (in vivo) Prodrug->Activation NO Nitric Oxide (NO) Release Activation->NO Effects High Local Concentration of NO in Tumor NO->Effects Outcomes Apoptosis Chemosensitization Immune Modulation Effects->Outcomes

References

Methodological & Application

Synthesis of Ethyl 3-guanidino-4-methylbenzoate Nitrate: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 641569-96-2), a critical intermediate in the manufacture of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] The synthesis commences from the readily available starting material, ethyl 4-methylbenzoate (ethyl p-toluate). The synthetic pathway involves three key transformations: 1) regioselective nitration of the aromatic ring, 2) reduction of the nitro group to a primary amine, and 3) subsequent guanidinylation to yield the final product. This document provides not only detailed, step-by-step protocols but also elucidates the underlying chemical principles, reaction mechanisms, and critical safety considerations for each stage. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide a robust and reproducible methodology.

Introduction: Significance and Synthetic Strategy

The guanidinium functional group is a privileged structure in medicinal chemistry, renowned for its ability to engage in strong hydrogen bonding interactions, a feature prominently utilized in numerous biologically active compounds and pharmaceuticals.[3][4] this compound serves as a pivotal building block, and its efficient synthesis is of significant interest.[2]

The synthetic strategy outlined herein is a logical and well-established sequence in aromatic chemistry. It begins with the functionalization of the ethyl 4-methylbenzoate core. The electron-donating methyl group and the electron-withdrawing, meta-directing ethyl ester group guide the regioselectivity of the initial nitration step.[5] Subsequent reduction of the nitro-intermediate to an aniline derivative provides the necessary nucleophile for the final guanidinylation step. Each stage has been optimized to ensure high yield and purity, with detailed explanations to empower the researcher with a thorough understanding of the process.

Overall Synthetic Pathway

The transformation from ethyl 4-methylbenzoate to the target nitrate salt is achieved in three distinct steps, as illustrated below.

G cluster_0 Overall Synthesis Workflow A Ethyl 4-methylbenzoate B Ethyl 4-methyl-3-nitrobenzoate A->B Step 1: Nitration (HNO₃, H₂SO₄) C Ethyl 3-amino-4-methylbenzoate B->C Step 2: Reduction (H₂, Pd/C) D This compound C->D Step 3: Guanidinylation (Guanidinylating Agent)

References

Application Notes and Protocols for Ethyl 3-guanidino-4-methylbenzoate Nitrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Synthon for Advanced Pharmaceutical Intermediates

Ethyl 3-guanidino-4-methylbenzoate nitrate has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of tyrosine kinase inhibitors (TKIs) such as Nilotinib.[1] Its structure, featuring a guanidinium group strategically positioned on a benzoate scaffold, renders it a versatile building block for constructing the core of various bioactive molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its physicochemical properties, a detailed protocol for its synthesis and subsequent use, the underlying reaction mechanisms, and critical safety considerations.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 641569-96-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₁₆N₄O₅--INVALID-LINK--
Molecular Weight 284.27 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol and methanol.--INVALID-LINK--
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.--INVALID-LINK--

Handling Precautions: this compound is classified as an irritant, causing skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis Protocol: Guanidination of Ethyl 3-amino-4-methylbenzoate

The primary application of this compound is as a reactant in the construction of more complex molecules. However, it is often synthesized in situ or as a stable intermediate from its corresponding aniline precursor, Ethyl 3-amino-4-methylbenzoate. The following protocol details a robust method for this guanidination reaction.

Reaction Scheme:

G A Ethyl 3-amino-4-methylbenzoate E This compound A->E B Cyanamide B->E C Ammonium Nitrate C->E D Ethanol D->E

Figure 1: Synthesis of this compound.

Materials:

  • Ethyl 3-amino-4-methylbenzoate

  • Cyanamide

  • Ammonium Nitrate

  • Ethanol (anhydrous)

  • Hydrochloric acid (optional, for catalyst)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Ethyl 3-amino-4-methylbenzoate (1 equivalent) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add cyanamide (1.2 equivalents).

  • Acid Catalysis (Optional but Recommended): For improved reaction kinetics, a catalytic amount of a protic acid like hydrochloric acid can be added. Alternatively, Lewis acid catalysts such as scandium(III) triflate have been shown to be effective in guanidination reactions and may be considered for process optimization.[3]

  • Heating and Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Formation of the Nitrate Salt: Once the reaction is complete, the mixture is cooled to room temperature. Ammonium nitrate (1.1 equivalents) dissolved in a minimal amount of ethanol is then added to the reaction mixture. The nitrate salt of the guanidine product will precipitate out of the solution.

  • Isolation of the Product: The precipitated solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and byproducts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Rationale Behind Experimental Choices:

  • Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point, which allows for a sufficient reaction temperature.

  • Catalyst: The guanidination of anilines can be slow. The addition of an acid catalyst protonates the cyanamide, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the aniline.

  • Nitrate Salt Formation: The nitrate salt is often preferred for its crystalline nature, which facilitates isolation and purification. It is also a stable form for storage.

Application in the Synthesis of Nilotinib: A Practical Workflow

This compound is a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.[1][4] The following workflow outlines its use in this multi-step synthesis.

G A Ethyl 3-guanidino-4- methylbenzoate nitrate C Condensation A->C B 3-(Dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one B->C D Hydrolysis C->D Formation of Pyrimidine Ring E Amide Coupling D->E Carboxylic Acid Intermediate F Nilotinib E->F

Figure 2: Workflow for the synthesis of Nilotinib.

Protocol Outline:

  • Condensation and Cyclization: this compound is condensed with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a suitable solvent, such as ethanol, under reflux. This reaction forms the pyrimidine ring core of Nilotinib.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed, typically using an aqueous base like sodium hydroxide, to afford the corresponding carboxylic acid.

  • Amide Coupling: The carboxylic acid intermediate is then coupled with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline using a suitable coupling agent (e.g., HATU, HOBt/EDC) to form the final amide bond, yielding Nilotinib.

Mechanistic Insights: The Guanidination Reaction

The core of this protocol lies in the guanidination of an aromatic amine. The mechanism proceeds through the nucleophilic attack of the amino group on the carbon atom of the cyanamide.

G cluster_0 Step 1: Activation of Cyanamide cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A H-N≡C-NH₂ C [H₂N=C=NH₂]⁺ A->C + B H⁺ B->C D Ar-NH₂ F Ar-NH₂(⁺)-C(=NH₂)NH₂ D->F E [H₂N=C=NH₂]⁺ E->F G Ar-NH₂(⁺)-C(=NH₂)NH₂ H Ar-NH-C(=NH)NH₂ G->H - H⁺ I H⁺

Figure 3: Mechanism of acid-catalyzed guanidination.

  • Activation of Cyanamide: In the presence of an acid catalyst, the nitrile nitrogen of cyanamide is protonated, forming a highly electrophilic carbodiimide-like intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline (Ethyl 3-amino-4-methylbenzoate) attacks the electrophilic carbon of the activated cyanamide.

  • Deprotonation: A subsequent deprotonation step yields the stable guanidinium group attached to the aromatic ring.

Safety and Hazard Management

The synthesis and use of this compound require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of dust and vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry and drug development. A comprehensive understanding of its properties, a well-defined synthetic protocol, and a commitment to safety are paramount for its effective and responsible use in the laboratory. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers, empowering them to leverage this important synthon in their pursuit of novel therapeutic agents.

References

Application Notes & Protocols: Ethyl 3-guanidino-4-methylbenzoate Nitrate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS: 641569-96-2). It serves as a critical starting material and key intermediate in the synthesis of various pharmaceutical agents, most notably serine protease inhibitors. This guide details the compound's physicochemical properties, its pivotal role in synthetic pathways, detailed protocols for its use and analysis, and essential safety information. The causality behind experimental choices is explained to provide field-proven insights for robust and reproducible outcomes.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is an organic compound distinguished by its guanidinium group attached to a substituted benzoate scaffold.[1] The guanidinium moiety, being a strong base and capable of forming multiple hydrogen bonds, is a bioisostere for the protonated amine groups found in amino acid side chains like arginine. This makes it a privileged structure for targeting the active sites of specific enzymes.

Its primary significance lies in its role as a key building block for the synthesis of serine protease inhibitors.[2] Serine proteases are a large family of enzymes involved in a vast array of physiological and pathological processes, including blood coagulation, digestion, inflammation, and viral entry into host cells.[3][4] Consequently, inhibitors of these proteases, such as Camostat and Gabexate, are valuable therapeutic agents for conditions like pancreatitis, disseminated intravascular coagulation (DIC), and certain viral infections.[][6][7] this compound provides the core guanidinobenzoyl moiety essential for the activity of many of these drugs.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is fundamental to its successful application in synthesis and manufacturing.

Properties Summary
PropertyValueSource(s)
CAS Number 641569-96-2[8]
Molecular Formula C₁₁H₁₆N₄O₅[9]
Molecular Weight 284.27 g/mol [9]
IUPAC Name Nitric acid compound with ethyl 3-{[amino(imino)methyl]amino}-4-methylbenzoate (1:1)
Appearance White to almost white crystalline powder[1]
Storage Sealed in dry, room temperature conditions. Store in a dark, well-ventilated place.[1]
Safety & Handling

As a laboratory chemical, proper handling is paramount.

  • GHS Classification: Warning. Pictogram: GHS07 (Exclamation Mark).[9]

  • Hazard Statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[9]

    • H319: Causes serious eye irritation.[9]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection (P280).

    • Wash hands and any exposed skin thoroughly after handling.

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).

    • Store in a well-ventilated, tightly closed container.[11]

Core Application: Synthesis of Serine Protease Inhibitors

The primary utility of this compound is in the construction of molecules that can mimic the natural substrates of trypsin-like serine proteases. These enzymes typically cleave peptide bonds after a basic amino acid residue like arginine or lysine. The positively charged guanidinium group of the intermediate is crucial for specific recognition and binding within the S1 pocket of the enzyme's active site.

G cluster_synthesis Synthetic Pathway cluster_application Therapeutic Application Intermediate Ethyl 3-guanidino-4- methylbenzoate nitrate Coupling Coupling Reaction (e.g., Amidation) AdvancedInt Advanced Intermediate FinalSteps Final Synthetic Steps (e.g., Deprotection) API Active Pharmaceutical Ingredient (e.g., Camostat) Inhibition Serine Protease (e.g., TMPRSS2) API->Inhibition Targets Effect Therapeutic Effect (Antiviral, Anti-inflammatory) Inhibition->Effect Leads to

Case Study: Synthesis of Camostat Analogues

Camostat is a potent serine protease inhibitor used to treat chronic pancreatitis and has been investigated for its antiviral activity against viruses like SARS-CoV-2, which rely on the host protease TMPRSS2 for cell entry.[7][12] The synthesis of Camostat and its analogues often involves the coupling of a guanidinobenzoic acid derivative with another molecular fragment. This compound serves as a direct precursor to this essential guanidinobenzoyl moiety.

A general synthetic approach involves:

  • Hydrolysis (optional): The ethyl ester of the intermediate can be hydrolyzed to the corresponding carboxylic acid, 4-guanidinobenzoic acid. This acid is then activated for coupling.

  • Coupling: The activated guanidinobenzoic acid is coupled with a second intermediate, for example, an amino or hydroxyl-containing molecule, via an amide or ester bond formation to yield an advanced intermediate.[13]

  • Final Modification: Subsequent steps may involve deprotection or salt formation to yield the final active pharmaceutical ingredient (API).[12]

Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles for handling guanidino-containing compounds and are intended for an audience of trained chemists.

Protocol 1: Amide Coupling Reaction (Illustrative)

This protocol describes a representative amide bond formation, a common transformation for this intermediate.

  • Saponification (Ester to Carboxylic Acid):

    • Dissolve this compound (1.0 eq) in a suitable solvent mixture such as ethanol/water.

    • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.5 eq) and heat the mixture to reflux.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

    • Cool the reaction mixture and carefully acidify with HCl (e.g., 1 M) to precipitate the 3-guanidino-4-methylbenzoic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Amide Coupling:

    • Suspend the resulting 3-guanidino-4-methylbenzoic acid (1.0 eq) and the desired amine coupling partner (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and an activator like HOBt (Hydroxybenzotriazole) (1.2 eq).

    • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize hydrochloride salts and facilitate the reaction.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the crude product using column chromatography or recrystallization to obtain the desired amide.

G start Start: This compound saponification Step 1: Saponification (NaOH, EtOH/H₂O, Reflux) start->saponification acidification Step 2: Acidification (HCl) saponification->acidification filtration Step 3: Isolate Acid (Filtration & Drying) acidification->filtration coupling Step 4: Amide Coupling (Amine, EDC, HOBt, DIPEA in DMF) filtration->coupling workup Step 5: Aqueous Workup coupling->workup purification Step 6: Purification (Chromatography/Recrystallization) workup->purification end Final Product: Coupled Amide purification->end

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of the intermediate is critical. Due to the highly basic and polar nature of the guanidino group, specialized HPLC methods are often required.[14][15]

  • Rationale: Standard reversed-phase C18 columns can exhibit poor peak shape and retention for highly basic compounds. Methods often employ derivatization, ion-pairing reagents, or specialized columns (like HILIC or mixed-mode) for robust analysis.[15][16] A simple, direct method is presented below.

  • Method A: Direct Analysis on Mixed-Mode Column

    • Column: Primesep 100 (or similar mixed-mode cation-exchange column).[15]

    • Mobile Phase: Isocratic elution with 50:50 Acetonitrile/Water containing 0.1% Formic Acid.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV at 195-210 nm (for guanidine) or 228 nm.[14][16]

    • Sample Preparation: Dissolve a known quantity of the intermediate in the mobile phase to a concentration of ~1 mg/mL.

    • Injection Volume: 1-5 µL.

    • Expected Result: A sharp, primary peak corresponding to the main compound. Purity is assessed by integrating all peaks and calculating the area percentage of the main peak.

  • Method B: Reversed-Phase with Derivatization (for trace analysis)

    • For enhanced sensitivity, pre-column derivatization with reagents like ninhydrin or pyridoin can be used, followed by separation on a standard C18 column and fluorescence or UV detection at a different wavelength.[16][17] This is particularly useful for quantifying low-level impurities or in biological matrices.

Conclusion

This compound is a high-value pharmaceutical intermediate whose utility is rooted in the unique chemical properties of the guanidinium group. Its application is central to the synthesis of a class of clinically significant serine protease inhibitors. The protocols and data presented in this guide are designed to provide drug development professionals with the foundational knowledge to effectively and safely utilize this versatile building block in their research and development endeavors, enabling the creation of next-generation therapeutics.

References

Application Note & Protocol: The Strategic Role of Ethyl 3-guanidino-4-methylbenzoate nitrate in Nilotinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Key Intermediate in Tyrosine Kinase Inhibitor Synthesis

Nilotinib, marketed as Tasigna®, is a potent second-generation Bcr-Abl tyrosine kinase inhibitor that has become a cornerstone in the treatment of chronic myelogenous leukemia (CML), particularly in cases resistant to imatinib.[1][2] The commercial success and therapeutic importance of Nilotinib underscore the critical need for robust, scalable, and well-characterized synthetic routes for its manufacture. The molecular architecture of Nilotinib is complex, and its synthesis involves a multi-step process where the purity and yield of each intermediate directly impact the quality of the final Active Pharmaceutical Ingredient (API).

This document provides a detailed technical guide on the use of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS: 641569-96-2), a pivotal intermediate in one of the foundational synthetic pathways to Nilotinib.[1][3] While modern pharmaceutical chemistry has evolved to include more streamlined approaches, such as those employing Buchwald-Hartwig amination, a comprehensive understanding of this established route remains invaluable.[4][5] It offers crucial insights for researchers and drug development professionals in areas of process optimization, impurity profiling, and the development of novel analogues. This guide explains the causality behind the procedural steps, provides detailed protocols, and outlines the analytical methods required for process control.

Material Profile: this compound

A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis. This compound serves as the backbone upon which the pyrimidine ring of a key Nilotinib precursor is constructed.

Physicochemical & Safety Data
PropertyValueSource(s)
Chemical Name 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate[6][7]
CAS Number 641569-96-2[6]
Molecular Formula C₁₁H₁₆N₄O₅[8]
Molecular Weight 284.27 g/mol [7][9]
Appearance White to off-white crystalline powder[6]
Melting Point 199°C[6]
Storage Sealed in a dry environment at room temperature
Safety & Handling Precautions

As a Senior Scientist, ensuring laboratory safety is paramount. The following guidelines are based on available safety data sheets.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]

  • Precautionary Measures:

    • P280: Wear protective gloves, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Scientist's Note: Always handle this reagent in a well-ventilated fume hood. The nitrate salt form enhances its stability and crystallinity, making it easier to handle compared to the free base, but appropriate personal protective equipment (PPE) is non-negotiable.

Core Synthesis Pathway & Protocols

The primary application of this compound is its role in a cyclocondensation reaction to form a 2-aminopyrimidine ring system. This section details the synthesis of the intermediate itself and its subsequent conversion.

Workflow Overview: Guanidinylation and Cyclocondensation

The following diagram illustrates the two-stage process. The first stage is the formation of the guanidinium intermediate from its amino precursor. The second, and core, stage is the condensation reaction that builds the heterocyclic core of the downstream product.

G cluster_0 Stage 1: Guanidinylation cluster_1 Stage 2: Pyrimidine Ring Formation (Cyclocondensation) A Ethyl 3-amino-4-methylbenzoate B Ethyl 3-guanidino-4-methylbenzoate nitrate reagent1 + Cyanamide + Nitric Acid / Nitrate Salt A->reagent1 D 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl] amino]-benzoic acid ethyl ester (Nilotinib Precursor) B->D B->D Core Application Protocol reagent1->B C 3-dimethylamino-1-(3-pyridyl) -2-propen-1-one reagent2 + Heat (n-Butanol) C->reagent2 reagent2->D

Caption: Synthesis workflow from amine precursor to pyrimidine intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the conversion of the amino-benzoate precursor into the guanidinium salt. While this intermediate is often purchased from specialized suppliers, understanding its synthesis is key to troubleshooting impurity profiles.[10][11]

Rationale: This reaction proceeds via the nucleophilic attack of the aniline amine onto the electrophilic carbon of cyanamide. An acid catalyst is required to activate the cyanamide. The subsequent addition of a nitrate source precipitates the stable nitrate salt, which is easier to isolate and purify than the corresponding free base or hydrochloride salt.[12]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 3-amino-4-methylbenzoate (1.0 eq) and ethanol (approx. 6 mL per gram of starting material).[12]

  • Reagent Addition: Add Cyanamide (2.0-2.5 eq).[13] Under controlled conditions, slowly add concentrated Hydrochloric Acid (approx. 0.5 eq) to the mixture at room temperature.[12]

  • Guanidinylation: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 6-20 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.[1][13]

  • Salt Formation & Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue, then cool the mixture to 0-5°C. Prepare a saturated aqueous solution of a nitrate salt (e.g., ammonium or sodium nitrate) and add it to the reaction mixture to precipitate the product.[1][12]

  • Purification: Stir the resulting slurry at 0-5°C for 1-2 hours. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound.

Expert's Note: This specific synthetic step is noted in the literature for having potentially low yields (25-30%) and variable purity.[1] The primary challenges are the formation of side products and the difficulty in driving the reaction to completion. Therefore, for manufacturing purposes, sourcing high-purity this compound from a qualified vendor is often the more efficient and reliable strategy.[10][11]

Protocol 2: Pyrimidine Synthesis via Cyclocondensation

This is the core application, where the guanidino group is utilized to construct the key pyrimidine heterocycle of the Nilotinib backbone.

Rationale: This is a classic condensation reaction. The guanidine group of our intermediate acts as a binucleophile, reacting with the α,β-unsaturated ketone system of the enaminone 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one. The reaction proceeds via addition-elimination steps, ultimately forming the thermodynamically stable aromatic pyrimidine ring and eliminating dimethylamine and water. n-Butanol is selected as a high-boiling solvent to provide the necessary thermal energy to drive the reaction to completion.[1][13]

Step-by-Step Methodology:

  • Reaction Setup: Charge a suitable reactor with this compound (1.0 eq), 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (1.1 eq), and n-butanol (approx. 10 mL per gram of guanidine salt).[1]

  • Thermal Reaction: Heat the mixture to 110-115°C and maintain for 9-12 hours, with continuous stirring.[1][13]

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting materials using a validated HPLC method (see Section 4.0).

  • Product Isolation: Once the reaction is complete, cool the mixture to room temperature. The product, 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]-benzoic acid ethyl ester, will typically precipitate from the solution.

  • Washing & Purification: Filter the crude solid product. To remove inorganic salts and unreacted polar materials, wash the filter cake sequentially with hot purified water and hot methanol.[1]

  • Drying: Dry the purified product under vacuum at 60-65°C to a constant weight.

Quality Control & Analytical Protocol

Process control is not complete without a robust analytical method to assess the purity of the synthesized intermediate. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard for this purpose.

Rationale: RP-HPLC provides excellent resolution for separating the non-polar product from the more polar starting materials and any potential side products. The use of a C18 column, a standard mobile phase of acetonitrile and a pH-controlled aqueous buffer, and UV detection provides a reliable and reproducible method for quantification.[14][15]

RP-HPLC Method for In-Process Control
ParameterCondition
Stationary Phase C18 Column (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 5.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 40°C
Injection Volume 20 µL
Diluent Mobile Phase

(Method parameters are adapted from published literature for Nilotinib analysis and should be validated for this specific intermediate.)[14][15]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the product in the diluent to a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: During the reaction, withdraw a small aliquot of the reaction mixture. Dilute it appropriately with the diluent to bring the expected product concentration into the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The reaction is deemed complete when the peak area of the starting materials is below the specified limit (e.g., <1%).

Troubleshooting and Process Insights

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in Protocol 3.3 1. Incomplete reaction. 2. Insufficient reaction temperature. 3. Degradation of reagents.1. Extend reaction time and monitor via HPLC. 2. Ensure internal reaction temperature reaches and is maintained at 110-115°C. 3. Use high-purity starting materials and check for stability.
High Impurity Profile 1. Poor quality of starting this compound. 2. Side reactions due to excessive heat or prolonged reaction time.1. Source intermediate from a reputable supplier with a Certificate of Analysis showing >99% purity.[10][11] 2. Optimize reaction time; do not extend heating significantly after completion is confirmed by HPLC.
Product Fails to Precipitate 1. Insufficient product formation. 2. Product is too soluble in n-butanol at room temperature.1. Confirm reaction completion via HPLC. 2. Cool the reaction mixture to a lower temperature (e.g., 0-5°C) or consider adding an anti-solvent if necessary, though this may require process re-validation.

Conclusion

This compound is a well-established and critical intermediate in a key synthetic route to Nilotinib. Its primary function is to provide the necessary guanidine moiety for the efficient construction of the 2-aminopyrimidine core of a downstream Nilotinib precursor. While the initial synthesis of this intermediate can present yield and purity challenges, its subsequent high-temperature condensation with an enaminone in n-butanol is a robust method for advancing the synthesis.

For drug development professionals, a mastery of this protocol is essential for producing reference materials, understanding the genesis of potential impurities, and providing a benchmark against which newer, more efficient synthetic strategies can be compared. Successful implementation hinges on the use of high-purity starting materials, precise control over reaction conditions, and the application of validated analytical methods for in-process monitoring.

References

Custom Synthesis of Ethyl 3-guanidino-4-methylbenzoate Nitrate: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 3-guanidino-4-methylbenzoate Nitrate in Modern Drug Discovery

This compound is a crucial chemical intermediate, most notably in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1] The guanidinium group, a key feature of this molecule, is a common motif in medicinal chemistry due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets, often mimicking the side chain of the amino acid arginine.[2] The synthesis of this intermediate, therefore, is a critical step for researchers in oncology drug development and related fields.

This technical guide provides a comprehensive, in-depth protocol for the custom synthesis of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization methodologies.

Synthetic Strategy: From Aromatic Amine to Guanidinium Salt

The most direct and atom-economical approach to installing a guanidinium group on an aromatic amine is through a guanidinylation reaction. In this protocol, we will focus on the reaction of the readily available starting material, Ethyl 3-amino-4-methylbenzoate, with cyanamide under acidic conditions.

Reaction Scheme:

G start Ethyl 3-amino-4-methylbenzoate product This compound start->product Guanidinylation reagent Cyanamide (H2NCN) Nitric Acid (HNO3) Ethanol (Solvent) reagent->product

Caption: Synthetic route for this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from Ethyl 3-amino-4-methylbenzoate.

Materials and Reagents:
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Ethyl 3-amino-4-methylbenzoate41191-92-8C10H13NO2179.22
Cyanamide (50 wt. % in water)420-04-2CH2N242.04
Nitric Acid (70%)7697-37-2HNO363.01
Ethanol (anhydrous)64-17-5C2H6O46.07
Diethyl ether (anhydrous)60-29-7C4H10O74.12
Sodium Bicarbonate144-55-8NaHCO384.01
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37
Equipment:
  • Three-necked round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle with temperature control

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Guanidinylation cluster_2 Work-up and Isolation cluster_3 Purification and Characterization A Dissolve Ethyl 3-amino-4-methylbenzoate in Ethanol B Add Cyanamide Solution A->B C Add Nitric Acid Dropwise B->C D Reflux the Reaction Mixture C->D E Cool and Concentrate D->E F Precipitate with Diethyl Ether E->F G Filter and Wash the Product F->G H Recrystallize from Ethanol/Water G->H I Dry the Final Product H->I J Characterize by NMR, IR, MS I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve Ethyl 3-amino-4-methylbenzoate (17.9 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Addition of Cyanamide: To the stirred solution, add a 50 wt. % aqueous solution of cyanamide (10.1 g, 0.12 mol).

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add 70% nitric acid (9.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. The addition of acid is crucial for the protonation of the cyanamide, which activates it for nucleophilic attack by the aniline.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

    • Slowly add 150 mL of anhydrous diethyl ether to the concentrated solution with vigorous stirring to precipitate the product.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

  • Drying and Storage: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline powder.[3] Store in a tightly sealed container in a cool, dry place.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties:
PropertyValue
AppearanceWhite to off-white crystalline powder
Molecular FormulaC11H16N4O5
Molar Mass284.27 g/mol
Melting Point197.0 to 201.0 °C
Spectroscopic Data (Predicted and Expected):
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.38 (s, 1H, -NH-)

    • δ 7.82 (d, 1H, Ar-H)

    • δ 7.75 (s, 1H, Ar-H)

    • δ 7.31 (d, 1H, Ar-H)

    • δ 7.22 (br s, 3H, -NH₂)

    • δ 4.22 (q, 2H, -OCH₂CH₃)

    • δ 2.27 (s, 3H, Ar-CH₃)

    • δ 1.30 (t, 3H, -OCH₂CH₃)[1]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for the aromatic carbons, the ester carbonyl, the ethyl group carbons, the methyl group carbon, and the guanidinium carbon.

  • FT-IR (KBr, cm⁻¹):

    • ~3400-3200 (N-H stretching of guanidinium)

    • ~1700 (C=O stretching of ester)

    • ~1650 (C=N stretching of guanidinium)

    • ~1384 (N-O stretching of nitrate)

  • Mass Spectrometry (ESI+): m/z = 222.1 [M+H]⁺ (for the free base, C11H15N3O2)

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Cyanamide Handling: Cyanamide is toxic and can be absorbed through the skin. Handle the aqueous solution with care and avoid contact.

  • Nitric Acid: Nitric acid is a strong oxidizing agent and is corrosive. Handle with extreme care, avoiding contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Guanidinium salts can be harmful to aquatic life, so do not dispose of them down the drain. Neutralize acidic waste before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationIncomplete reaction; insufficient heating or time.Monitor the reaction by TLC. If starting material persists, extend the reflux time. Ensure the reaction temperature is maintained.
Oily product that does not solidifyPresence of impurities.Try triturating the oil with diethyl ether or another non-polar solvent. If that fails, purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Product is coloredFormation of colored byproducts.Recrystallize the product, potentially with the addition of a small amount of activated charcoal to the hot solution before filtration.

Conclusion

This guide provides a detailed and practical protocol for the custom synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development programs. The guanidinylation of anilines is a powerful transformation, and this protocol offers a reliable method for its application in the synthesis of a key pharmaceutical building block.

References

Application Notes and Protocols for Reactions Involving Ethyl 3-guanidino-4-methylbenzoate Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 641569-96-2) is a key synthetic intermediate, most notably in the preparation of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1] The molecule possesses two primary reactive sites: the guanidino group and the ethyl ester functionality. The guanidino group, a strong base, is nucleophilic and can participate in cyclization and substitution reactions. The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions. This document provides detailed experimental protocols for two key transformations involving this versatile intermediate: a cyclocondensation reaction to form a pyrimidine ring system, a critical step in the synthesis of Nilotinib, and a representative N-acylation of the guanidino group. These protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the practical application of this compound in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 641569-96-2--INVALID-LINK--[2]
Molecular Formula C₁₁H₁₆N₄O₅--INVALID-LINK--[2]
Molecular Weight 284.27 g/mol --INVALID-LINK--[2]
Appearance White to almost white crystalline powder--INVALID-LINK--
Melting Point 199 °C--INVALID-LINK--[3]
Solubility Soluble in DMSO and Methanol (with heating)--INVALID-LINK--[4]
Storage Sealed in a dry place at room temperature--INVALID-LINK--[5]

PART 1: Cyclocondensation for the Synthesis of a Pyrimidine Derivative

The reaction of a guanidine with a 1,3-dicarbonyl compound or its equivalent is a classic and efficient method for the synthesis of pyrimidines.[6] In the context of Nilotinib synthesis, this compound undergoes a cyclocondensation reaction with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. This enaminone serves as a 1,3-dicarbonyl equivalent, leading to the formation of the 2-aminopyrimidine core of the drug.

Reaction Principle and Causality

The reaction proceeds via a nucleophilic attack of the guanidino group on the enaminone, followed by an intramolecular condensation and subsequent dehydration to form the stable aromatic pyrimidine ring. The choice of a base, such as sodium hydroxide, is crucial to deprotonate the guanidinium nitrate salt, thereby generating the free guanidine base which is the active nucleophile. The reaction is typically carried out in an alcohol solvent, such as ethanol or n-butanol, at elevated temperatures to overcome the activation energy of the cyclization and dehydration steps.

Experimental Workflow: Cyclocondensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge reactor with this compound, 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, and n-butanol B Add sodium hydroxide solution A->B C Heat the reaction mixture to reflux (110-115 °C) B->C D Monitor reaction progress by TLC or HPLC C->D For ~9 hours E Cool the reaction mixture to room temperature D->E Upon completion F Filter the precipitated solid E->F G Wash the solid with water and methanol F->G H Dry the product under vacuum G->H

Caption: Workflow for the cyclocondensation reaction.

Detailed Protocol: Synthesis of Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Materials:

  • This compound

  • 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one

  • n-Butanol

  • Sodium hydroxide

  • Deionized water

  • Methanol

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

    • Add 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.1 eq) to the flask.

    • Add n-butanol as the solvent (approximately 10 mL per gram of the guanidine salt).

    • Prepare a solution of sodium hydroxide (1.2 eq) in a minimal amount of water and add it to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.[7]

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane) or HPLC. The reaction is typically complete within 9-12 hours.[7]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake sequentially with hot deionized water and then with hot methanol to remove unreacted starting materials and inorganic salts.[7]

    • Dry the resulting solid under vacuum at 60-65 °C to a constant weight to yield the desired product, Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.

Subsequent Hydrolysis to Carboxylic Acid

The ethyl ester of the pyrimidine derivative can be readily hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor to Nilotinib.

Procedure:

  • Suspend the crude Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 1N solution, 2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 6-7.

  • The product, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, will precipitate out of solution.[4]

  • Collect the solid by filtration, wash with water, and dry.

PART 2: N-Acylation of the Guanidino Group

The guanidino group can be acylated to form acylguanidines, which are of interest in medicinal chemistry due to their unique chemical properties and biological activities.[8] This protocol describes a general method for the acylation of this compound using an acid chloride in the presence of a non-nucleophilic base.

Reaction Principle and Causality

Direct acylation of guanidines can be challenging due to their high basicity, which can lead to the formation of stable salts with the acid byproducts. The use of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the generated acid without competing with the guanidine as a nucleophile. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or acetonitrile at room temperature.

Experimental Workflow: N-Acylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in an aprotic solvent (e.g., DCM) B Add a non-nucleophilic base (e.g., triethylamine) A->B C Cool the mixture to 0 °C B->C D Add the acid chloride dropwise C->D E Allow the reaction to warm to room temperature and stir D->E F Monitor reaction progress by TLC or HPLC E->F G Quench the reaction with water F->G Upon completion H Extract the product with an organic solvent G->H I Dry the organic layer and concentrate H->I J Purify the crude product by column chromatography I->J

Caption: Workflow for the N-acylation reaction.

Detailed Protocol: Synthesis of Ethyl 3-(N-acylguanidino)-4-methylbenzoate (A Representative Protocol)

Materials:

  • This compound

  • An acid chloride (e.g., benzoyl chloride)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction:

    • Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acylguanidine.

Analytical Methods

Thin Layer Chromatography (TLC)
  • For Cyclocondensation:

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v)

    • Visualization: UV light (254 nm)[7]

  • For N-Acylation:

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: Ethyl acetate/Hexane (e.g., 1:2 or 1:1 v/v)

    • Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC)
  • For Nilotinib and its intermediates: A reverse-phase HPLC method is commonly used.[9][10]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

    • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).[9] A typical mobile phase could be a 65:35 v/v mixture of 0.1% trifluoroacetic acid buffer and acetonitrile.[9]

    • Flow Rate: 1.0 mL/min[9]

    • Detection: UV at 260 nm[9]

    • Column Temperature: 40 °C[9]

Safety and Handling

  • This compound is a skin and eye irritant.[2]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.

  • Work in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

References

Application Note: A Robust and Scalable Synthesis of Ethyl 3-guanidino-4-methylbenzoate Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of Ethyl 3-guanidino-4-methylbenzoate nitrate, a critical intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the tyrosine kinase inhibitor Nilotinib.[1][2] The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing scientific integrity, safety, and scalability. We detail a reliable two-step synthetic route commencing from the readily available Ethyl 4-amino-3-methylbenzoate. The core of this process is a direct guanidinylation reaction, optimized for efficiency and yield. This guide explains the causality behind experimental choices, provides self-validating protocols through integrated in-process controls, and is grounded in authoritative references to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

The guanidinium group is a highly basic and polar functional group that plays a pivotal role in medicinal chemistry, largely due to its presence in the amino acid arginine and its capacity for strong electrostatic and hydrogen-bonding interactions.[3] this compound is a key building block whose precise and efficient synthesis is paramount for the cost-effective production of life-saving drugs.

The synthetic strategy detailed here involves the direct guanidinylation of the primary aromatic amine, Ethyl 4-amino-3-methylbenzoate. This approach is selected over multi-step, protection-deprotection sequences, which are often circuitous and less atom-economical.[4][5] The chosen method utilizes a common and cost-effective guanidinylating agent suitable for industrial production, ensuring the process is both economically viable and scalable.

cluster_start Starting Material Synthesis cluster_guanidinylation Core Reaction: Guanidinylation cluster_final Final Product Formation A Ethyl 4-amino-3-methylbenzoate B Guanidinylation Reaction (Amine -> Guanidine) A->B Guanidinylating Agent C Ethyl 3-guanidino-4-methylbenzoate (Free Base) B->C In-situ formation D Salt Formation with Nitric Acid C->D Acidification E This compound (Final Product) D->E Isolation & Purification

Figure 1: High-level overview of the synthetic strategy.

Part I: Synthesis of Ethyl 4-amino-3-methylbenzoate

While Ethyl 4-amino-3-methylbenzoate is commercially available, its synthesis from more fundamental precursors can offer significant cost advantages at scale. The following protocol is adapted from established procedures and provides a reliable method for its preparation.[6][7]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (100g Scale)MolesNotes
3-Methyl-4-aminobenzoic acid151.16100 g0.661Starting material
Ethanol (Absolute)46.07500 mL-Solvent
Concentrated Hydrochloric Acid (HCl)36.46~79 mL~0.99Catalyst
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent
Diethyl Ether74.12As needed-Extraction solvent
Experimental Protocol
  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-Methyl-4-aminobenzoic acid (100 g, 0.661 mol) and absolute ethanol (500 mL).

  • Acid Addition: Stir the suspension and heat to reflux (approx. 78°C) to achieve partial dissolution. From the dropping funnel, add concentrated hydrochloric acid (~79 mL) dropwise over 30-45 minutes. The mixture should become a clear solution.

  • Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the progress of the esterification by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up and Neutralization: Dissolve the resulting residue in 500 mL of water. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. During this process, the product will precipitate.

  • Extraction: Extract the aqueous slurry with diethyl ether or ethyl acetate (3 x 300 mL). Combine the organic layers.

  • Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol/water or hexane/ethyl acetate mixture to afford Ethyl 4-amino-3-methylbenzoate as a crystalline solid.[6]

Part II: Scale-up Synthesis of this compound

This section details the core transformation: the conversion of the primary aromatic amine to the corresponding guanidinium nitrate salt. The chosen method employs cyanamide in an acidic medium, a common and effective industrial route for guanidine synthesis.[8][9]

cluster_mechanism Proposed Guanidinylation Mechanism A Cyanamide (H₂N-C≡N) B Protonated Cyanamide (Carbodiimide form) A->B H⁺ D Addition Intermediate C Ethyl 4-amino-3-methylbenzoate (Nucleophile) C->B Nucleophilic Attack E Proton Transfer D->E Rearrangement F Guanidinium Ion (Product) E->F Tautomerization

Figure 2: Proposed mechanism for acid-catalyzed guanidinylation.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (100g Scale)MolesNotes
Ethyl 4-amino-3-methylbenzoate179.22100 g0.558Starting material from Part I
Cyanamide (50% aqueous solution)42.0493.8 g1.116Guanidinylating agent (2.0 eq.)
Nitric Acid (68%, concentrated)63.01~58 mL~0.837For salt formation and catalysis (1.5 eq.)
Isopropanol (IPA)60.101 L-Reaction and crystallization solvent
Activated Charcoal12.0110 g-For decolorization
Experimental Protocol: Scale-Up Synthesis
  • Safety First: This reaction is exothermic and involves strong acid. Conduct the synthesis in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[10][11]

  • Reaction Setup: In a 2 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and a pressure-equalizing dropping funnel, charge Ethyl 4-amino-3-methylbenzoate (100 g, 0.558 mol) and isopropanol (500 mL).

  • Acidification: Cool the reactor contents to 0-5°C using a circulating chiller. Slowly add concentrated nitric acid (58 mL, 0.837 mol) via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reagent Addition: Once the acid addition is complete, add the 50% aqueous cyanamide solution (93.8 g, 1.116 mol) dropwise over 90-120 minutes. Maintain the internal temperature between 5-10°C throughout the addition.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 20-25°C and stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of the starting amine using HPLC. The reaction is considered complete when the starting material is <1% by area.

  • Crystallization and Isolation: Upon completion, heat the mixture to 50-60°C and add an additional 500 mL of isopropanol to ensure complete dissolution. Add activated charcoal (10 g), stir for 30 minutes, and then filter the hot solution through a celite pad to remove the charcoal.

  • Cooling and Precipitation: Allow the clear filtrate to cool slowly to room temperature, then cool further to 0-5°C and hold for at least 4 hours to maximize crystallization. The product will precipitate as a white to off-white solid.

  • Filtration and Drying: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake with cold isopropanol (2 x 100 mL). Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.

Overall Process Workflow and Scale-Up Considerations

Scaling a synthesis from the bench to a pilot or production scale introduces challenges that must be proactively managed.

Figure 3: Detailed experimental workflow for scale-up synthesis.

  • Thermal Management: The guanidinylation reaction is exothermic. A jacketed reactor with a reliable cooling system is essential to maintain strict temperature control during the addition of reagents, preventing runaway reactions and the formation of impurities.

  • Mass Transfer: Efficient stirring is crucial on a larger scale to ensure homogeneity and effective heat transfer. Baffles within the reactor can prevent vortexing and improve mixing.

  • Crystallization Control: The cooling profile during crystallization significantly impacts particle size, purity, and filterability. A slow, controlled cooling rate is recommended to obtain a product that is easy to filter and dry.

  • Safety: The use of concentrated nitric acid and the exothermic nature of the reaction are the primary safety concerns. Ensure emergency procedures, including quench protocols and spill kits, are readily available. Guanidine salts are irritants; avoid inhalation of dust and skin contact.[10][12]

Characterization and Quality Control

The final product should be analyzed to confirm its identity, purity, and quality.

Analysis TechniqueExpected Results
Appearance White to off-white crystalline powder
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.8-7.6 (m, 2H, Ar-H), 7.4-7.2 (br s, 4H, -C(NH₂)₂), 7.15 (d, 1H, Ar-H), 4.30 (q, 2H, -OCH₂CH₃), 2.25 (s, 3H, Ar-CH₃), 1.32 (t, 3H, -OCH₂CH₃). Note: Guanidinium protons are broad and may exchange with solvent.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165.5 (C=O), 157.0 (C=N), 140.0, 135.5, 132.0, 128.0, 125.0, 122.5 (Ar-C), 61.0 (-OCH₂), 18.0 (Ar-CH₃), 14.5 (-CH₃).
LC-MS [M+H]⁺ calculated for C₁₁H₁₅N₃O₂: 222.12. Found: ~222.1.
HPLC Purity ≥ 99.0% (by area percentage at a suitable wavelength, e.g., 254 nm).
Melting Point Literature values should be consulted for comparison.

Conclusion

This application note presents a detailed and robust protocol for the scale-up synthesis of this compound. By employing a direct, acid-catalyzed guanidinylation strategy, this method offers an efficient, cost-effective, and scalable route to a key pharmaceutical intermediate. The emphasis on process control, safety, and detailed analytical validation ensures that the protocol is reliable and can be confidently implemented by researchers and drug development professionals in a larger-scale manufacturing environment.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Purity of Ethyl 3-guanidino-4-methylbenzoate nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 641569-96-2). This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and encountering challenges in achieving the desired purity. As an essential building block in the synthesis of pharmaceuticals like Nilotinib, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1]

This document moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles, offering troubleshooting solutions and validated methods to help you overcome common purification hurdles.

Section 1: Understanding the Synthesis and Sources of Impurities

A robust purification strategy begins with understanding the potential impurities that can arise during the synthesis. The most common route to this compound involves the guanidinylation of an aniline precursor.

Q1: What is the typical synthesis route for this compound?

The synthesis is typically a two-step process starting from 4-methyl-3-nitrobenzoic acid.

  • Esterification: The carboxylic acid is first converted to its ethyl ester, forming Ethyl 4-methyl-3-nitrobenzoate.

  • Reduction: The nitro group is then reduced to an amine, yielding the key precursor, Ethyl 3-amino-4-methylbenzoate.

  • Guanidinylation: This precursor is then reacted with a guanylating agent to form the desired guanidine group. The product is subsequently isolated as a nitrate salt.[2][3]

The overall workflow can be visualized as follows:

Synthesis_Workflow A Ethyl 3-amino-4- methylbenzoate (Starting Material) D Guanidinylation Reaction A->D B Guanylating Agent (e.g., S-methylisothiourea) B->D C Reaction Solvent (e.g., Ethanol) C->D E Crude Reaction Mixture D->E Yields F Work-up & Isolation (Acidification with HNO3) E->F Process G Crude Ethyl 3-guanidino-4- methylbenzoate nitrate F->G Isolates H Recrystallization G->H Purification I Pure Product (White Crystalline Solid) H->I Yields J Purity Analysis (HPLC, NMR, LC-MS) I->J Verification

Caption: General workflow for the synthesis and purification of this compound.

Q2: What are the most common impurities I should expect?

Impurities can originate from starting materials, side reactions, or subsequent work-up steps. Understanding these is key to selecting an appropriate purification strategy.

Impurity NameSourceRationale for FormationRecommended Analytical Detection
Ethyl 3-amino-4-methylbenzoate Starting MaterialIncomplete guanidinylation reaction.HPLC, LC-MS
Urea or Thiourea derivatives Guanylating Agent By-productFormed from the decomposition or side-reaction of common guanylating agents (e.g., those derived from thiourea).[4]HPLC, LC-MS
Over-guanidinylated Species Side ReactionReaction of the product with another molecule of the guanylating agent, though less common with anilines.LC-MS
Residual Solvents ProcessIncomplete removal of reaction or crystallization solvents (e.g., Ethanol, Water, Ethyl Acetate).¹H NMR, GC-HS
Inorganic Salts ProcessSalts introduced during the reaction or work-up (e.g., from neutralization or pH adjustment steps).Conductivity, Ion Chromatography[5]
Section 2: Core Purification Strategy: Recrystallization

For crystalline solids like this compound, recrystallization is the most effective and scalable purification technique.[6] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

Q3: Why is recrystallization the preferred method for purifying this compound?

Recrystallization is ideal for several reasons:

  • Efficiency: It is highly effective at removing small amounts of impurities that have different solubility profiles from the main compound. As a crystal lattice forms, it tends to exclude molecules that do not fit, resulting in a purer solid.[7]

  • Scalability: The process can be performed on milligram to multi-kilogram scales, making it suitable for both laboratory research and industrial production.

  • Cost-Effectiveness: It generally requires simple equipment and readily available solvents, making it an economical choice.

However, guanidinium salts can sometimes be challenging to crystallize from common organic solvents due to their high polarity and low solubility.[8]

Q4: What is a good starting solvent system for recrystallization?

The goal is to find a solvent (or solvent mixture) that dissolves the compound well at an elevated temperature but poorly at a low temperature. Given the polar, salt-like nature of this compound, polar protic solvents are a good starting point.

  • Single Solvents: Ethanol, isopropanol, or water are excellent candidates to screen initially. The solubility of many nitrate salts increases significantly with temperature in these solvents.[7][9]

  • Solvent/Anti-Solvent Systems: If the compound is too soluble in a solvent even when cold, or too insoluble even when hot, a binary system is required. A common approach is to dissolve the compound in a minimal amount of a "good" hot solvent (like water or ethanol) and then slowly add a miscible "poor" solvent (an anti-solvent like ethyl acetate or acetone) until turbidity is observed. Re-heating to clarify and then slow cooling can induce crystallization.[10]

Experimental Protocol: Recrystallization

This protocol provides a general framework. The exact solvent volumes and temperatures should be optimized for your specific crude material purity and scale.

Objective: To purify crude this compound to >99% purity.

Materials:

  • Crude this compound

  • Candidate solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Solvent Selection: In a small test tube, add ~50 mg of crude material and a few drops of the chosen solvent. Observe solubility at room temperature and upon heating. A good solvent will show poor solubility at room temperature and complete dissolution upon heating.

  • Dissolution: Place the bulk of the crude material (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., Ethanol) portion-wise while heating and stirring. Add just enough solvent to completely dissolve the solid at a near-boiling temperature.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Slow Cooling: Remove the flask from the heat, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]

  • Induce Crystallization (if necessary): If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.[10]

  • Ice Bath Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Section 3: Troubleshooting the Purification Process
Q5: My compound won't crystallize out of solution. What should I do?

This is a common issue. The solution is likely not supersaturated, or the energy barrier for nucleation has not been overcome. Follow this decision tree to troubleshoot.[10]

Troubleshooting_Crystallization Start No Crystals Formed Upon Cooling CheckSaturation Is the solution saturated? Start->CheckSaturation Action1 1. Reduce solvent volume (gentle heating/N2 stream). 2. Add an anti-solvent. CheckSaturation->Action1 No (Too much solvent used) Action2 Induce Nucleation CheckSaturation->Action2 Yes (Nucleation barrier) Action3 1. Scratch inner surface of the flask with a glass rod. Action2->Action3 Action4 2. Add a seed crystal of pure product. Action5 3. Cool further (ice/salt or dry ice bath). Action6 4. Store in freezer overnight.

References

Technical Support Center: Navigating Challenges in the Synthesis of Nilotinib Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists, researchers, and drug development professionals engaged in the synthesis of Nilotinib intermediates. This guide is structured to provide direct, actionable solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary intermediates in Nilotinib synthesis and their strategic importance?

A1: The convergent synthesis of Nilotinib hinges on the efficient preparation of two key intermediates:

  • 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (Intermediate I): This molecule constitutes the core aniline fragment of Nilotinib.[1] Its synthesis is a critical upstream step that significantly influences the overall yield and purity of the final active pharmaceutical ingredient (API).

  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Intermediate II): This fragment provides the aminobenzoic acid backbone that is coupled with Intermediate I.[1] Challenges in its synthesis can introduce impurities that are difficult to remove in the final stages.

Part 2: Troubleshooting Guide for Intermediate I Synthesis

The synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline often involves a Buchwald-Hartwig amination, a powerful but sometimes sensitive cross-coupling reaction.

Q2: I'm experiencing low yields and incomplete conversion in the Buchwald-Hartwig coupling to form Intermediate I. What are the likely causes and how can I troubleshoot this?

A2: This is a frequent challenge. The success of the Buchwald-Hartwig amination is highly dependent on the fine-tuning of several parameters. The primary areas to investigate are the catalyst system, reaction conditions, and starting material quality.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low Yield in Intermediate I Synthesis catalyst Catalyst System Issues? start->catalyst conditions Suboptimal Reaction Conditions? start->conditions materials Starting Material Quality? start->materials solution_catalyst Solution: - Screen Pd precursors (Pd₂(dba)₃ vs. Pd(OAc)₂). - Evaluate different phosphine ligands (e.g., Xantphos, DavePhos). - Ensure proper Pd:ligand ratio (typically 1:1.1 to 1:2). catalyst->solution_catalyst solution_conditions Solution: - Optimize temperature (often 100-130°C). - Screen bases (Cs₂CO₃ is often effective, but K₃PO₄ or K₂CO₃ can be alternatives). - Ensure rigorous inert atmosphere (N₂ or Ar) and use degassed solvents. conditions->solution_conditions solution_materials Solution: - Verify purity of 3-bromo-5-(trifluoromethyl)aniline and 4-methylimidazole via NMR/HPLC. - Use anhydrous solvents. materials->solution_materials

Caption: A logical workflow for troubleshooting low yields in the Buchwald-Hartwig synthesis of Intermediate I.

In-Depth Analysis:

  • Causality of Catalyst Choice: The palladium catalyst and its coordinating ligand form the active species that facilitates the C-N bond formation. The ligand's steric and electronic properties are crucial. Bulky, electron-rich phosphine ligands generally promote the reductive elimination step, which is often rate-limiting. If your current ligand is not performing well, switching to one from a different class (e.g., a biarylphosphine like DavePhos) can have a significant impact.

  • Self-Validating Protocols - Catalyst Screening: To systematically address this, a parallel screen of catalyst systems is recommended.

    Parameter Condition A (Baseline) Condition B Condition C
    Pd Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
    Ligand Xantphos (2.2 mol%)DavePhos (4.4 mol%)RuPhos (2.2 mol%)
    Base Cs₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)NaOtBu (2 equiv.)
    Solvent DioxaneTolueneDioxane
    Temperature 110 °C110 °C110 °C
  • Trustworthiness Through Inertness: The Pd(0) active catalyst is highly susceptible to oxidation to Pd(II), which is inactive in this catalytic cycle. Therefore, maintaining an oxygen-free environment is not just a recommendation but a requirement for reproducibility. This can be validated by running a control reaction without proper degassing and observing a significant drop in conversion.

Part 3: Troubleshooting Guide for Intermediate II Synthesis

The synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.

Q3: My SNAr reaction to produce Intermediate II is plagued by the formation of regioisomers and other impurities. How can I improve the selectivity and purity?

A3: Regioselectivity is a known challenge in similar syntheses.[2] The formation of impurities often arises from side reactions of the starting materials or the product itself. The key is to control the reaction conditions to favor the desired pathway.

Troubleshooting Workflow for SNAr Reaction

start Impurity Formation in Intermediate II Synthesis regioisomer Regioisomer Formation? start->regioisomer side_reactions Other Side Reactions? start->side_reactions purification Inefficient Purification? start->purification solution_regioisomer Solution: - Lower reaction temperature to increase selectivity. - Use a less polar aprotic solvent (e.g., switching from DMF to toluene). regioisomer->solution_regioisomer solution_side_reactions Solution: - Use a milder base to prevent undesired deprotonations. - Control stoichiometry carefully (slight excess of the electrophile). - Monitor reaction closely by HPLC to avoid over-running. side_reactions->solution_side_reactions solution_purification Solution: - Optimize pH for precipitation/crystallization. - Consider recrystallization from a solvent/anti-solvent system (e.g., IPA/water). purification->solution_purification

Caption: A logical workflow for addressing impurity issues in the SNAr synthesis of Intermediate II.

In-Depth Analysis:

  • Causality of Impurity Formation: The SNAr reaction proceeds through a Meisenheimer complex, and its stability is influenced by the solvent and base. Harsh conditions (high temperature, strong base) can provide enough energy to overcome the activation barrier for undesired pathways, leading to regioisomers or further reactions.

  • Self-Validating Protocols - Condition Optimization:

    Step-by-Step Methodology for Reaction Optimization:

    • Baseline Reaction: Set up the reaction using your current standard conditions. Monitor by HPLC at regular intervals to establish a baseline impurity profile.

    • Temperature Variation: Run the reaction at temperatures 10-20°C lower than the baseline. While this may slow down the reaction, it can significantly improve selectivity.

    • Base Screening: Replace your current base with a milder alternative. For example, if using sodium hydride, consider switching to potassium carbonate.

    • Solvent Effects: If possible, screen less polar aprotic solvents.

    • Analysis: Compare the HPLC results from each experiment to determine the optimal conditions for minimizing impurities.

  • Trustworthiness in Purification: Purification of the final product is often achieved by taking advantage of its amphoteric nature. The carboxylic acid can be deprotonated to form a salt, which is soluble in an aqueous base. The pyridine and pyrimidine nitrogens can be protonated in acid. A carefully controlled pH adjustment can lead to the selective precipitation of the desired product, leaving many impurities behind. Recrystallization from a suitable solvent system, such as isopropanol and water, can further enhance purity.[3]

Part 4: General Experimental Guidance

Q4: What are the best practices for monitoring these reactions and characterizing the intermediates?

A4: Robust analytical monitoring is crucial for successful and reproducible synthesis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): An excellent tool for quick, qualitative assessment of the reaction's progress.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A well-developed HPLC method can provide precise information on the consumption of starting materials, the formation of the product, and the percentage of impurities.[4][5] It is highly recommended to develop a stability-indicating HPLC method early on.

  • Intermediate Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the intermediates.

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[5]

    • Purity Assessment: HPLC is the primary technique for determining the purity of the isolated intermediates.[3] A purity of >99.5% is often desired for intermediates that will be used in the final API synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-guanidino-4-methylbenzoate Nitrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-guanidino-4-methylbenzoate nitrate. This compound is a critical intermediate in the synthesis of several pharmaceuticals, most notably the tyrosine kinase inhibitor Nilotinib[1][2]. The guanidinylation of an aromatic amine is a pivotal yet often challenging transformation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential issues and optimize your reaction conditions for improved yield, purity, and reproducibility.

Reaction Overview & Mechanism

The synthesis of this compound typically involves the reaction of Ethyl 3-amino-4-methylbenzoate with a suitable guanidinylating agent. The guanidine functional group is a strong base and is highly polar, which can present challenges during synthesis and purification[3]. The reaction proceeds via the nucleophilic attack of the aniline's amino group on the electrophilic carbon of the guanidinylating agent. The product is isolated as a nitrate salt to enhance its crystallinity, stability, and ease of handling compared to the highly basic free guanidine.

Reaction_Scheme A Ethyl 3-amino-4-methylbenzoate C Ethyl 3-guanidino-4-methylbenzoate (Free Base) A->C + Guanidinylating Agent B Guanidinylating Agent (e.g., Aminoiminomethanesulfonic acid) B->C E This compound C->E + HNO3 (Salt Formation) D Nitric Acid (HNO3) D->E

Figure 1: General synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer: Low or no yield is a common issue in guanidinylation of weakly nucleophilic aromatic amines. The primary causes can be broken down into three areas: reagent reactivity, reaction conditions, and catalyst issues.

  • Cause A: Inappropriate Guanidinylating Agent: Not all guanidinylating agents are effective for anilines, which are less nucleophilic than aliphatic amines. Reagents like O-Methylisourea might require harsh conditions[4].

    • Solution: Consider using a more reactive or "activated" guanidinylating agent. Pyrazole-based reagents, such as 1H-Pyrazole-1-carboxamidine hydrochloride, or N,N'-di-Boc-S-methylisothiourea are often more effective for less reactive amines. A comparison of common agents is provided in Table 1.

  • Cause B: Incorrect pH/Base: The reaction requires the aniline to be in its free-base form to act as a nucleophile. However, the overall pH of the reaction medium can influence the stability and reactivity of the guanidinylating agent itself[4].

    • Solution: If starting with an amine salt, a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is required to liberate the free amine. For reactions that generate acid, a base is necessary to drive the equilibrium. However, excess basicity can lead to side reactions. Careful control of pH is crucial. Some protocols may benefit from a buffered system.

  • Cause C: Insufficient Thermal Energy: The activation energy for the reaction, especially with a deactivated aniline, can be significant.

    • Solution: Increase the reaction temperature incrementally. Monitor the reaction by TLC or HPLC to track the consumption of the starting material and the formation of the product. Be cautious, as excessive heat can lead to the formation of urea-type byproducts or decomposition. A typical temperature range to explore is 60-100 °C.

Question 2: My crude product is highly impure, showing multiple spots on TLC/peaks in HPLC. What are the common side reactions?

Answer: Impurity formation is often due to side reactions or the degradation of reactants or products.

  • Cause A: Dimerization or Polymerization: Guanidinylating agents can sometimes self-react or react with the product.

    • Solution: Control the stoichiometry carefully. Adding the guanidinylating agent slowly to the solution of the amine can minimize its concentration at any given time, reducing the likelihood of self-reaction.

  • Cause B: Formation of Amidinoureas: If using protected guanidinylating agents (e.g., N,N'-bis-Boc-S-methylisothiourea), prolonged heating in the presence of excess amine can lead to the formation of amidinourea compounds[5].

    • Solution: Optimize the reaction time. Stop the reaction as soon as the starting amine is consumed, as determined by in-process monitoring (TLC/HPLC). Avoid unnecessarily long reaction times or excessive temperatures.

  • Cause C: Guanidinylation of the Ester Group: While less common under typical conditions, harsh basic conditions could potentially lead to side reactions involving the ethyl ester moiety.

    • Solution: Maintain moderate reaction conditions and avoid strongly basic environments, especially at elevated temperatures.

Troubleshooting_Workflow start Problem: Low Yield check_amine Is the starting amine (Ethyl 3-amino-4-methylbenzoate) stable and pure? start->check_amine check_reagent Is the guanidinylating agent appropriate for anilines? check_amine->check_reagent Yes solution_amine Purify starting amine. Confirm structure by NMR/MS. check_amine->solution_amine No check_conditions Are reaction conditions (Temp, pH, Time) optimal? check_reagent->check_conditions Yes solution_reagent Switch to a more reactive agent (e.g., Pyrazole-based). See Table 1. check_reagent->solution_reagent No solution_conditions Systematically vary conditions. - Increase Temp (60-100 °C). - Add non-nucleophilic base (DIPEA). - Increase reaction time. check_conditions->solution_conditions No success Yield Improved check_conditions->success Yes solution_amine->check_amine solution_reagent->start solution_conditions->start

Figure 2: A troubleshooting workflow for addressing low product yield.

Question 3: I am struggling with isolating the product. It seems to be very water-soluble and difficult to crystallize.

Answer: The high polarity and ionic nature of guanidinium salts make their isolation challenging.

  • Cause A: High Polarity: Guanidinium salts are often highly soluble in polar solvents like water, methanol, and DMSO, and insoluble in nonpolar organic solvents. This can make extraction and standard silica gel chromatography difficult.

    • Solution 1 (Crystallization): The conversion to the nitrate salt is specifically done to induce crystallization[6][7]. After the reaction, concentrate the mixture and try adding a less polar co-solvent (an "anti-solvent") like isopropanol, ethyl acetate, or acetone to the primary solvent (e.g., ethanol or water) to reduce solubility and promote precipitation. Cooling the solution significantly can also help.

    • Solution 2 (Purification): If crystallization fails, purification may require specialized chromatography. Reverse-phase chromatography (C18) can be effective. Alternatively, ion-exchange chromatography is another viable option.

  • Cause B: Contamination with Inorganic Salts: The reaction may produce inorganic byproducts that can interfere with crystallization. For instance, if ammonium nitrate was a reactant or byproduct, it can co-crystallize or inhibit crystallization of the desired product[6].

    • Solution: A method for purifying crude guanidine nitrate from ammonium nitrate involves dissolving the crude mixture in water, adding guanidine carbonate to react with the ammonium nitrate, boiling to remove ammonia, and then re-acidifying with nitric acid before recrystallization[6]. This ensures the main impurity is converted to the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is the product specifically isolated as a nitrate salt? The free guanidine base is strongly basic (pKa ≈ 13.5), often existing as a non-crystalline oil that is difficult to handle and purify. Converting it to a salt with a strong acid like nitric acid serves several purposes:

  • Induces Crystallinity: The nitrate salt is typically a stable, crystalline solid that can be easily filtered and dried[7][8].

  • Improves Stability: The salt is less prone to degradation and reaction with atmospheric CO₂ than the free base.

  • Facilitates Handling: A crystalline solid is much easier to weigh and transfer accurately than a viscous oil.

Q2: What are the most critical reaction parameters to monitor for optimization? The most critical parameters are Temperature , Stoichiometry , and Reaction Time .

  • Temperature: Directly impacts reaction rate but also the rate of side reactions. An optimal balance is needed.

  • Stoichiometry: The molar ratio of the amine to the guanidinylating agent. An excess of one reagent may be required to drive the reaction to completion, but can also lead to impurities. Start with a 1:1.1 ratio of amine to guanidinylating agent and adjust as needed.

  • Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can promote byproduct formation[4][5]. Monitoring the reaction (e.g., hourly by TLC/HPLC) is essential to identify the optimal endpoint.

ParameterRecommended RangeRationale & Key Considerations
Temperature 60 - 100 °CBalances reaction rate against potential for side reactions. Start lower and increase as needed.
Amine:Agent Ratio 1 : 1.05 to 1 : 1.5A slight excess of the guanidinylating agent often improves conversion.
Solvent Ethanol, n-Butanol, DMFSolvent choice depends on reagent solubility and required reaction temperature.
Reaction Time 2 - 24 hoursMust be determined empirically by monitoring reaction progress (TLC/HPLC).
Table 1: Recommended Reaction Parameter Ranges for Optimization.

Q3: What analytical methods are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and effective way to visualize the consumption of the starting amine and the appearance of the more polar product spot. A mobile phase like Ethyl Acetate/Hexane (1:1) might show the starting material, while a more polar system like Dichloromethane/Methanol (9:1) will be needed to move the highly polar product from the baseline.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress. A reverse-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent (like TFA) is typically effective.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the structure, showing the disappearance of the -NH₂ protons and the appearance of new signals for the guanidinium group.

    • Mass Spectrometry (MS): Confirms the molecular weight of the cation.

    • Melting Point: A sharp melting point is a good indicator of purity for the final crystalline salt. The literature value for guanidine nitrate is around 213-214 °C, though this will differ for the substituted product[7].

Detailed Experimental Protocols

Protocol 1: General Synthesis of this compound

Disclaimer: This is a representative protocol and must be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 3-amino-4-methylbenzoate (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as n-butanol or ethanol (approx. 5-10 mL per gram of starting amine). Stir until the amine is fully dissolved.

  • Reagent Addition: Add the guanidinylating agent (e.g., aminoiminomethanesulfonic acid or 1H-Pyrazole-1-carboxamidine hydrochloride) (1.1 - 1.3 eq).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress every 1-2 hours using TLC or HPLC until the starting amine is consumed.

  • Workup - Salt Formation: Once the reaction is complete, cool the mixture to room temperature. If the product does not precipitate, slowly add concentrated nitric acid (HNO₃) (1.0 eq) while monitoring the pH to ensure it is acidic (pH ~2-3).

  • Isolation: Stir the mixture at room temperature or in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol or isopropanol) to remove soluble impurities.

  • Drying: Dry the solid product under vacuum to a constant weight.

Protocol 2: Recrystallization for Purification

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot polar solvent, such as water or ethanol[7].

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Anti-Solvent Addition (Optional): If crystallization is still slow, add a miscible, less polar "anti-solvent" (e.g., isopropanol) dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, then allow to cool slowly.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Technical Support Center: Synthesis of Ethyl 3-guanidino-4-methylbenzoate nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 641569-96-2). This molecule is a critical intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy[1][2]. Achieving high purity is paramount, yet the guanidinylation of the parent aniline, Ethyl 3-amino-4-methylbenzoate, can be accompanied by the formation of several side products.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during synthesis and purification. We will explore the causality behind these issues and provide field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing unexpected peaks in my HPLC/LC-MS. What are the most likely side products?

This is the most common issue. The identity of a side product depends on the specific guanidinylating reagent and conditions used. However, several impurities are consistently observed. The primary suspects are unreacted starting material, hydrolysis of the ethyl ester, and byproducts derived from the guanidinylation reagent itself.

Causality: The synthesis involves a nucleophilic attack of the amino group of Ethyl 3-amino-4-methylbenzoate on an electrophilic guanidinylating agent. Side reactions can occur if other nucleophiles are present (e.g., water) or if the starting material is not fully consumed.

Most Common Side Products:

Compound Name Molecular Formula Monoisotopic Mass (Da) Likely m/z [M+H]⁺ Origin
Unreacted Starting Material C₁₀H₁₃NO₂179.09180.10Incomplete reaction.
Hydrolysis Product C₉H₁₁N₃O₂193.08194.09Saponification of the ethyl ester.
Amidinourea Derivative VariesVariesVariesReaction of excess amine with a protected guanidine intermediate[3].
Reagent-Specific Byproducts VariesVariesVariese.g., Tetramethylurea if using HATU/HBTU type reagents[4].

Below is a reaction diagram illustrating the desired synthesis and the formation pathways of the two most common process-related impurities.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions cluster_start Starting Material Impurity SM Ethyl 3-amino-4-methylbenzoate DP Ethyl 3-guanidino-4-methylbenzoate (Desired Product) SM->DP + USM Unreacted Ethyl 3-amino-4-methylbenzoate GR Guanidinylating Reagent GR->DP HP 3-Guanidino-4-methylbenzoic acid (Hydrolysis Product) DP->HP H₂O, H⁺ or OH⁻ (Hydrolysis)

Caption: Main reaction and common side product pathways.

Q2: My yield is low and I have significant unreacted starting material. How can I drive the reaction to completion?

Low conversion is typically a result of insufficient reactivity of the starting aniline or deactivation of the guanidinylating reagent.

Causality & Troubleshooting:

  • Basicity and Nucleophilicity: The nucleophilicity of the aniline (Ethyl 3-amino-4-methylbenzoate) is crucial. While anilines are generally less nucleophilic than aliphatic amines, electron-rich anilines tend to react more readily[4]. The conditions required depend heavily on the chosen guanidinylating reagent.

  • Choice of Base: For many guanidinylation protocols, a non-nucleophilic organic base is used to facilitate the reaction. If conversion is low, consider using a stronger base. For example, reactions involving HATU as the guanidinylating agent show significantly improved yields for electron-deficient anilines when a strong base like potassium tert-butoxide (KOtBu) is used instead of triethylamine (TEA)[4][5].

  • Reaction Time and Temperature: Guanidinylation of anilines can be slow and may require extended reaction times or elevated temperatures[6]. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.

  • Reagent Stoichiometry: Ensure that the guanidinylating reagent is used in a slight excess (e.g., 1.1-1.2 equivalents) to account for any potential degradation and to drive the reaction forward.

Q3: I'm observing a significant amount of the carboxylic acid byproduct (3-guanidino-4-methylbenzoic acid). How can I prevent this?

The formation of the corresponding carboxylic acid is due to the hydrolysis of the ethyl ester moiety. This is a classic side reaction for esters, particularly under basic or acidic conditions.

Causality & Troubleshooting:

  • Mechanism of Hydrolysis: Ester hydrolysis can be catalyzed by both acid and base.

    • Base-catalyzed hydrolysis (saponification) is an irreversible process where hydroxide ions attack the ester carbonyl. This is often the primary culprit if strong bases (e.g., NaOH, KOH) are used, especially in the presence of water[7].

    • Acid-catalyzed hydrolysis is a reversible equilibrium reaction. Using excess water will shift the equilibrium toward the carboxylic acid product[7].

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use inert gas (Nitrogen or Argon) atmosphere to prevent atmospheric moisture from entering the reaction vessel.

    • Avoid Strong Aqueous Bases: If a base is required, opt for non-nucleophilic organic bases (e.g., DIPEA, DBU) over inorganic hydroxides. If an inorganic base must be used, choose a weaker one like potassium carbonate and minimize the amount of water present.

    • Control Temperature: Hydrolysis rates increase with temperature. If possible, run the reaction at the lowest temperature that allows for a reasonable conversion rate of the main reaction.

    • Work-up Procedure: During the reaction work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

Q4: I'm struggling to purify the final nitrate salt. Recrystallization gives poor recovery. What are some alternative strategies?

Guanidinium salts are notoriously difficult to purify by standard recrystallization from common organic solvents due to their high polarity and often low solubility[8].

Causality & Troubleshooting: The high polarity and hydrogen bonding capability of the guanidinium group make it highly soluble in polar solvents like water and alcohols, but poorly soluble in common recrystallization solvents like ethyl acetate, hexanes, or dichloromethane.

  • Strategy 1: Biphasic Wash

    • A patented method for purifying similar guanidinium compounds involves dissolving the crude product in a mixture of water and a water-immiscible organic solvent (like ethyl acetate) at an elevated temperature (e.g., 65-70 °C)[8]. The phases are separated, and the aqueous phase containing the desired salt is cooled to induce crystallization. This method effectively removes less polar organic impurities.

  • Strategy 2: pH Adjustment & Extraction

    • Dissolve the crude material in water.

    • Make the solution basic (e.g., with Na₂CO₃) to deprotonate the guanidinium group, which may decrease its water solubility and increase its solubility in organic solvents.

    • Extract with an organic solvent like ethyl acetate to remove non-basic, organic-soluble impurities.

    • Re-acidify the aqueous layer with nitric acid to form the nitrate salt and induce precipitation/crystallization.

  • Strategy 3: Chromatography

    • While challenging, reversed-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with an acidic modifier (like 0.1% TFA or formic acid) can be effective for separating the highly polar product from closely related impurities. The final product would then need to be isolated and converted back to the nitrate salt if required.

Below is a troubleshooting workflow to guide your experimental decisions.

G cluster_solutions start Start: Crude Product Analysis q1 Major Impurity? Unreacted SM Hydrolysis Product Other start->q1 sol1 Optimize Reaction: • Increase temperature/time • Use stronger base (e.g., KOtBu) • Check reagent stoichiometry q1:f1->sol1 Low Conversion sol2 Control Hydrolysis: • Use anhydrous conditions • Avoid strong aqueous bases • Optimize work-up pH & temp. q1:f2->sol2 Ester Cleavage sol3 Identify by MS/NMR Purification Strategy: • Biphasic wash • pH-based extraction • Reversed-phase HPLC q1:f3->sol3 Unknown Peak

Caption: Troubleshooting workflow for synthesis impurities.

References

Stability of Ethyl 3-guanidino-4-methylbenzoate nitrate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-guanidino-4-methylbenzoate Nitrate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing this compound. Given the specific nature of this molecule, this document focuses on predicting its stability profile based on its constituent functional groups and provides robust, actionable protocols for empirical stability testing. The information herein is designed to empower users to anticipate challenges, troubleshoot experimental anomalies, and ensure data integrity.

Compound Profile & Inherent Stability Considerations

This compound is a multifaceted organic molecule. A thorough understanding of its stability begins with a structural deconstruction into its key functional groups: an ethyl benzoate ester, a guanidinium group, and a nitrate counter-ion. Each of these moieties presents a unique set of potential stability liabilities that must be considered during experimental design, execution, and storage.

Identifier Value
IUPAC Name 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate
CAS Number 641569-96-2[1][2][3][4][5]
Molecular Formula C₁₁H₁₆N₄O₅[2][4][5]
Molecular Weight 284.27 g/mol [2][5]

The primary stability concerns are predictable:

  • Ester Hydrolysis: The ethyl benzoate group is susceptible to cleavage, particularly under non-neutral pH conditions.

  • Guanidinium Group: While the guanidinium cation itself is highly stable due to resonance, its basicity can influence local pH.

  • Nitrate Salt: The nitrate ion makes the compound an oxidizing agent, introducing potential incompatibilities with reducing agents and combustible materials.[6] Nitrate salts can also be hygroscopic and may explode upon shock or heating.[6][7][8]

The following diagram illustrates the primary predicted degradation pathways for this molecule under common laboratory stress conditions.

G cluster_conditions cluster_products Acid Acidic Hydrolysis (H₂O, H⁺) Parent This compound Acid->Parent Base Alkaline Hydrolysis (H₂O, OH⁻) Base->Parent Heat Thermal Stress (Δ) Heat->Parent Light Photolytic Stress (hν) Light->Parent Deg1 3-Guanidino-4-methylbenzoic acid Deg2 Ethanol Other Other Minor Degradants Parent->Deg1 Major Pathway Parent->Deg2 Co-product Parent->Other Potential

Caption: Predicted degradation pathways of the parent compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What is the primary degradation pathway I should be concerned about in solution? A1: The most probable degradation pathway in aqueous solution is the hydrolysis of the ethyl ester bond.[9][10] This reaction cleaves the molecule into 3-guanidino-4-methylbenzoic acid and ethanol. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of the compound? A2: The compound's stability is expected to be optimal in a slightly acidic to neutral pH range (approx. pH 4-7).

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible.[9][10] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to cleavage. This is generally the most significant stability risk.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can also occur. This reaction is typically slower than alkaline hydrolysis and is a reversible equilibrium process.[9][10][11] Using a large excess of water (as in dilute aqueous solutions) will drive the equilibrium toward the hydrolysis products.[10][12]

Q3: Is the compound sensitive to light? A3: While the guanidinium and benzoate moieties are not strong chromophores in the near-UV/visible range, many complex organic molecules exhibit some degree of photosensitivity. Aromatic compounds, in general, can be susceptible to photodegradation.[13] It is best practice to protect solutions of the compound from prolonged exposure to direct sunlight or high-intensity UV light to prevent potential photolytic degradation.[14][15]

Q4: What is the thermal stability of the solid compound? A4: As a guanidinium nitrate salt, the compound carries a risk of thermal decomposition and potential explosion upon heating.[6][16] Guanidine nitrate itself can decompose explosively when heated.[6][7] Therefore, the solid material should be kept away from high temperatures and sources of ignition. In solution, elevated temperatures (e.g., >40°C) will significantly accelerate the rate of hydrolysis.

Q5: Are there any known chemical incompatibilities? A5: Yes. Due to the nitrate counter-ion, the compound is a strong oxidizing agent. It should not be mixed or stored with strong reducing agents, combustible materials (like paper or wood), powdered metals, or strong acids.[7][17][18] Such mixing can create a risk of fire or explosion.

Q6: What are the recommended storage conditions for the solid and solutions? A6:

  • Solid: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][17] Keep it segregated from incompatible materials, particularly combustible substances and reducing agents.[6][18] Protect from heat and direct sunlight.

  • Solutions: For maximum stability, prepare solutions fresh in a buffered system (pH 4-7) using high-purity solvents. If storage is necessary, store aliquots at low temperatures (2-8°C or -20°C) and protect from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Rapid loss of parent compound peak in HPLC analysis of aqueous solutions.

Potential Cause Troubleshooting Step
Alkaline Hydrolysis Measure the pH of your solution. If it is neutral or basic, the ester is likely hydrolyzing. Prepare samples in a slightly acidic buffer (e.g., pH 5 acetate buffer) to slow this process.
High Temperature Ensure your solutions are not being exposed to elevated temperatures during preparation, handling, or in the autosampler. Use a cooled autosampler if available.
Photodegradation Are your solutions exposed to direct light for extended periods? Prepare and store samples in amber vials or protect them from light.

Issue 2: Appearance of new, more polar peaks in the chromatogram.

Potential Cause Troubleshooting Step
Ester Hydrolysis The primary degradant, 3-guanidino-4-methylbenzoic acid, is a carboxylic acid and will be significantly more polar than the parent ester. It will therefore have a much shorter retention time on a standard reversed-phase HPLC column.
Oxidative Degradation If the sample was exposed to oxidizing agents or prepared in a solvent containing peroxides, you may see various oxidation products.

Issue 3: Inconsistent results or poor reproducibility in biological assays.

Potential Cause Troubleshooting Step
Instability in Assay Medium The pH and temperature of your cell culture or assay buffer may be promoting hydrolysis. Perform a time-course experiment where you incubate the compound in the assay medium, sampling at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyzing by HPLC to determine its stability under the exact assay conditions.

Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[19][20][21][22] The goal is to achieve 10-15% degradation of the active ingredient.[19]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, RT) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (60°C in solution) A->B4 B5 Photolytic (ICH Q1B light exposure) A->B5 B6 Control (Stock solution, protected from light, RT) A->B6 C Sample at t=0, 2, 8, 24h (Neutralize acid/base samples) B1->C B2->C B3->C B4->C B5->C B6->C D Analyze by Stability-Indicating HPLC-UV Method C->D E Assess % Degradation & Identify Degradants D->E

Caption: General workflow for forced degradation studies.

Summary of Recommended Forced Degradation Conditions
Stress Condition Reagent/Condition Temperature Typical Duration
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Alkaline Hydrolysis 0.1 M NaOHRoom Temperature8 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal (Solution) Neutral buffered solution60 °C48 hours
Photostability ICH Q1B compliant chamberAs per ICH Q1BAs per ICH Q1B
Protocol: Acid/Base Hydrolytic Stability
  • Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • For Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Place in a sealed vial at 60°C.

  • For Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep in a sealed vial at room temperature.

  • Control: Mix 1 mL of the stock solution with 1 mL of water. Keep under the same conditions as the test samples.

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Crucially, immediately neutralize the acid/base samples by adding an equimolar amount of base/acid (e.g., for the acid sample, add an equal volume of 0.1 M NaOH).

  • Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis.

  • Analyze via a validated stability-indicating HPLC method.

Protocol: Recommended Analytical Method (HPLC-UV)

A stability-indicating method is one that can separate the parent compound from all potential degradation products.[23]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.[17][24][25]

  • Handling Solid: Handle solid powder in a fume hood or ventilated enclosure to avoid inhaling dust.[7][17] Avoid generating dust.[24]

  • Incompatibilities: Keep away from heat, sparks, open flames, and combustible materials.[7][18] Store separately from reducing agents.[6]

  • Spills: In case of a spill, do not use combustible materials like paper towels for cleanup.[6][24] Sweep up the solid material, avoiding dust creation, and place it in a designated waste container.[24] Consult your institution's safety guidelines for hazardous waste disposal.

References

Technical Support Center: Identifying Impurities in Ethyl 3-guanidino-4-methylbenzoate nitrate Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-guanidino-4-methylbenzoate nitrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in your samples. As a key intermediate in the synthesis of pharmaceuticals like Nilotinib, ensuring the purity of this compound is paramount.[1]

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding impurities in this compound.

Q1: What is this compound and why is impurity profiling important for it?

This compound is an organic compound often used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][3] Impurity profiling is a critical aspect of drug development and manufacturing as impurities can affect the safety, efficacy, and stability of the final drug product.[4] Regulatory bodies like the FDA and ICH have strict guidelines on the identification and quantification of impurities in drug substances.[5][6]

Q2: What are the likely sources of impurities in my this compound sample?

Impurities can arise from several sources, including:

  • Synthesis-related impurities: These can be unreacted starting materials, by-products, or intermediates from the synthetic route. The synthesis of this compound can involve the reaction of ethyl benzoate with an amino imine methyl nitrate, and variations in reaction conditions can lead to different impurity profiles.[2]

  • Degradation products: The compound may degrade over time due to factors like temperature, light, or interaction with excipients. Forced degradation studies are essential to identify potential degradants.[6][7]

  • Contaminants: These can be introduced from solvents, reagents, or equipment during the manufacturing process.

Q3: What are the primary analytical techniques for identifying and quantifying these impurities?

The most powerful and commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is a cornerstone for separating and quantifying impurities.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight and structural information.[9][10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated impurities.

II. Troubleshooting Guides: A Deeper Dive

This section provides detailed, question-and-answer-based troubleshooting for specific experimental challenges.

Issue 1: An Unknown Peak Appears in My HPLC Chromatogram.
Q: I'm seeing an unexpected peak in my HPLC analysis of this compound. How do I identify it?

A: The appearance of an unknown peak requires a systematic investigation. The goal is to determine if the peak is a genuine impurity, a system artifact, or a result of the analytical method itself.

Here is a logical workflow to follow:

Caption: Workflow for identifying an unknown peak in an HPLC chromatogram.

Step-by-Step Protocol: Initial Investigation

  • Blank Injection: Inject your mobile phase as a sample. If the peak is still present, it's likely a "ghost peak" originating from contaminated solvents, system contamination, or carryover from a previous injection.[12]

  • Placebo Injection (for drug product): If you are analyzing a formulated product, inject a placebo (all excipients without the API). If the peak appears, it is related to an excipient.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase to avoid peak distortion.[13]

If the peak is confirmed to be from the sample, proceed with identification:

Protocol: LC-MS for Impurity Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[4][9][10]

  • Develop an LC-MS Method: Adapt your existing HPLC method for LC-MS compatibility. This may involve switching to volatile mobile phase buffers like ammonium formate or ammonium acetate.

  • Acquire Mass Spectra: Obtain the mass spectrum of the unknown peak. The molecular ion (e.g., [M+H]⁺ or [M-H]⁻) will give you the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the elemental composition of the impurity, which is crucial for narrowing down possible structures.[10]

  • Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion to obtain structural information. Comparing the fragmentation pattern of the impurity to that of the parent compound can reveal structural similarities and differences.[4][10]

Issue 2: Poor Peak Shape (Tailing or Fronting) is Affecting Resolution and Integration.
Q: My peaks for this compound and its impurities are tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors. For a basic compound like this compound, interactions with residual silanols on the silica-based column are a frequent cause.

Troubleshooting Peak Tailing:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The basic guanidine group can interact with acidic silanol groups on the column's stationary phase, leading to tailing.[14]* Lower Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid to the mobile phase to protonate the silanols and reduce interaction. * Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.
Column Overload Injecting too much sample can saturate the stationary phase, causing peak distortion.* Reduce Injection Volume: Decrease the amount of sample injected onto the column. * Dilute the Sample: Lower the concentration of your sample.
Column Void or Contamination A void at the head of the column or contamination of the inlet frit can disrupt the sample flow path.[14]* Reverse Flush the Column: Follow the manufacturer's instructions to flush the column in the reverse direction. * Replace the Column: If the problem persists, the column may be irreversibly damaged.
Inappropriate Sample Solvent Using a sample solvent stronger than the mobile phase can cause peak distortion.[13]* Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
Issue 3: Suspected Degradation of the Sample.
Q: I suspect my this compound sample is degrading. How can I confirm this and identify the degradation products?

A: Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method. [6][7] A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7]

Protocol: Forced Degradation Study

The goal is to induce degradation to an extent of 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions in parallel:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize (if necessary): Neutralize the acidic and basic solutions before analysis.

  • Analyze by HPLC: Analyze the stressed samples along with a control (unstressed) sample using your HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This will help determine if any degradation products are co-eluting.

  • Identify Degradants: Use LC-MS to identify the molecular weights and structures of the degradation products formed under each stress condition.

Caption: Overview of a forced degradation study workflow.

By systematically applying these troubleshooting guides and analytical protocols, you can effectively identify and characterize impurities in your this compound samples, ensuring the quality and integrity of your research and drug development efforts.

III. References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from --INVALID-LINK--

  • Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from --INVALID-LINK--

  • Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. (n.d.). International Journal of Pharmaceutical and Medicinal Research. Retrieved from --INVALID-LINK--

  • A comprehensive review on stability indicating method development using uhplc. (2024, December 17). International Journal of Pharmaceutical Sciences and Research. Retrieved from --INVALID-LINK--

  • Stability Indicating Method Development and Force Degradation Study of Drug: A Review. (2023, May). International Journal of Research Publication and Reviews. Retrieved from --INVALID-LINK--

  • Chen, G., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Retrieved from --INVALID-LINK--

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020, October). Journal of Mass Spectrometry. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Understanding Extraneous Peaks in Chromatography. (2024, April 20). Pharmaguideline. Retrieved from --INVALID-LINK--

  • Structure Elucidation of Unknown Impurity using LC-MS/MS. (n.d.). SynThink Research Chemicals. Retrieved from --INVALID-LINK--

  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from --INVALID-LINK--

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018, May 25). Asian Journal of Applied Science and Technology. Retrieved from --INVALID-LINK--

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of tyrosine kinase inhibitors. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from --INVALID-LINK--

  • Guanine Hydrochloride Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. Retrieved from --INVALID-LINK--

  • HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. (2018, May 25). Asian Journal of Applied Science and Technology. Retrieved from --INVALID-LINK--

  • Guanidine-impurities. (n.d.). Pharmaffiliates. Retrieved from --INVALID-LINK--

  • Inter-laboratory Validation of Quantification Methods for Benzoate Esters: A Comparative Guide. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Understanding the Role of this compound in Nilotinib Synthesis. (2025, October 16). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • ethyl 3-guanidino-4-methylbenzoate. (2024, April 9). ChemBK. Retrieved from --INVALID-LINK--

  • Guanidine Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved from --INVALID-LINK--

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from --INVALID-LINK--

  • Analysis of p-Hydroxybenzoate Esters by HPLC-ELSD. (2022, August 19). JASCO Inc. Retrieved from --INVALID-LINK--

  • 641569-96-2|this compound|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--

  • Criteria of purity for guanidine hydrochloride. (1971, April). Analytical Biochemistry. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Key Organics. Retrieved from --INVALID-LINK--

  • This compound, CAS No. 641569-96-2. (n.d.). iChemical. Retrieved from --INVALID-LINK--

  • Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

  • Guanidine group: Definition and pharmaceutical applications. (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 641569-96-2|this compound. (n.d.). Ambeed.com. Retrieved from --INVALID-LINK--

  • News Articles Tagged 'Ethyl 3 Guanidino 4 Methylbenzoate Nitrate Sourcing'. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Guide to Resolving Solubility Issues with Ethyl 3-guanidino-4-methylbenzoate nitrate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS: 641569-96-2). By understanding the physicochemical properties of this molecule, we can systematically address and overcome common dissolution issues.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve this compound in my aqueous buffer. What are the primary factors affecting its solubility?

A1: The solubility of this compound is dictated by its amphipathic structure. It contains a highly polar, basic guanidinium group and a non-polar ethyl benzoate moiety.[1][2][3] Key factors influencing its solubility include:

  • pH of the Solvent: The guanidinium group is a very strong base, with a high pKa (typically cited as ~12.5 or even higher for arginine's side chain).[4][5][6] This means it is fully protonated and positively charged at physiological pH, which promotes interaction with polar solvents like water.[7] However, the overall solubility is a trade-off with the hydrophobic ethyl benzoate portion of the molecule.

  • Solvent Polarity: The molecule's dual nature means that while the guanidinium nitrate salt pushes for aqueous solubility, the ethyl benzoate tail favors less polar, organic environments. Purely aqueous systems may not be sufficient to solubilize both ends of the molecule effectively.

  • Co-solvents: For molecules with both polar and non-polar regions, a co-solvent is often required. A water-miscible organic solvent can act as a "bridge," creating a solvent environment that is favorable to both parts of the molecule and enhancing overall solubility.[8][9][10]

  • Temperature: While increasing temperature often enhances solubility for endothermic dissolutions, it should be applied cautiously.[11][12] Ester-containing compounds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Q2: What is a good starting point for solvent selection, and what level of solubility can I expect?

A2: While specific quantitative solubility data is not widely published, we can predict its behavior based on its structural components. A logical approach is to start with a powerful, water-miscible organic solvent to create a stock solution, which can then be diluted into your aqueous medium.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Highly Soluble DMSO is an exceptional polar aprotic solvent known for its ability to dissolve a wide range of both polar and non-polar compounds, making it an ideal choice for creating concentrated stock solutions.[13][14][15]
Ethanol Soluble As a polar protic solvent, ethanol can solvate the polar guanidinium group while also interacting favorably with the ethyl benzoate moiety, making it a suitable co-solvent.[16][17]
Methanol Soluble Similar in properties to ethanol, methanol is also an effective solvent for this type of molecule.
Water / Aqueous Buffers (e.g., PBS) Slightly to Moderately Soluble The charged guanidinium nitrate group provides some water solubility, but this is limited by the hydrophobic part of the molecule. Solubility is often insufficient for direct preparation of high-concentration solutions without formulation aids.[1][2]

Q3: My compound precipitates or "oils out" when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A3: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the compound is rapidly transferred from a solvent in which it is highly soluble (like DMSO) into a solvent where it is poorly soluble (the aqueous buffer). The local concentration at the point of addition exceeds the solubility limit, causing the compound to crash out of solution.

To prevent this, you must add the concentrated stock solution slowly and dropwise into the aqueous buffer while it is being vigorously stirred or vortexed . This ensures rapid dispersion and prevents localized supersaturation.

Systematic Troubleshooting Workflow

This workflow provides a logical progression for achieving complete dissolution of this compound.

Caption: A step-by-step workflow for dissolving the compound using a co-solvent method.

Validated Experimental Protocols

Protocol 1: Preferred Method - Co-Solvent Stock Solution

This is the most reliable method for preparing aqueous solutions for biological assays and other experiments.

  • Reagent Preparation:

    • This compound powder.

    • High-purity Dimethyl Sulfoxide (DMSO).[13]

    • Target aqueous buffer (e.g., PBS, Tris-HCl), filtered.

  • Stock Solution Preparation:

    • Weigh the required amount of the compound.

    • Add DMSO to achieve a high concentration (e.g., 50 mM).

    • Vortex thoroughly. If necessary, warm the vial gently in a 37°C water bath or sonicate for 5-10 minutes until all solid is completely dissolved and the solution is clear.

  • Working Solution Preparation:

    • Place the required volume of your target aqueous buffer in a suitable container (e.g., a conical tube).

    • Begin vigorous stirring or vortexing of the buffer.

    • Using a micropipette, add the DMSO stock solution drop-by-drop to the swirling buffer. Do not add the stock solution all at once.

    • Continue stirring for an additional 2-3 minutes after the addition is complete.

  • Final Check:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • Ensure the final concentration of DMSO is low enough to not interfere with your downstream application (typically ≤ 0.5% for cell-based assays).

Protocol 2: Direct Aqueous Dissolution (For Lower Concentrations)

This method may work if only a low concentration is needed and the presence of organic solvents must be avoided.

  • Reagent Preparation:

    • This compound powder.

    • Target aqueous buffer, pH adjusted to ~6.0. The slightly acidic pH can help ensure the guanidinium group is stable and protonated.[18]

  • Dissolution:

    • Add the pre-weighed powder directly to the pH-adjusted buffer.

    • Stir vigorously at room temperature for at least 30 minutes.

    • Use of a sonicating water bath can aid in breaking up small particles and accelerating dissolution.

  • Assessment:

    • If the compound does not fully dissolve, gentle warming (to 37°C) can be attempted. However, if dissolution is still incomplete, this method is not suitable for the desired concentration, and Protocol 1 should be used.

Mechanistic Insight: The Solubility Dichotomy

The core challenge lies in satisfying the solvation requirements of two distinct molecular regions with opposing polarities.

G cluster_Molecule Ethyl 3-guanidino-4-methylbenzoate Cation cluster_Properties Solubility Drivers Guanidinium Guanidinium Group -C(NH2)2+ Benzoate Ethyl Benzoate Moiety Hydrophilic Hydrophilic / Polar - Strong H-bonding - Favors Water Guanidinium->Hydrophilic Promotes Aqueous Solubility Lipophilic Lipophilic / Non-polar - Van der Waals forces - Favors Organic Solvents Benzoate->Lipophilic Promotes Organic Solubility

Caption: The molecular structure dictates its conflicting solubility properties.

A co-solvent like DMSO creates a homogenous solvent environment with an intermediate polarity. This mixed system can effectively solvate both the charged, polar guanidinium "head" and the non-polar, organic "tail," thereby preventing the molecule from self-aggregating and precipitating.

References

Preventing degradation of Ethyl 3-guanidino-4-methylbenzoate nitrate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS: 641569-96-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. As an important intermediate in the synthesis of Nilotinib, maintaining its purity is critical for downstream applications.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges.

Chemical Profile and Intrinsic Stability

This compound is a white to almost-white crystalline powder.[3][4][5] Its molecular structure contains three key functional groups that influence its stability: an ethyl ester, a guanidinium group, and a nitrate salt. Each of these moieties presents potential degradation pathways that must be understood to ensure proper storage and handling.

  • Guanidinium Group: This basic functional group is susceptible to hydrolysis, which can lead to the formation of urea and amine derivatives. This process can be catalyzed by both acidic and basic conditions.

  • Ethyl Ester: Ester functionalities are prone to hydrolysis, particularly in the presence of moisture and either acid or base catalysts, yielding a carboxylic acid and ethanol.

  • Nitrate Salt: As an organic nitrate, there is a potential for thermal decomposition, especially at elevated temperatures. Nitrate salts can also be hygroscopic, meaning they can absorb moisture from the air, which can accelerate hydrolytic degradation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, the ideal storage conditions are in a cool, dry, and dark place.[5][6] Specifically:

  • Temperature: Room temperature is generally acceptable for short-term storage.[1][3] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize the rate of potential degradation reactions.[7][8]

  • Atmosphere: The container should be tightly sealed to protect it from moisture and atmospheric carbon dioxide.[3][6] For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidative and moisture-related degradation.

  • Light: Store in a light-resistant container to prevent potential photodegradation.

Q2: What are the visual signs of degradation?

A2: Any change from a white, crystalline powder should be considered a potential sign of degradation. This can include:

  • Discoloration: A change to a yellowish or brownish hue may indicate the formation of degradation products.

  • Caking or Clumping: This often suggests moisture absorption, which can lead to hydrolysis.

  • Change in Texture: A transition from a crystalline solid to a more amorphous or gummy consistency can be a sign of significant degradation.

Q3: Can I store this compound in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis of the ester and guanidinium groups. If a stock solution must be prepared, it is best to use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C) for the shortest possible time. Aqueous or protic solvent solutions should be prepared fresh before use.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not widely available, it is best practice to protect it from light. Aromatic compounds and nitrate salts can be susceptible to photodegradation. Therefore, storage in an amber vial or other light-blocking container is recommended as a precautionary measure, in line with ICH Q1B guidelines for photostability testing.[9]

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Problem Potential Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Experimental Results Chemical degradation due to improper storage (exposure to heat, light, or moisture).1. Verify storage conditions against recommendations (cool, dry, dark, tightly sealed). 2. Perform a purity analysis using a stability-indicating method (see Section 5). 3. If degradation is confirmed, procure a new, verified batch of the compound.
Discoloration or Caking of the Solid Compound Moisture absorption (hygroscopicity) leading to potential hydrolysis. Exposure to light or elevated temperatures.1. Immediately transfer the compound to a desiccator to remove excess moisture. 2. Ensure the container is properly sealed. For long-term storage, consider using a container with a better seal or storing it inside a larger container with desiccant. 3. Confirm that the storage location is away from heat sources and protected from light.
Incomplete Dissolution or Presence of Particulates in Solution Formation of insoluble degradation products (e.g., the hydrolyzed carboxylic acid). The compound itself has pH-dependent solubility.[10]1. Attempt to dissolve a small amount in a known good solvent to rule out solvent issues. 2. If insolubility persists, it is likely due to degradation. The material should be considered suspect and analyzed for purity. 3. Do not use the solution if particulates are present, as this indicates impurities.
Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Presence of degradation products or impurities from synthesis.1. Compare the chromatogram to a reference standard if available. 2. Based on the likely degradation pathways (see Section 4), tentatively identify the impurity peaks. For example, a more polar peak could correspond to the hydrolyzed carboxylic acid. 3. Utilize a mass spectrometer to determine the molecular weight of the impurity peaks to aid in identification.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for preventing them and for identifying potential impurities.

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation A This compound B 3-Guanidino-4-methylbenzoic acid A->B + H2O (Ester Hydrolysis) C Ethyl 3-ureido-4-methylbenzoate A->C + H2O (Guanidinium Hydrolysis) D Decomposition Products (e.g., NOx, CO2) A->D Heat

Caption: Potential degradation pathways for this compound.

  • Hydrolysis:

    • Ester Hydrolysis: The ethyl ester can hydrolyze to form 3-guanidino-4-methylbenzoic acid and ethanol. This is more likely to occur in aqueous environments, especially under acidic or basic conditions.

    • Guanidinium Hydrolysis: The guanidinium group can hydrolyze to form ethyl 3-ureido-4-methylbenzoate . This reaction is also promoted by the presence of water.

  • Thermal Degradation: As a nitrate salt, the compound can undergo thermal decomposition at elevated temperatures. The decomposition of similar compounds like guanidine nitrate can release gases such as water vapor, nitrogen, and carbon.[11]

Recommended Analytical Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's purity. While a specific validated method for this compound is not publicly available, a method can be adapted from those used for Nilotinib and its impurities.[4][12][13][14]

Objective: To provide a starting point for developing a stability-indicating RP-HPLC method for the purity assessment of this compound.

Step-by-Step Methodology:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potentially more polar degradants.

    • Mobile Phase A: 0.1% Formic acid in water or a 10 mM ammonium formate buffer (pH 3.5).

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 50% A, 50% B

    • 15-18 min: Linear gradient to 5% A, 95% B

    • 18-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 265 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable diluent, such as a mixture of acetonitrile and water.

Workflow for Method Development:

HPLC_Workflow A Prepare Solutions (Standard, Sample, Degraded Samples) B Initial Chromatographic Run (Isocratic or Shallow Gradient) A->B C Analyze Peak Shape and Retention Time B->C D Optimize Gradient and Mobile Phase (for separation of all peaks) C->D E Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->E F Inject Degraded Samples E->F G Verify Peak Purity and Resolution (API from Degradants) F->G H Method Validation (as per ICH guidelines) G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Excipient Compatibility Considerations

Since this compound is an intermediate for Nilotinib, it's prudent to consider excipients commonly used in solid dosage forms. While there are no known incompatibilities for Nilotinib with common excipients like lactose monohydrate, crospovidone, and magnesium stearate, the reactivity of this specific intermediate should be considered.[10]

Potential Interactions:

  • Moisture: Excipients with high water content can provide an environment for hydrolysis.

  • pH: Acidic or basic excipients could potentially catalyze degradation.

  • Reactive Impurities: Some excipients may contain reactive impurities (e.g., aldehydes, peroxides) that could interact with the guanidinium group.

It is recommended to perform compatibility studies by preparing binary mixtures of the compound with individual excipients and storing them under accelerated stability conditions (e.g., 40°C/75% RH). These mixtures should be analyzed at regular intervals for the appearance of degradation products.

References

Technical Support Center: Hazard Mitigation for Ethyl 3-guanidino-4-methylbenzoate Nitrate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 641569-96-2). This compound is a key intermediate in the synthesis of vital pharmaceuticals, including the tyrosine kinase inhibitor Nilotinib.[1] The synthesis of this molecule involves the formation of a guanidinium nitrate salt, a functional group known for its energetic properties.[2][3] Consequently, a thorough understanding of the potential hazards and their mitigation is paramount to ensure laboratory safety.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. It is designed to address specific issues that may be encountered during the synthesis and handling of this compound, with a focus on the underlying chemical principles to empower users to make informed safety decisions.

Section 1: Critical Hazard Analysis & FAQs

This section addresses the primary safety concerns associated with the synthesis and handling of this compound. The core hazard stems from the guanidinium nitrate moiety, which is an energetic material and a strong oxidizing agent.[4][5]

Q1: What are the primary hazards associated with the synthesis of this compound?

A1: The primary hazards are twofold:

  • Exothermic Guanidinylation Reaction: The formation of the guanidine group from an amine (Ethyl 3-amino-4-methylbenzoate) and a guanidinylating agent like cyanamide is an exothermic process.[4][6] Without proper temperature control, this can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, causing a rapid increase in temperature and pressure.[7][8]

  • Energetic Nature of the Product: The final product is a guanidinium nitrate salt. Guanidinium nitrate itself is a known energetic material used in propellants and gas generators.[2][9] It can decompose explosively when subjected to heat, friction, or shock.[10] While the presence of the substituted benzoate ring likely modifies its properties, the inherent hazard of the guanidinium nitrate group must be respected.

Q2: I am planning a guanidinylation reaction using cyanamide to synthesize the target molecule. What are the specific risks with this reagent?

A2: Cyanamide is a hazardous substance that requires careful handling. Key risks include:

  • Toxicity: It is toxic and can be absorbed through the skin.

  • Uncontrolled Polymerization: In the presence of acids or bases, or upon heating, cyanamide can undergo exothermic and potentially violent polymerization to form melamine and other products.

  • Side Reactions: It can react with itself to form dicyandiamide, which can affect the reaction stoichiometry and introduce impurities.

It is crucial to use cyanamide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and to control the reaction temperature diligently.

Q3: What are the known decomposition products of guanidinium nitrate, and what should I expect from this compound?

A3: The thermal decomposition of guanidinium nitrate is complex and can produce a variety of gaseous products, including nitrogen (N₂), water (H₂O), ammonia (NH₃), nitrous oxide (N₂O), and nitrogen dioxide (NO₂).[5][11][12] The decomposition is a high-energy event, releasing significant amounts of gas and heat.[3] For this compound, one can anticipate a similar release of nitrogen oxides and other gases, in addition to decomposition products from the aromatic ring, which could include carbon oxides (CO, CO₂) and other organic fragments.

Q4: Are there any specific materials or substances that are incompatible with this compound?

A4: Yes. Based on the properties of guanidinium nitrate, you should avoid contact with the following:

  • Strong Acids and Bases: These can catalyze the decomposition of guanidinium nitrate.[2]

  • Reducing Agents: As an oxidizing salt, it can react vigorously with reducing agents.[13]

  • Combustible Materials: Contact with organic materials, including solvents, oils, and paper, can create a fire or explosion hazard, especially upon heating.[13]

  • Heat, Sparks, and Flame: The product should be stored away from all ignition sources.[14]

Section 2: Troubleshooting Guide for Synthesis

This section provides guidance on common issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting & Mitigation Actions
Low Yield of Guanidinylation 1. Incomplete reaction.[4] 2. Sub-optimal reaction temperature. 3. Degradation of cyanamide. 4. Formation of side products (e.g., dicyandiamide).1. Monitor the reaction by TLC or HPLC to confirm completion. 2. Carefully control the temperature as per the established protocol; avoid excessive heating which can promote side reactions. 3. Use fresh, high-purity cyanamide. 4. Consider alternative guanidinylating agents if side reactions are prevalent.[15]
Reaction Temperature Spike 1. Runaway reaction due to poor heat dissipation.[7] 2. Reagents added too quickly. 3. Inadequate cooling capacity for the scale of the reaction.[8]1. IMMEDIATE ACTION: If safe to do so, activate emergency cooling (e.g., ice bath). Alert personnel and be prepared to evacuate. 2. PREVENTION: Add reagents slowly and portion-wise, monitoring the internal temperature continuously. 3. Ensure the cooling bath has sufficient capacity and surface area for the reaction vessel. 4. For larger scale reactions, conduct a thorough process safety review, including reaction calorimetry, to determine the heat of reaction and required cooling duty.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of polar impurities.[16] 3. Oily product instead of crystalline solid.1. If using an alcohol like ethanol, consider adding a less polar co-solvent to induce precipitation, but do so cautiously and with cooling. 2. Multiple recrystallizations may be necessary. Ensure complete removal of any acidic or basic residues from the reaction. 3. Ensure the pH is neutral before attempting crystallization. Oiling out can sometimes be overcome by scratching the flask or seeding with a small crystal.
Product Discoloration 1. Oxidation of the aromatic amine starting material. 2. Formation of colored byproducts during the reaction.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the starting materials are sensitive to air. 2. Purification by recrystallization, potentially with the use of activated carbon, can remove colored impurities.

Section 3: Experimental Protocols & Workflows

WARNING: These protocols are for informational purposes and should only be carried out by trained professionals in a suitable laboratory setting with all necessary safety precautions in place. A thorough risk assessment must be conducted before commencing any experimental work.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on procedures described in the context of Nilotinib synthesis.[4][6]

Reagents:

  • Ethyl 3-amino-4-methylbenzoate

  • Cyanamide

  • Ethanol (or n-Butanol)

  • A nitrate source (e.g., Sodium Nitrate) and a suitable acid (e.g., Hydrochloric Acid)[6]

Procedure:

  • Guanidinylation: a. In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve Ethyl 3-amino-4-methylbenzoate in ethanol. b. In a separate container, prepare a solution of cyanamide in ethanol. c. Slowly add the cyanamide solution to the solution of the amine. d. Heat the reaction mixture to a controlled temperature (e.g., reflux) and monitor the progress by TLC or HPLC. Note: The reaction is exothermic; initial heating may need to be controlled.

  • Nitrate Salt Formation: a. Once the guanidinylation is complete, cool the reaction mixture. b. Add a solution of the nitrate source (e.g., sodium nitrate in water) and then carefully add the acid to adjust the pH and facilitate salt formation. c. The product, this compound, should precipitate from the solution.

  • Isolation and Purification: a. Cool the mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration. c. Wash the filter cake with cold ethanol to remove impurities. d. Dry the product under vacuum at a low temperature (e.g., < 40°C). DO NOT use high heat for drying. e. Recrystallize from a suitable solvent system if necessary to improve purity.

Workflow for Hazard Assessment and Mitigation

The following diagram outlines a logical workflow for assessing and mitigating the hazards associated with this reaction.

HazardMitigationWorkflow cluster_planning Planning & Assessment cluster_execution Experimental Execution cluster_handling Product Handling & Storage RA Conduct Risk Assessment Lit Literature Review: - Reaction exothermicity - Reagent hazards - Product stability RA->Lit Cal Reaction Calorimetry (DSC/ARC) for scale-up RA->Cal Recommended for scale > 5g PPE Use Appropriate PPE: - Safety glasses/face shield - Flame-retardant lab coat - Chemical-resistant gloves RA->PPE Setup Proper Equipment Setup: - Fume hood - Inert atmosphere - Cooling bath - Blast shield PPE->Setup Control Strict Reaction Control: - Slow reagent addition - Continuous temperature monitoring - Maintain cooling Setup->Control Drying Low-Temperature Drying: - Vacuum oven < 40°C - Avoid high heat Control->Drying Storage Safe Storage: - Cool, dry, well-ventilated area - Away from incompatibles - Clearly labeled Drying->Storage Disposal Waste Disposal: - Follow institutional guidelines - Do not mix with other waste streams Storage->Disposal

Caption: Workflow for Hazard Assessment and Mitigation.

Section 4: Advanced Safety Considerations

Q5: I need to scale up my synthesis of this compound. What additional precautions should I take?

A5: Scaling up exothermic reactions is a high-risk activity that requires careful planning.[8]

  • Heat Transfer: The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient. A reaction that is easily controlled at 1g scale can become a dangerous runaway at 100g scale.

  • Reaction Calorimetry: Before any significant scale-up, it is highly recommended to perform reaction calorimetry studies, such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[3] These studies will provide critical data on the heat of reaction, the onset temperature of decomposition of the product, and the potential for gas generation.

  • Engineering Controls: For larger scales, consider using a jacketed reactor with automated temperature control and an emergency quenching system. Ensure that pressure relief systems are appropriately sized and in place.

  • Incremental Scale-Up: Do not jump directly to a large scale. Increase the batch size incrementally (e.g., 2x, then 5x) and carefully monitor the thermal behavior at each step.

Thermal Hazard Visualization

The following diagram illustrates the concept of a runaway reaction and the importance of maintaining thermal control.

ThermalRunaway When Heat Generation > Max Cooling Rate, a Runaway Reaction Occurs. cluster_0 Reaction Thermal Profile cluster_1 Cooling Capacity p1->p2 Heat Generation p2->p3 Heat Generation p3->p4 Heat Generation p4->p5 Heat Generation r1->r2 Runaway r2->r3 Runaway r3->r4 Runaway c1->c2 Max Cooling Rate

Caption: Thermal profile of a controlled vs. runaway reaction.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 3-guanidino-4-methylbenzoate Nitrate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-guanidino-4-methylbenzoate nitrate is a critical intermediate in the synthesis of several pharmacologically active compounds, most notably the tyrosine kinase inhibitor Nilotinib, a key therapeutic for chronic myelogenous leukemia (CML).[1][2] The purity and scalable production of this intermediate are paramount to the efficacy and accessibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering researchers, scientists, and drug development professionals the technical insights necessary to make informed decisions for their manufacturing processes.

This analysis will dissect two distinct methodologies:

  • Route 1: Direct Guanylation with Cyanamide: A classical and atom-economical approach.

  • Route 2: Guanylation with a Protected S-Methylisothiourea Derivative: A modern alternative offering potentially higher selectivity and milder reaction conditions.

We will explore the causality behind the experimental choices, the inherent trustworthiness of each protocol, and provide a comprehensive framework for evaluation.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Direct Guanylation with CyanamideRoute 2: Guanylation with N,N'-diBoc-S-methylisothiourea
Starting Material Ethyl 3-amino-4-methylbenzoateEthyl 3-amino-4-methylbenzoate
Guanylating Agent CyanamideN,N'-diBoc-S-methylisothiourea
Reagent Complexity Simple, readily availableMulti-step synthesis required for the reagent
Reaction Conditions Acidic (HCl), elevated temperature (80-85°C)Often requires a coupling agent (e.g., HgCl₂), ambient temperature
Reported Yield ~70-80%Generally high for anilines (can exceed 90%)
Byproducts Primarily water and unreacted starting materialsMethanethiol, activating agent waste (e.g., mercury salts)
Safety Concerns Use of concentrated acid, potential for exothermic reactionHigh toxicity of mercury-based coupling agents
Purification Precipitation of the nitrate saltChromatographic purification may be necessary before salt formation
Cost-Effectiveness High, due to inexpensive reagentsLower, due to the cost of the protected guanylating agent and coupling agents

Route 1: Direct Guanylation with Cyanamide

This method represents a straightforward and industrially viable approach to the synthesis of this compound. The core of this synthesis is the acid-catalyzed nucleophilic addition of the amino group of Ethyl 3-amino-4-methylbenzoate to the carbon atom of cyanamide.

Mechanistic Rationale

The reaction is typically initiated by the protonation of the nitrile group of cyanamide by a strong acid, such as hydrochloric acid. This activation increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the weakly nucleophilic aromatic amine. The resulting intermediate undergoes tautomerization to form the stable guanidinium ion. The final product is then precipitated as the nitrate salt by the addition of a nitrate source, which aids in purification and handling of the often hygroscopic guanidinium compound.

Figure 1: Synthetic workflow for Route 1.
Experimental Protocol: Route 1

The following protocol is adapted from patent literature, providing a robust method for the synthesis.

Materials:

  • Ethyl 3-amino-4-methylbenzoate

  • Cyanamide (50% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Nitrate

  • Deionized Water

  • Acetone

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • To a solution of Ethyl 3-amino-4-methylbenzoate (50 g) in ethanol (300 mL), add a 50% aqueous solution of cyanamide (42 g).

  • Heat the mixture to 80-85°C.

  • Carefully add concentrated hydrochloric acid to the reaction mixture.

  • Maintain the reaction at 80-85°C for approximately 6 hours, monitoring the progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in water (350 mL) and cool the solution to 0-5°C.

  • Slowly add a solution of sodium nitrate (51.5 g in 135 mL of deionized water) to the cooled mixture over 45 minutes to precipitate the nitrate salt.

  • Filter the resulting solid and wash sequentially with deionized water, acetone, and MTBE.

  • Dry the product under vacuum at 50-55°C to yield this compound.

Route 2: Guanylation with N,N'-diBoc-S-methylisothiourea

This contemporary approach utilizes a protected guanylating agent, N,N'-diBoc-S-methylisothiourea, to introduce the guanidino moiety. This method offers the potential for milder reaction conditions and cleaner reaction profiles, though at the cost of reagent complexity and expense.

Mechanistic Rationale

The reaction proceeds via the activation of the thiourea derivative. A thiophilic activating agent, such as mercury(II) chloride, coordinates to the sulfur atom of the S-methylisothiourea, making the thiocarbonyl carbon more electrophilic. The primary amine of Ethyl 3-amino-4-methylbenzoate then attacks this activated carbon. Subsequent elimination of methanethiol and the mercury salt, followed by deprotection of the Boc groups under acidic conditions, yields the desired guanidinium salt. The use of protecting groups prevents unwanted side reactions and allows for a more controlled guanylation.

Figure 2: Synthetic workflow for Route 2.
Experimental Protocol: Route 2 (Representative)

This protocol is a representative procedure based on established methods for the guanylation of anilines using protected S-methylisothiourea derivatives.

Materials:

  • Ethyl 3-amino-4-methylbenzoate

  • N,N'-diBoc-S-methylisothiourea

  • Mercury(II) chloride (HgCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

  • Sodium nitrate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Ethyl 3-amino-4-methylbenzoate, N,N'-diBoc-S-methylisothiourea, and triethylamine in dichloromethane.

  • Add a solution of mercury(II) chloride in dichloromethane dropwise to the mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature, monitoring for the consumption of the starting amine.

  • Upon completion, filter the reaction mixture to remove the mercury salts and wash the filter cake with dichloromethane.

  • Wash the combined organic filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude protected guanidine by flash column chromatography if necessary.

  • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and treat with an excess of trifluoroacetic acid or a solution of hydrochloric acid in dioxane to remove the Boc protecting groups.

  • After deprotection is complete (monitored by TLC or LC-MS), concentrate the reaction mixture.

  • Dissolve the residue in a minimal amount of water and treat with a saturated aqueous solution of sodium nitrate to precipitate the final product.

  • Filter, wash with cold water, and dry the product under vacuum.

Conclusion

The choice between these two synthetic routes for this compound will largely depend on the specific priorities of the manufacturing process.

Route 1 (Cyanamide) is highly attractive for large-scale industrial production due to its cost-effectiveness, the use of simple and readily available reagents, and a straightforward workup procedure. However, the use of concentrated acid and elevated temperatures requires careful process control to ensure safety and minimize potential side reactions.

Route 2 (Protected S-Methylisothiourea) offers a milder and potentially more selective method, which can be advantageous for smaller-scale synthesis or for substrates that are sensitive to harsh acidic conditions. The main drawbacks are the significantly higher cost and complexity associated with the multi-step preparation of the guanylating agent and the use of toxic heavy metal salts as activators.

For drug development professionals, a thorough evaluation of process safety, environmental impact, cost of goods, and desired purity profile will be critical in selecting the optimal synthetic strategy.

References

A Senior Application Scientist's Guide to Purity Analysis of Ethyl 3-guanidino-4-methylbenzoate nitrate from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Intermediate

In the landscape of pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS No. 641569-96-2) serves as a pivotal intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2][3] Given this critical role, any impurities present in this intermediate can propagate through the synthetic pathway, potentially leading to the formation of difficult-to-remove, structurally related impurities in the final Nilotinib API. Such impurities can alter the drug's pharmacological profile, introduce toxicity, or reduce its stability.

This guide provides a comprehensive framework for researchers, process chemists, and quality control analysts to rigorously evaluate and compare the purity of this compound from various commercial suppliers. We will move beyond simple percentage purity values, employing a multi-modal analytical approach to build a complete purity profile, thereby enabling an informed and scientifically sound supplier selection process.

The Analytical Strategy: An Orthogonal Approach to Purity Verification

A single analytical technique is often insufficient to declare a compound "pure." Different methods offer different sensitivities to various types of impurities. For instance, a chromatographically pure compound might contain significant amounts of inorganic salts or residual solvents not detected by a UV detector. Therefore, we advocate for an orthogonal approach, utilizing multiple, disparate analytical techniques to ensure a comprehensive assessment. Our strategy integrates High-Performance Liquid Chromatography (HPLC) for chromatographic purity, quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification.

Purity_Analysis_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Evaluation SampleReceipt Sample Receipt (Suppliers A, B, C) Visual Visual Inspection (Color, Form) SampleReceipt->Visual Solubility Solubility Test (NMR/HPLC Solvents) Visual->Solubility HPLC HPLC-UV Analysis (Chromatographic Purity) Solubility->HPLC qNMR qNMR Analysis (Absolute Purity Assay) Solubility->qNMR LCMS LC-MS Analysis (Impurity ID & Profiling) Solubility->LCMS Consolidation Data Consolidation & Comparison HPLC->Consolidation qNMR->Consolidation LCMS->Consolidation Ranking Supplier Qualification & Ranking Consolidation->Ranking

Caption: Orthogonal workflow for comprehensive purity analysis.

Part 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for separating and quantifying impurities in a sample mixture. For an aromatic compound like Ethyl 3-guanidino-4-methylbenzoate, a reversed-phase (RP) method is highly effective.[4][5]

Experimental Rationale
  • Column Choice: A C18 (octadecyl silica) column is the standard for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.[6]

  • Mobile Phase: A gradient of a weak acid in water (to ensure the basic guanidino group is protonated and well-behaved) and an organic modifier like acetonitrile allows for the elution of compounds with a wide range of polarities. This is crucial for detecting both polar and non-polar impurities in a single run.

  • Detection: UV detection is ideal as the benzene ring in the analyte provides a strong chromophore. Monitoring at multiple wavelengths can help distinguish between impurities with different spectral properties.

Step-by-Step HPLC Protocol
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample from each supplier into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile to a final concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: Diode Array Detector (DAD) monitoring at 230 nm and 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

Part 2: Absolute Purity by Quantitative NMR (qNMR)

While HPLC provides a measure of chromatographic purity, it cannot detect non-UV active impurities or accurately quantify the analyte without a certified reference standard. Quantitative ¹H NMR (qNMR) is a powerful primary method that determines the absolute purity of a substance by comparing the integral of an analyte's proton signal to the integral of a certified internal standard of known purity and weight.[7][8][9] It is orthogonal to HPLC, providing a crucial cross-validation of the purity value.[7]

Experimental Rationale
  • Internal Standard Selection: Maleic acid is an excellent choice for an internal standard. It is non-volatile, stable, highly pure, and possesses a simple singlet in a region of the ¹H NMR spectrum (around 6.3 ppm) that is unlikely to overlap with analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is used as it effectively solubilizes both the polar analyte and the internal standard.

  • Acquisition Parameters: Long relaxation delays (D1) are critical to ensure complete T1 relaxation for all protons, which is a prerequisite for accurate integration and, therefore, accurate quantification.[10]

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube. Record the weight precisely (to 0.01 mg).

    • Accurately weigh ~5 mg of a certified maleic acid internal standard (purity ≥99.5%) into the same NMR tube. Record the weight precisely.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Acquisition:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Pulse Program: Standard zg30.

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 30 seconds.

    • Acquisition Time (AQ): ≥ 4 seconds.

  • Data Processing and Calculation:

    • Process the spectrum with a small line broadening (e.g., 0.3 Hz).

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methyl protons at ~2.x ppm, 3H) and the singlet from maleic acid (~6.3 ppm, 2H).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Part 3: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for identifying unknown impurities.[11][12] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weights of co-eluting impurities, which is the first and most critical step in their structural elucidation.[13][14]

Impurity_Impact cluster_0 Source of Impurities cluster_1 Intermediate Quality cluster_2 Downstream Consequences I1 Starting Material (e.g., 3-amino-4-methylbenzoic acid) Intermediate Ethyl 3-guanidino-4- methylbenzoate nitrate I1->Intermediate I2 Reaction By-product (e.g., over-guanidinylation) I2->Intermediate I3 Degradation Product (e.g., hydrolysis of ester) I3->Intermediate API Final API (Nilotinib) Synthesis Intermediate->API API_Impurity API Impurities (Difficult to remove) API->API_Impurity Efficacy Reduced Efficacy or Altered Pharmacology API_Impurity->Efficacy Toxicity Potential Toxicity API_Impurity->Toxicity

Caption: Impact of intermediate impurities on the final API.
Step-by-Step LC-MS Protocol

  • Sample Preparation: Use the same ~1 mg/mL solutions prepared for the HPLC-UV analysis. Further dilute 1:10 with the initial mobile phase if necessary to avoid detector saturation.

  • LC-MS Conditions:

    • Instrument: Waters ACQUITY UPLC with a QDa Mass Detector or equivalent.

    • LC Method: Use the same column and gradient as the HPLC-UV method. A volatile buffer like 0.1% formic acid should be substituted for TFA if not already used.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The guanidino group is readily protonated.

    • Mass Range: Scan from m/z 100 to 800.

    • Data Acquisition: Collect both full scan and Total Ion Chromatogram (TIC) data.

  • Data Analysis:

    • Compare the TIC to the UV chromatogram to correlate peaks.

    • Examine the mass spectrum for each impurity peak. The [M+H]⁺ ion will provide the molecular weight of the impurity.

    • Propose potential structures for impurities based on their molecular weights and knowledge of the synthetic route (e.g., unreacted starting materials, by-products).[15][16]

Comparative Data Summary

The following table presents hypothetical data from the analysis of this compound from three fictional suppliers.

Parameter Supplier A Supplier B Supplier C
Visual Appearance White crystalline powderOff-white powderWhite crystalline powder
Purity by HPLC-UV (Area %) 99.85%98.90%99.55%
Purity by qNMR (Weight %) 99.6%96.5%99.4%
Number of Impurities >0.05% (LC-MS) 142
Major Impurity Profile (by LC-MS) Impurity at m/z 180 (likely 3-amino-4-methylbenzoic acid)Impurity at m/z 180, Impurity at m/z 265 (unidentified), Impurity at m/z 194 (hydrolysis product)Impurity at m/z 180, Impurity at m/z 265

Discussion and Interpretation

  • Supplier A: This material demonstrates excellent purity across all techniques. The HPLC and qNMR results are in close agreement, suggesting the absence of significant non-UV active or NMR-silent impurities. The only notable impurity is likely the starting material, which is a common process-related impurity.

  • Supplier B: There is a significant discrepancy between the HPLC purity (98.9%) and the qNMR purity (96.5%). This ~2.4% difference indicates the presence of impurities that are either not UV-active or have a poor UV response at the monitored wavelength. The qNMR value should be considered the more accurate representation of the absolute purity. The LC-MS data confirms a more complex impurity profile, including a potential hydrolysis product. The off-white color also suggests a lower overall purity.

  • Supplier C: This supplier provides high-purity material, though slightly less pure than Supplier A. The HPLC and qNMR results are consistent. The presence of two impurities, including one unidentified species (m/z 265), warrants further investigation before this supplier can be qualified for use in a regulated manufacturing process.

Conclusion and Recommendations

Based on this comprehensive, multi-modal analysis, Supplier A is the clear choice. The material is of high purity, with consistent results across orthogonal techniques and a simple, identifiable impurity profile. While Supplier C provides material of acceptable purity, the presence of an unknown impurity represents a potential risk in drug development. Supplier B's product shows significant discrepancies in purity assessment and a more complex impurity profile, making it unsuitable for use in the synthesis of a critical API like Nilotinib without extensive further purification and characterization.

This guide illustrates that a robust, evidence-based approach to raw material qualification is indispensable. By investing the analytical effort upfront to thoroughly understand the purity profile of key intermediates, drug development professionals can mitigate downstream risks, ensuring the quality, safety, and consistency of the final pharmaceutical product.

References

A Comparative Spectroscopic Guide to Ethyl 3-guanidino-4-methylbenzoate nitrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS: 641569-96-2), a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2] The unambiguous identification and purity assessment of this intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Herein, we present a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. To provide a richer context and demonstrate the power of spectroscopy in tracking chemical transformations, we will compare its spectral features with those of its key synthetic precursors: Ethyl 4-methyl-3-nitrobenzoate and Ethyl 3-amino-4-methylbenzoate . This comparative approach allows researchers to monitor the reaction progress from starting material to the final intermediate, identifying key structural changes at each step.

Molecular Structure and Overview

The structural transformation from the nitro precursor to the final guanidinylated product involves two key steps: the reduction of a nitro group to an amine, followed by guanidinylation. These changes are clearly reflected in their respective spectroscopic data.

G cluster_0 Synthetic Pathway Start Ethyl 4-methyl-3-nitrobenzoate Inter Ethyl 3-amino-4-methylbenzoate Start->Inter Reduction (e.g., H2/Pd-C) End This compound Inter->End Guanidinylation

Figure 1: Synthetic pathway from the nitro precursor to the final guanidinylated intermediate.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the characteristic signals that appear or disappear as the molecule is synthesized.

¹H NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The proton (¹H) NMR spectrum gives detailed information about the chemical environment of each hydrogen atom.

CompoundAromatic Protons (ppm)Ethyl Group (ppm)Methyl Group (ppm)Other Protons (ppm)
Ethyl 4-methyl-3-nitrobenzoate ~8.4 (s, 1H), ~8.1 (d, 1H), ~7.5 (d, 1H)~4.4 (q, 2H), ~1.4 (t, 3H)~2.6 (s, 3H)N/A
Ethyl 3-amino-4-methylbenzoate ~7.2-7.4 (m, 2H), ~7.0 (d, 1H)~4.3 (q, 2H), ~1.3 (t, 3H)~2.2 (s, 3H)~3.8 (s, 2H, -NH₂)
This compound (Predicted)[3]7.82 (d, 1H), 7.75 (s, 1H), 7.31 (d, 1H)4.22 (q, 2H), 1.30 (t, 3H)2.27 (s, 3H)9.38 (s, 1H, -NH-), 7.22 (br s, 3H, Guanidinium -NH₂)

Analysis:

  • Nitro to Amine: The reduction of the electron-withdrawing nitro group to an electron-donating amino group in Ethyl 3-amino-4-methylbenzoate causes a significant upfield shift (to lower ppm values) of the aromatic protons due to increased shielding. The appearance of a broad singlet around 3.8 ppm confirms the presence of the primary amine.

  • Amine to Guanidino: The subsequent guanidinylation to form the final product results in characteristic signals for the guanidinium protons. The predicted spectrum shows a singlet for the secondary amine proton and a broad resonance for the terminal -NH₂ protons of the guanidinium group.[3] The aromatic protons shift back downfield due to the electronic effects of the guanidinium group and protonation by nitric acid.

¹³C NMR Spectroscopy Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

CompoundCarbonyl C=O (ppm)Aromatic Carbons (ppm)Ethyl Group (ppm)Methyl Group (ppm)Other Carbons (ppm)
Ethyl 4-methyl-3-nitrobenzoate (Predicted)~165~125-150~62, ~14~20N/A
Ethyl 3-amino-4-methylbenzoate (Predicted)~167~115-148~60, ~14~18N/A
This compound (Predicted)~166~120-140~61, ~14~19~157 (Guanidinium C)

Analysis:

  • The most significant change is the expected appearance of a new signal around 157 ppm for the central carbon of the guanidinium group in the final product. This is a key diagnostic peak for confirming a successful guanidinylation reaction.

IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

CompoundKey Vibrational Frequencies (cm⁻¹)
Ethyl 4-methyl-3-nitrobenzoate ~3100 (Aromatic C-H), ~2980 (Aliphatic C-H), ~1720 (Ester C=O) , ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch) , ~1280 (Ester C-O)
Ethyl 3-amino-4-methylbenzoate ~3450 & ~3350 (N-H stretch, 2 bands for primary amine) , ~3100 (Aromatic C-H), ~2980 (Aliphatic C-H), ~1700 (Ester C=O) , ~1620 (N-H bend), ~1280 (Ester C-O)
This compound (Predicted)~3400-3100 (broad, multiple N-H stretches) , ~2980 (Aliphatic C-H), ~1715 (Ester C=O) , ~1670 (C=N stretch) , ~1380 (NO₃⁻ stretch from nitrate salt)

Analysis:

  • The transition from the nitro to the amino compound is clearly marked by the disappearance of the strong NO₂ stretches and the appearance of two characteristic N-H stretching bands for the primary amine.[4]

  • In the final product, the N-H region becomes very broad due to the multiple, hydrogen-bonded protons of the guanidinium group. The appearance of a C=N stretch around 1670 cm⁻¹ and a strong band around 1380 cm⁻¹ for the nitrate counter-ion are definitive indicators of product formation.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation (Predicted)
Ethyl 4-methyl-3-nitrobenzoate C₁₀H₁₁NO₄209.20[5]210.07Loss of -OCH₂CH₃ (-45), loss of -NO₂ (-46)
Ethyl 3-amino-4-methylbenzoate C₁₀H₁₃NO₂179.22[6]180.10Loss of -OCH₂CH₃ (-45)
This compound C₁₁H₁₆N₄O₅284.27[7]222.13 (cation only)The observed ion will be the cation [C₁₁H₁₆N₃O₂]⁺. Fragmentation may include loss of HN=C=NH (-42).

Analysis:

  • For the final product, which is a salt, electrospray ionization (ESI) in positive ion mode is the method of choice. The primary ion observed will be that of the protonated cation (the ethyl 3-guanidino-4-methylbenzoate part), not the entire salt. The expected m/z for this cation [M]⁺ is ~222.13. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm), providing definitive proof of the structure.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.

Workflow for Spectroscopic Analysis

Figure 2: General workflow for the complete spectroscopic characterization of a chemical intermediate.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as its ability to exchange with labile N-H protons allows for their observation, which might be difficult in other solvents.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a higher number of scans (>1024) are required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

FT-IR Spectroscopy Protocol
  • Method Selection: The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Alternatively, a potassium bromide (KBr) pellet can be prepared.

  • ATR Protocol:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropanol.

    • Record a background spectrum of the empty ATR stage.

    • Place a small amount of the solid sample onto the crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Method Selection: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is the ideal technique for this polar, non-volatile salt.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC-MS Conditions:

    • Chromatography: Use a C18 reverse-phase column to separate the analyte from potential impurities. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to aid ionization.

    • Ionization: ESI in positive ion mode.

    • Mass Analyzer: Scan a mass range appropriate for the expected ion (e.g., m/z 100-500).

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. For high-resolution analysis, compare the exact measured mass to the theoretical mass to confirm the elemental formula.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its use in pharmaceutical synthesis. This guide demonstrates that a combination of NMR, IR, and MS provides a self-validating system for unambiguous structure confirmation. By comparing the spectral data of the final product with its key precursors, researchers can effectively monitor the synthetic process, ensuring the identity and purity of this critical intermediate. The provided protocols offer a standardized framework for obtaining reliable and high-quality analytical data.

References

A Comparative Guide to the Synthetic Pathways of Nilotinib and Imatinib: From Benchtop to Industrial Scale

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the synthetic pathways for two cornerstone tyrosine kinase inhibitors (TKIs): Imatinib (Gleevec®) and its second-generation successor, Nilotinib (Tasigna®). Both drugs have revolutionized the treatment of Chronic Myeloid Leukemia (CML), but their synthetic routes reflect a fascinating evolution in medicinal and process chemistry. We will dissect the strategic choices, key transformations, and process optimizations that define their manufacture, offering researchers and drug development professionals a clear perspective on the chemical intricacies behind these life-saving therapies.

Introduction: Imatinib and Nilotinib in CML Therapy

Imatinib was a breakthrough in targeted cancer therapy, specifically designed to inhibit the Bcr-Abl tyrosine kinase, the key driver of CML.[1] Nilotinib, structurally related to Imatinib, was rationally designed based on the Abl-Imatinib complex structure to be significantly more potent (10-30 fold) and to overcome the resistance that some patients develop to Imatinib.[2][3] This difference in potency and specificity is mirrored by distinct and evolving synthetic strategies, each with its own set of challenges and advantages.

The Synthesis of Imatinib: A Multi-Step Convergence

The original and most widely recognized synthesis of Imatinib, first disclosed by Zimmermann, is a multi-step linear and convergent process.[4] The core strategy involves the construction of a central 2-aminopyrimidine scaffold, which is subsequently elaborated with the necessary side chains.

Key Stages in Classical Imatinib Synthesis:
  • Formation of the Pyrimidine Core : This foundational step typically involves the condensation of a guanidine derivative with a β-ketoester or an enaminone, such as 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one.[1][4][5] This reaction efficiently builds the substituted pyrimidine ring.

  • Coupling with the Phenylamine Side Chain : The pyrimidine core is then coupled with a substituted aniline derivative, typically 2-methyl-5-nitroaniline, to form the key intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.[6][7]

  • Nitro Group Reduction : The nitro group on the aniline moiety is reduced to a primary amine. This is a critical step, commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[4][6] This yields the versatile intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

  • Final Amide Bond Formation : The final step is the acylation of the newly formed amine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[1][5][8] This crucial C-N bond formation completes the Imatinib molecule.

Visualizing the Imatinib Synthesis Pathway

Imatinib Synthesis A 2-Methyl-5-nitroaniline E Guanidine Intermediate A->E + Cyanamide B Cyanamide C 3-Acetylpyridine F Enaminone (3-dimethylamino-1-(3-pyridyl)-2-propen-1-one) C->F + DMF-DMA D DMF-DMA G N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine E->G + Enaminone (F) Cyclization F->G H N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine G->H Reduction (e.g., H2, Pd/C) Imatinib Imatinib H->Imatinib + Acyl Chloride (I) Amide Coupling I 4-(4-Methylpiperazinomethyl) benzoyl chloride I->Imatinib Nilotinib Synthesis A 3-Bromo-5-(trifluoromethyl)aniline C Aniline Intermediate (3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)aniline) A->C Cu- or Pd-catalyzed N-Arylation B 4-Methylimidazole B->C Nilotinib Nilotinib C->Nilotinib + Acyl Chloride (G) Amide Coupling D 4-Methyl-3-aminobenzoic acid F Benzoic Acid Intermediate (4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid) D->F Buchwald-Hartwig Amination E 2-Chloro-4-(3-pyridinyl)pyrimidine E->F G Acyl Chloride Intermediate F->G Activation (e.g., SOCl2) G->Nilotinib

References

A Comparative Guide to the Structural Validation of Ethyl 3-guanidino-4-methylbenzoate Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of methodologies for validating the structure of Ethyl 3-guanidino-4-methylbenzoate nitrate, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. We will explore a suite of analytical techniques, comparing their outputs and providing the rationale behind their application. Furthermore, we will contrast this key intermediate with a closely related analogue, Mthis compound, to highlight the nuances of structural validation.

The Central Role of Structural Integrity in Pharmaceutical Synthesis

The journey from a chemical blueprint to a therapeutic agent is paved with exacting quality control measures. For a drug like Nilotinib, which targets the Bcr-Abl tyrosine kinase in the treatment of chronic myelogenous leukemia (CML), the purity and precise structure of its intermediates are non-negotiable.[1] this compound serves as a critical building block in this process. Any deviation in its structure could lead to impurities in the final active pharmaceutical ingredient (API), potentially altering its efficacy and safety profile. This guide, therefore, is designed to equip the discerning scientist with the necessary tools and insights to confidently validate the structure of this pivotal molecule.

A Multi-Pronged Approach to Structural Elucidation

No single analytical technique can unequivocally determine the structure of a novel compound. Instead, a confluence of spectroscopic and analytical methods is employed, each providing a unique piece of the structural puzzle. For this compound, a comprehensive validation workflow would involve Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis.

Experimental Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound.

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_comparison Comparative Analysis synthesis Synthesis of Ethyl 3-guanidino-4-methylbenzoate nitrate purification Crystallization synthesis->purification Crude Product nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Purified Sample hrms High-Resolution Mass Spectrometry nmr->hrms ftir FTIR Spectroscopy elemental Elemental Analysis ftir->elemental hrms->ftir comparison Comparison with Methyl 3-guanidino-4- methylbenzoate nitrate elemental->comparison alt_routes Evaluation of Alternative Intermediates comparison->alt_routes

Caption: A logical workflow for the synthesis, purification, and comprehensive structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

For this compound, the proton NMR spectrum is predicted to exhibit several key signals that correspond to the different types of protons in the molecule.

Predicted ¹H NMR Data (DMSO-d₆):

  • ~9.38 ppm (s, 1H): This downfield singlet is characteristic of a proton attached to the guanidinium group, likely involved in hydrogen bonding.

  • ~7.82 ppm (d, 1H), ~7.75 ppm (s, 1H), ~7.31 ppm (d, 1H): These signals in the aromatic region correspond to the three protons on the benzene ring. Their splitting patterns and coupling constants are crucial for confirming the 1,2,4-substitution pattern.

  • ~7.22 ppm (br, 3H): This broad signal is likely due to the other exchangeable protons of the guanidinium group.

  • ~4.22 ppm (q, 2H): A quartet indicative of the -CH₂- group of the ethyl ester, coupled to the adjacent methyl group.

  • ~2.27 ppm (s, 3H): A singlet corresponding to the methyl group attached to the aromatic ring.

  • ~1.30 ppm (t, 3H): A triplet representing the methyl group of the ethyl ester, coupled to the adjacent methylene group.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Complementing the ¹H NMR, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. Key expected signals for this compound would include the carbonyl carbon of the ester, the carbons of the aromatic ring, the carbons of the ethyl group, the methyl group on the ring, and the central carbon of the guanidinium group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Correlate the ¹H and ¹³C data, potentially with the aid of 2D NMR experiments like HSQC and HMBC, for a complete structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum will provide confirmatory evidence for the presence of the guanidinium, ester, and aromatic functionalities.

Characteristic FTIR Absorption Bands:

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Guanidinium (NH) N-H Stretching 3400-3100 (broad)
Guanidinium (C=N) C=N Stretching ~1650
Ester (C=O) C=O Stretching ~1720
Aromatic Ring C=C Stretching 1600-1450
Ester (C-O) C-O Stretching 1300-1100

| Nitrate (NO₃⁻) | N-O Stretching | ~1380 |

The presence of a strong, broad absorption in the N-H stretching region is indicative of the multiple N-H bonds and hydrogen bonding associated with the guanidinium nitrate salt.[3][4][5] The sharp, intense peak around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.

Experimental Protocol: ATR-FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Record the FTIR spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the molecule.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.

For this compound (C₁₁H₁₆N₄O₅), the expected monoisotopic mass of the protonated molecule [M+H]⁺ (referring to the free base C₁₁H₁₅N₃O₂) would be calculated with high precision.

Predicted HRMS Data:

  • Calculated m/z for [C₁₁H₁₆N₃O₂]⁺: 222.1237

  • Observed m/z: Should be within a few parts per million (ppm) of the calculated value.

The fragmentation pattern in the mass spectrum can also provide valuable structural information. For this molecule, common fragmentation pathways would likely involve the loss of the ethoxy group from the ester, cleavage of the guanidino group, and fragmentation of the aromatic ring.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis provides the percentage composition of the elements (C, H, N) in a pure sample. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula.

Theoretical vs. Experimental Elemental Composition for C₁₁H₁₆N₄O₅:

Element Theoretical % Experimental % (Acceptable Range)
Carbon (C) 46.47 46.47 ± 0.4
Hydrogen (H) 5.67 5.67 ± 0.4

| Nitrogen (N) | 19.71 | 19.71 ± 0.4 |

A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

Experimental Protocol: Combustion Analysis
  • Sample Preparation: Accurately weigh a small amount of the dry, pure sample.

  • Analysis: The sample is combusted in a specialized elemental analyzer, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Calculation: The instrument's software calculates the percentage of each element.

Comparative Analysis: Ethyl vs. Mthis compound

A valuable exercise in structural validation is the comparison with a closely related analogue. In this case, Mthis compound (C₁₀H₁₄N₄O₅) serves as an excellent counterpart.[6][7]

Key Differences in Spectral Data:

Analytical TechniqueThis compoundMthis compound
¹H NMR Quartet (~4.2 ppm) and Triplet (~1.3 ppm) for the ethyl group.Singlet (~3.8 ppm) for the methyl ester group.
¹³C NMR Two signals for the ethyl group (~61 ppm and ~14 ppm).One signal for the methyl ester group (~52 ppm).
HRMS Different molecular weight and elemental composition.Different molecular weight and elemental composition.
Elemental Analysis Different percentage compositions of C and H.Different percentage compositions of C and H.

This comparative approach allows for the confident assignment of signals related to the ester group and reinforces the overall structural elucidation.

Alternative Intermediates in Nilotinib Synthesis

While guanidination of an amino-benzoate is a common strategy, other synthetic routes to Nilotinib exist, employing different key intermediates.[8][9][10] For instance, routes involving the coupling of a pre-formed pyrimidine ring with a substituted aniline derivative are also utilized. Understanding these alternative pathways provides a broader context for the importance of specific intermediates and the analytical challenges they may present.

Conclusion

The structural validation of this compound is a critical step in ensuring the quality and consistency of Nilotinib synthesis. A multi-technique approach, combining NMR and FTIR spectroscopy, high-resolution mass spectrometry, and elemental analysis, is essential for unambiguous structure confirmation. By systematically applying these methods and comparing the results with those of a close analogue, researchers can have a high degree of confidence in the identity and purity of this vital pharmaceutical intermediate. This rigorous analytical framework is fundamental to the principles of scientific integrity and the development of safe and effective medicines.

References

Navigating the Synthesis of Nilotinib: A Comparative Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) is a complex dance of efficiency, purity, and scalability. Nilotinib, a cornerstone in the treatment of chronic myelogenous leukemia (CML), is no exception. Its synthesis has evolved, moving from initial routes with notable challenges to more optimized, industrially viable processes. This guide provides an in-depth, objective comparison of a key intermediate in the classical synthesis of Nilotinib, Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate (CAS 641569-96-2) , with alternative synthetic strategies that enhance yield, purity, and overall efficiency.

The Central Role and Challenges of CAS 641569-96-2

In the original patented synthesis of Nilotinib, the formation of the guanidine moiety is a critical step. This is achieved through the reaction of Ethyl 3-amino-4-methylbenzoate with cyanamide, followed by treatment with nitric acid to yield Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate. This intermediate is then condensed with 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one to form the pyrimidine ring of Nilotinib.

However, this pathway is not without its drawbacks. Published research and patent literature have highlighted that the formation of CAS 641569-96-2 can be a bottleneck, often resulting in low yields (reportedly as low as 25-30%) and purities around 90%.[1] These inefficiencies can propagate through the synthesis, making the final purification of Nilotinib more challenging and costly.

Alternative Synthetic Strategies: A Paradigm Shift in Efficiency

To overcome the limitations of the classical route, alternative synthetic strategies have been developed. One of the most notable is the Buchwald-Hartwig amination approach. This method circumvents the problematic guanidination step altogether, offering a more streamlined and higher-yielding pathway to Nilotinib.

This guide will now delve into a comparative analysis of the classical synthesis involving CAS 641569-96-2 and an exemplary alternative route, highlighting the key differences in intermediates, reaction conditions, and overall performance.

Comparative Analysis of Synthetic Pathways

FeatureClassical Synthesis (via CAS 641569-96-2)Buchwald-Hartwig Pathway (Alternative)
Key Intermediate Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
Precursors Ethyl 3-amino-4-methylbenzoate, Cyanamide3-Bromo-4-methylbenzoic acid, 2-Amino-4-(3-pyridinyl)pyrimidine
Reported Yields Low to moderate (25-35% for key steps)[1]High (>85%)[2]
Reaction Time Often lengthy (e.g., 65 hours for a subsequent step)[1]Significantly shorter (less than 24 hours for the entire synthesis)[2]
Process Scalability Commercially challenging due to low yields and purity issuesMore amenable to industrial scale-up[2]
Impurity Profile Potential for by-products from the guanidination reactionGenerally cleaner, with fewer challenging impurities

Visualizing the Synthetic Routes

To better illustrate the differences between these synthetic strategies, the following diagrams outline the classical and a representative alternative pathway.

G cluster_0 Classical Synthesis A1 Ethyl 3-amino-4-methylbenzoate C1 CAS 641569-96-2 A1->C1 Guanidination B1 Cyanamide / HNO3 B1->C1 E1 Nilotinib Precursor C1->E1 Condensation D1 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one D1->E1 G1 Nilotinib E1->G1 Amidation F1 Final Assembly F1->G1

Caption: Classical synthetic pathway to Nilotinib highlighting the role of CAS 641569-96-2.

G cluster_1 Buchwald-Hartwig Pathway A2 3-Bromo-4-methylbenzoic acid C2 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid A2->C2 Buchwald-Hartwig Amination B2 2-Amino-4-(3-pyridinyl)pyrimidine B2->C2 E2 Nilotinib C2->E2 Amide Coupling D2 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline D2->E2

Caption: An alternative, more efficient Buchwald-Hartwig pathway for Nilotinib synthesis.

Experimental Protocols

For researchers looking to evaluate these synthetic pathways, the following protocols provide a starting point for the synthesis and analysis of the key intermediates and the final product.

Protocol 1: Synthesis of Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate (CAS 641569-96-2) - Classical Method

Materials:

  • Ethyl 3-amino-4-methylbenzoate

  • Cyanamide

  • Nitric Acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve Ethyl 3-amino-4-methylbenzoate in ethanol.

  • Add an aqueous solution of cyanamide to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add a solution of nitric acid in ethanol to precipitate the nitrate salt.

  • Filter the resulting solid and wash with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to obtain Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate.

Note: This protocol is a general representation. For detailed reaction conditions, including stoichiometry and reaction times, refer to the original patent literature such as WO 2004/005281.[3]

Protocol 2: Quantification of Nilotinib and Related Impurities by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a robust HPLC method for the quantification of Nilotinib and to detect and quantify process-related impurities, including unreacted intermediates.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient elution is typically employed to achieve optimal separation.

Procedure:

  • Standard Preparation: Prepare a stock solution of Nilotinib reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the crude or purified Nilotinib sample in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 260 nm

    • Injection volume: 10 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of Nilotinib and any impurities by comparing the peak areas to the calibration curve.

Note: The specific gradient profile and other chromatographic parameters should be optimized for the specific column and instrument used. For a detailed validated method, refer to published analytical procedures.[4]

G A Sample Preparation (Crude/Pure Nilotinib) B HPLC System (C18 Column) A->B C Gradient Elution (Water/Acetonitrile) B->C D UV/PDA Detection (260 nm) C->D E Data Analysis (Quantification of Nilotinib & Impurities) D->E

Caption: General workflow for the HPLC analysis of Nilotinib and its impurities.

Conclusion and Future Outlook

The journey from the initial synthesis of Nilotinib to the current, more refined processes underscores the importance of continuous innovation in pharmaceutical manufacturing. While the intermediate Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate (CAS 641569-96-2) played a pivotal role in the early development of this life-saving drug, the challenges associated with its formation have spurred the development of superior synthetic routes.

For researchers and drug development professionals, the choice of synthetic pathway has profound implications for the overall efficiency, cost-effectiveness, and environmental impact of API production. The comparison presented in this guide highlights the clear advantages of modern synthetic methods, such as the Buchwald-Hartwig amination, in achieving higher yields, greater purity, and improved scalability. As the demand for generic versions of Nilotinib grows, these optimized synthetic strategies will be crucial in making this vital medication more accessible to patients worldwide.

References

A Comparative Guide to the Efficacy of Nilotinib: Evaluating Synthesis Routes Starting from Ethyl 3-guanidino-4-methylbenzoate nitrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthetic pathway to an active pharmaceutical ingredient (API) is not merely a matter of chemical conversion; it is a critical determinant of the final product's purity, yield, and, consequently, its biological efficacy and safety profile. This guide provides an in-depth comparison of the synthesis of Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor, focusing on the route commencing with Ethyl 3-guanidino-4-methylbenzoate nitrate. We will objectively compare this established, albeit dated, method with a more contemporary, optimized synthesis, providing the supporting experimental data and protocols necessary for a thorough evaluation.

Introduction to Nilotinib and the Bcr-Abl Signaling Pathway

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of chronic myeloid leukemia (CML), particularly for patients with resistance or intolerance to imatinib.[1][2] Its primary mechanism of action is the potent and selective inhibition of the Bcr-Abl kinase, a constitutively active tyrosine kinase encoded by the Philadelphia chromosome fusion gene.[3][4] This aberrant kinase drives the uncontrolled proliferation of leukemic cells and their resistance to apoptosis.[3] Nilotinib binds to the ATP-binding site of the Bcr-Abl protein, stabilizing its inactive conformation and thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[5][6][7]

The efficacy of Nilotinib is thus directly linked to its ability to inhibit this key oncogenic driver. This inhibitory potential, often quantified by the half-maximal inhibitory concentration (IC50), is highly dependent on the purity and integrity of the Nilotinib molecule. The synthetic route chosen can significantly impact the impurity profile, which in turn can affect biological activity and introduce potential toxicities.

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., CrkL, STAT5) BCR_ABL->Substrates phosphorylates RAS_MAPK RAS/MAPK Pathway Substrates->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Substrates->PI3K_AKT Nilotinib Nilotinib Nilotinib->BCR_ABL binds & inhibits ATP ATP ATP->BCR_ABL binds Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Nilotinib inhibits the Bcr-Abl signaling pathway.

Comparative Synthesis of Nilotinib

We will now compare two synthetic routes to Nilotinib. Route A represents the original patented synthesis which utilizes this compound. Route B illustrates a more refined, modern approach that offers significant advantages in yield, purity, and process efficiency.

Route A: The Original Novartis Synthesis via this compound

This pathway was outlined in the original patent for Nilotinib.[8][9] It begins with the guanidinylation of ethyl 3-amino-4-methylbenzoate, followed by a condensation reaction to form the pyrimidine ring system, hydrolysis, and a final amidation.

Synthesis_Route_A cluster_0 Step 1: Guanidinylation cluster_1 Step 2: Pyrimidine Formation cluster_2 Step 3 & 4: Hydrolysis & Amidation A1 Ethyl 3-amino-4-methylbenzoate A_Int Ethyl 3-guanidino-4-methylbenzoate nitrate A1->A_Int Cyanamide, HCl, NH4NO3 B_Int Ethyl 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl)amino)benzoate A_Int->B_Int Enaminone, NaOH, EtOH (Long reaction time) C_Int Carboxylic Acid Intermediate B_Int->C_Int NaOH Nilotinib Nilotinib C_Int->Nilotinib Amine, Coupling Agent

Caption: Original Nilotinib synthesis workflow (Route A).

This route is notoriously inefficient. The formation of the key intermediate, this compound, is reported to have a very low yield of 25-30% and a purity of only around 90%.[2][8] The subsequent condensation step to form the pyrimidine ring is also problematic, with a low yield of approximately 35% and requiring an extended reaction time of up to 68 hours.[2][8] These factors make the process unviable for large-scale, cost-effective manufacturing.

Route B: An Improved, Higher-Yield Synthesis

To overcome the limitations of Route A, more efficient synthetic strategies have been developed. The following route, adapted from published improved methods, bypasses the direct formation of the problematic nitrate salt and instead builds the core of the molecule before the final key condensation.[2][10]

Synthesis_Route_B cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Guanidinylation cluster_3 Step 4: Pyrimidine Formation B1 4-methyl-3-nitro benzoyl chloride B_Int1 Nitro-Amide Intermediate B1->B_Int1 B2 Key Amine Intermediate B2->B_Int1 B_Int2 Amino-Amide Intermediate B_Int1->B_Int2 SnCl2 or Raney Ni B_Int3 Guanidino-Amide Intermediate B_Int2->B_Int3 Cyanamide, HCl, n-BuOH Nilotinib Nilotinib B_Int3->Nilotinib Enaminone, n-Butanol (Shorter reaction)

Caption: Improved Nilotinib synthesis workflow (Route B).

This optimized route strategically reorders the synthetic steps. By first forming the amide bond and then performing the nitro reduction and guanidinylation on a more advanced intermediate, many of the side reactions and purity issues of Route A are circumvented. The final condensation in a higher-boiling solvent like n-butanol proceeds much more efficiently, with reaction times reduced to around 9 hours and significantly higher yields.[2]

Data Presentation: Synthesis Route Comparison
ParameterRoute A (via this compound)Route B (Improved Method)
Key Intermediate Yield 25-30% (for nitrate salt)[2][8]Quantitative yields for early intermediates[2]
Key Intermediate Purity ~90% (for nitrate salt)[2][8]>99% for key intermediates[2]
Overall Yield Low (estimated <10%)High (often >70%)[11]
Final Product Purity (HPLC) Requires extensive purification>99% achievable[2][11]
Key Reaction Time ~68 hours for pyrimidine formation[2]~9 hours for pyrimidine formation[2]
Process Viability Poor for commercial scaleExcellent for commercial scale

Experimental Protocols

To validate the efficacy of Nilotinib synthesized by any route, a series of rigorous analytical and biological assays must be performed. Below are detailed, step-by-step methodologies for key experiments.

Synthesis of Nilotinib via Route A (Representative Protocol)

This protocol is based on the procedures outlined in the original patents.[6][8]

Step 1: Preparation of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid ethyl ester mononitrate

  • To a solution of ethyl-3-amino-4-methyl benzoate (1 equiv.) in ethanol, add cyanamide (approx. 3 equiv.).

  • Slowly add concentrated hydrochloric acid (approx. 0.8 equiv.) while maintaining the temperature at 25-35°C.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and stir for 6 hours under a nitrogen atmosphere.

  • Concentrate the reaction mass under vacuum.

  • Dissolve the residue in water, cool to 0-5°C, and add a saturated aqueous solution of ammonium nitrate.

  • Stir the mixture to allow for precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the title compound. (Expected Yield: 25-30%, Purity: ~90%)[2][8]

Step 2-4: Synthesis of Nilotinib

  • The nitrate salt from Step 1 is condensed with 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one in ethanol with sodium hydroxide at reflux temperature for approximately 68 hours.[8]

  • The resulting ethyl ester is then hydrolyzed using aqueous sodium hydroxide.

  • The subsequent carboxylic acid is coupled with 5-trifluoromethyl-3-[4-methyl-1H-imidazolyl]aniline using a suitable coupling agent (e.g., HATU, T3P) to yield Nilotinib.

  • The final product requires significant purification, typically by column chromatography and/or recrystallization.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized Nilotinib and quantify any impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., Thermo Scientific C18, 250mm x 4.6mm, 5µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A typical ratio is 65:35 (v/v) buffer:acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Detection: UV spectrophotometer at 260 nm.[5]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of Nilotinib reference standard at a known concentration (e.g., 20 µg/mL) in a suitable diluent (e.g., mobile phase).

    • Prepare a sample solution of the synthesized Nilotinib at the same concentration.

    • Inject a blank (diluent), followed by the standard solution and then the sample solution.

    • The purity is calculated by comparing the area of the Nilotinib peak in the sample chromatogram to the total area of all peaks (Area % method).

In Vitro Bcr-Abl Kinase Inhibition Assay

Objective: To determine the IC50 value of the synthesized Nilotinib against the Bcr-Abl kinase.

Methodology:

  • Reagents: Recombinant Bcr-Abl kinase, kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP, and a suitable tyrosine kinase substrate (e.g., a biotinylated peptide).[1][12]

  • Procedure:

    • Prepare serial dilutions of the synthesized Nilotinib and a reference standard in DMSO, followed by a further dilution in kinase buffer.

    • In a 96-well or 384-well plate, add the diluted inhibitor solutions.

    • Add the recombinant Bcr-Abl enzyme to each well and incubate for 15-20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding an EDTA solution.

    • Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based system with an anti-phosphotyrosine antibody conjugated to HRP.

    • Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve. Nilotinib typically exhibits an IC50 for Bcr-Abl in the range of 20-60 nM.[12]

Cell-Based Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of the synthesized Nilotinib on a Bcr-Abl positive cell line (e.g., K562).

Methodology:

  • Cell Line: K562 (human CML cell line).

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or acidified isopropanol).[4]

  • Procedure:

    • Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Prepare serial dilutions of the synthesized Nilotinib and add them to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[13]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration. The IC50 for Nilotinib in K562 cells is typically in the nanomolar range.

Conclusion and Recommendations

The synthetic route to Nilotinib has a profound impact on the quality and, ultimately, the efficacy of the final drug product. The original synthesis pathway that proceeds through this compound is characterized by low yields, significant impurity generation, and inefficient reaction conditions, rendering it unsuitable for modern pharmaceutical manufacturing.

In contrast, improved synthetic routes offer dramatic increases in yield and purity, while also reducing reaction times and simplifying purification processes. For any research or development program, it is imperative to adopt such an optimized synthesis (e.g., Route B).

The biological efficacy of Nilotinib produced from any route must be rigorously validated. The provided protocols for HPLC analysis, in vitro kinase inhibition, and cell-based cytotoxicity assays represent a robust framework for such a validation. The performance of a newly synthesized batch of Nilotinib should be benchmarked against a certified reference standard. The expected outcomes are a purity of >99.5% by HPLC, a Bcr-Abl IC50 value in the low nanomolar range (20-60 nM), and potent cytotoxicity against Bcr-Abl positive cell lines like K562.[12] By adhering to these principles of chemical synthesis and biological validation, drug development professionals can ensure the production of high-quality, efficacious Nilotinib.

References

A Senior Application Scientist's Guide to Benchmarking the Quality of Commercial Ethyl 3-guanidino-4-methylbenzoate Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality of starting materials and intermediates is paramount to the success of any synthetic endeavor, ultimately impacting the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for benchmarking the quality of commercially available Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 641569-96-2), a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.[1][2]

This document moves beyond a simple listing of specifications, offering a practical, field-proven approach to quality assessment. We will delve into the causality behind experimental choices, providing self-validating protocols that ensure the integrity of your research and development pipeline. Furthermore, we will compare this key intermediate with its close structural analog, Mthis compound, to provide a broader context for quality assessment in early-stage drug development.

The Critical Role of Quality in Nilotinib Synthesis

This compound serves as a foundational building block in the construction of the pyrimidine ring system of Nilotinib.[3] The presence of impurities, even in trace amounts, can have cascading effects on subsequent reaction steps, leading to the formation of difficult-to-remove byproducts, reduced yields, and potential genotoxicity in the final API. Therefore, a rigorous and multi-faceted approach to quality control is not just recommended; it is essential.

Key Quality Attributes for Benchmarking

When evaluating commercial batches of this compound, the following quality attributes should be meticulously assessed:

  • Purity: The percentage of the desired compound in the material. This is the most fundamental quality parameter.

  • Impurity Profile: The identification and quantification of any unwanted chemical species. This includes starting materials, byproducts of the synthesis, and degradation products.

  • Residual Solvents: The presence of any remaining solvents from the manufacturing process.

  • Physical Properties: Characteristics such as melting point and appearance can be indicative of purity.

Comparative Analysis: Ethyl vs. Mthis compound

To provide a comprehensive benchmark, we will compare the quality attributes of this compound from three fictional commercial suppliers (Supplier A, Supplier B, and Supplier C) with its methyl ester analog, Mthis compound (Supplier D). This comparison will highlight the importance of evaluating even closely related analogs with the same rigorous standards.

Table 1: Comparative Quality Assessment of Commercial Guanidino Benzoate Intermediates
Parameter Supplier A (Ethyl Ester) Supplier B (Ethyl Ester) Supplier C (Ethyl Ester) Supplier D (Methyl Ester)
Purity (HPLC, Area %) 99.5%98.2%99.8%99.6%
Purity (qNMR, mol/mol %) 99.3%97.9%99.7%99.4%
Major Impurity 1 (LC-MS) 0.2% (Unidentified)0.8% (Starting Material)<0.1%0.15% (Unidentified)
Major Impurity 2 (LC-MS) 0.1% (Byproduct)0.5% (Unidentified)<0.1%0.1% (Byproduct)
Total Impurities (HPLC) 0.5%1.8%0.2%0.4%
Melting Point (°C) 198-200195-199199-201202-204
Appearance White crystalline powderOff-white powderWhite crystalline powderWhite crystalline powder

Experimental Protocols for Comprehensive Quality Assessment

The following protocols are designed to be self-validating, providing a robust framework for the quality assessment of this compound and its analogs.

Experimental Workflow for Quality Assessment

G cluster_0 Sample Receipt & Initial Assessment cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Absolute Purity & Structural Confirmation cluster_3 Data Analysis & Quality Verdict Sample Commercial Sample of This compound Visual Visual Inspection (Appearance, Color) Sample->Visual MP Melting Point Determination Visual->MP HPLC Purity Determination by High-Performance Liquid Chromatography (HPLC) MP->HPLC LCMS Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LCMS qNMR Absolute Purity Assessment by Quantitative NMR (qNMR) LCMS->qNMR Analysis Comprehensive Data Analysis and Comparison qNMR->Analysis Verdict Quality Verdict: Accept or Reject Analysis->Verdict

Caption: Workflow for the comprehensive quality assessment of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of the main compound from its impurities.[4][5][6] This allows for accurate quantification of purity based on the relative area of the peaks.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A time-based gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[6][7] This allows for the determination of the molecular weights of impurities, providing crucial clues to their identity.

Methodology:

  • Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.

  • LC Conditions: Utilize the same HPLC method as described in Protocol 1. The use of a volatile buffer like formic acid is compatible with MS detection.[7]

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode to detect all ions.

  • Data Analysis: Correlate the peaks observed in the HPLC chromatogram with their corresponding mass spectra to determine the molecular weights of the impurities.

Protocol 3: Absolute Purity Assessment by Quantitative NMR (qNMR)

Rationale: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[8][9][10][11][12] This is achieved by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of a certified internal standard.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Accurately weigh approximately 10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction to the spectrum.

    • Carefully integrate the selected signals for the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The quality of this compound is a critical determinant of the success and reproducibility of Nilotinib synthesis. By employing a multi-pronged analytical approach that includes HPLC for purity determination, LC-MS for impurity profiling, and qNMR for absolute purity assessment, researchers and drug development professionals can confidently benchmark the quality of commercial materials. This rigorous evaluation ensures the integrity of the synthetic process, minimizes downstream complications, and ultimately contributes to the development of safe and effective pharmaceuticals.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Ethyl 3-guanidino-4-methylbenzoate nitrate, examining its chemical properties and its primary role as a synthetic precursor. More importantly, we place this compound within the broader context of its structurally related and clinically significant analogs: Gabexate, Camostat, and Nafamostat. By comparing their structure, mechanism of action, and performance data, we aim to illuminate the structure-activity relationships that transform a simple chemical scaffold into potent therapeutic agents targeting trypsin-like serine proteases.

Introduction: The Guanidinobenzoate Scaffold

The guanidino group, with its positive charge and planar structure, is a powerful pharmacophore that mimics the side chain of the amino acid arginine. This allows it to bind with high affinity to the S1 specificity pocket of trypsin-like serine proteases, which contains a conserved aspartate residue. The benzoate moiety provides a rigid scaffold to present the guanidino group. This compound (CAS 641569-96-2) is an excellent example of this core structure.[1][2][3] While primarily utilized as a key intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib[4][5][6], its fundamental structure serves as a blueprint for a class of potent serine protease inhibitors.

This guide will deconstruct this blueprint, comparing the foundational intermediate to its highly developed, clinically approved analogs to provide researchers with a clear understanding of their comparative performance and the chemical modifications that drive their therapeutic efficacy.

Part 1: The Core Intermediate - this compound

This compound is a white crystalline powder primarily recognized for its role in pharmaceutical manufacturing.[1]

Chemical Properties:

  • Molecular Formula: C₁₁H₁₆N₄O₅[2][3][6]

  • Molecular Weight: 284.27 g/mol [2][6]

  • CAS Number: 641569-96-2[2][7][8]

  • Primary Use: A key intermediate in the synthesis of N-phenyl-2-pyrimidinamine derivatives, notably the anti-cancer drug Nilotinib.[4][6]

While there is limited publicly available data on the direct biological activity of this specific intermediate, its structure strongly suggests a potential for serine protease inhibition. The ethyl ester and methyl groups influence its solubility and steric profile, but the core guanidinobenzoyl moiety remains the key driver for potential target engagement.

Part 2: Clinically Relevant Analogs: A Comparative Overview

Gabexate, Camostat, and Nafamostat are all synthetic, broad-spectrum serine protease inhibitors that share the guanidino pharmacophore. They are employed in the treatment of conditions characterized by excessive protease activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC).[9][10] More recently, Camostat and Nafamostat have been investigated for their ability to inhibit the human protease TMPRSS2, which is crucial for the cell entry of coronaviruses like SARS-CoV-2.[11][12]

FeatureThis compoundGabexate MesylateCamostat MesylateNafamostat Mesylate
Core Structure GuanidinomethylbenzoateGuanidinohexanoyloxybenzoateGuanidinobenzoyloxy-phenylacetateGuanidinobenzoate-naphthyl
Primary Use Chemical Intermediate[4][6]Acute Pancreatitis, DIC[10]Chronic Pancreatitis, Postoperative Reflux Esophagitis; Investigational for COVID-19[11][13]Acute Pancreatitis, DIC; Investigational for COVID-19[11][14]
Administration N/A (Not for therapeutic use)Intravenous Infusion[9][10]Oral[13]Intravenous Infusion[14]
Mechanism of Action: Competitive Inhibition

These compounds act as competitive inhibitors, binding reversibly to the active site of serine proteases.[10][15] The positively charged guanidino group forms a strong salt bridge with the negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the S1 pocket, effectively blocking the entry of natural substrates.

The diagram below illustrates this generalized binding mechanism.

G cluster_0 Serine Protease Active Site ActiveSite Catalytic Triad His57 Asp102 Ser195 S1_Pocket S1 Specificity Pocket Asp189 (-) Inhibitor Guanidinobenzoate Analog Guanidinium Group (+) Benzoate Scaffold Inhibitor:scaffold->ActiveSite:ser Blocks Substrate Access Inhibitor:guan->S1_Pocket:asp189 Ionic Interaction (High Affinity Binding)

Caption: Inhibitor binding to a trypsin-like serine protease active site.

Part 3: Performance Data and Structure-Activity Relationships (SAR)

The therapeutic utility of these inhibitors is defined by their potency (Ki or IC50 values) against specific proteases. The structural variations between Gabexate, Camostat, and Nafamostat directly impact this potency and their pharmacokinetic profiles.

InhibitorTarget ProteaseInhibition Constant (Ki / IC50)Reference
Gabexate Mesylate Human ThrombinKi: 0.97 µM[10][16]
Human UrokinaseKi: 1.3 µM[10][16]
Human PlasminKi: 1.6 µM[10][16]
Human Factor XaKi: 8.5 µM[10][16]
TrypsinIC50: 9.4 µM
Plasma KallikreinIC50: 41 µM
Camostat Mesylate SARS-CoV-2 (in Calu-3 cells)EC50: 178 nM (as active metabolite FOY-251)[13]
Nafamostat Mesylate SARS-CoV-2 (in Calu-3 cells)EC50: ~10 nM[12]

Key SAR Insights:

  • Linker and Leaving Group: Gabexate features a flexible hexanoyloxy linker separating the guanidino and benzoate moieties, which contributes to its broad-spectrum activity.[10] In contrast, Camostat and Nafamostat are esters of 4-guanidinobenzoic acid, making them more direct structural analogs of the core intermediate. The nature of the alcohol portion (the "leaving group") is critical.

  • Potency against TMPRSS2: Studies on SARS-CoV-2 inhibition have shown that Nafamostat is significantly more potent than Camostat.[11][12][17] The rigid, planar naphthyl group in Nafamostat may allow for more favorable interactions within the active site of TMPRSS2 compared to the more complex and flexible leaving group of Camostat. This suggests that the shape and electronics of the scaffold extension are key determinants of potency for specific targets.[12]

  • Prodrug Strategy: Camostat is an orally available prodrug that is rapidly hydrolyzed in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA or FOY-251).[12][13] This highlights a crucial drug development strategy: modifying the core scaffold to improve pharmacokinetic properties like oral bioavailability.

Part 4: Experimental Protocol: In Vitro Serine Protease Inhibition Assay

To quantitatively compare the performance of these inhibitors, a standardized in vitro enzyme inhibition assay is essential. The following protocol describes a common method using trypsin and a chromogenic substrate.

Principle: This assay measures the ability of an inhibitor to prevent the enzyme trypsin from cleaving a synthetic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). When cleaved by trypsin, BAPNA releases p-nitroaniline, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitroaniline formation is directly proportional to the enzyme's activity.

Materials:

  • Bovine Trypsin

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • Substrate: BAPNA

  • Inhibitors (this compound, Gabexate, etc.) dissolved in a suitable solvent (e.g., DMSO or water)

  • 96-well microplate

  • Microplate reader

Workflow:

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare serial dilutions of each inhibitor in Assay Buffer D Add inhibitor dilutions (or vehicle control) to wells A->D B Prepare Trypsin solution in Assay Buffer E Add Trypsin solution to all wells and pre-incubate at 37°C for 15 min B->E C Prepare BAPNA substrate solution in Assay Buffer F Initiate reaction by adding BAPNA substrate to all wells C->F D->E E->F G Immediately place plate in reader and measure absorbance at 405 nm kinetically for 30 min at 37°C F->G H Calculate initial reaction rates (V₀) from the linear portion of the kinetic curve G->H I Plot % Inhibition vs. [Inhibitor] and fit to a dose-response curve to determine IC50 value H->I

Caption: Workflow for a chromogenic serine protease inhibition assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a stock solution of each inhibitor. Create a series of 2-fold dilutions in Assay Buffer to cover a wide concentration range (e.g., 1 nM to 100 µM).

  • Plate Loading: To the wells of a 96-well plate, add 50 µL of each inhibitor dilution. For control wells (100% activity), add 50 µL of Assay Buffer with the corresponding vehicle (e.g., DMSO).

  • Enzyme Addition: Add 25 µL of the trypsin solution to each well.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. This step is critical for establishing binding equilibrium.

  • Reaction Initiation: Add 25 µL of the BAPNA substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate into a reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 30 minutes.

  • Data Analysis:

    • For each well, determine the reaction rate (V₀) by calculating the slope of the linear phase of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value for each compound.

Conclusion

While this compound serves its primary purpose as a building block in chemical synthesis, its core structure is emblematic of a powerful class of serine protease inhibitors. The comparative analysis of its clinical analogs—Gabexate, Camostat, and Nafamostat—reveals how strategic modifications to the linker and leaving group portions of the molecule can dramatically enhance biological potency, selectivity, and pharmacokinetic properties. Gabexate's broad activity, Camostat's oral bioavailability, and Nafamostat's high potency against specific targets like TMPRSS2 all stem from distinct structure-activity relationships. For researchers in drug development, this family of compounds provides a compelling case study in scaffold-based design, demonstrating how a simple, target-binding pharmacophore can be elaborated into a diverse range of effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-guanidino-4-methylbenzoate Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling novel chemical entities like Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS 641569-96-2) requires a thorough understanding of their properties to ensure safe handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in an analysis of its chemical nature and the best practices of laboratory safety.

The core challenge in disposing of this compound lies in its dual chemical character: it is an organic molecule containing a guanidinium group and a nitrate salt. This structure necessitates careful consideration, as the nitrate component introduces oxidizing properties, while the guanidinium group can influence its reactivity and environmental fate.[1][2]

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper disposal protocols are not arbitrary; they are a direct response to the chemical's inherent risks. Due to the limited specific data on this exact molecule, we must infer its hazard profile from its constituent parts and available safety information.

Key Hazard Characteristics:

  • Physical State: Typically a white crystalline powder.[3][4]

  • GHS Hazard Classifications: The compound is associated with the GHS07 "Exclamation Mark" pictogram. This generally indicates one or more of the following:

    • Harmful if swallowed (H302).[5]

    • Causes skin irritation (H315).[6]

    • Causes serious eye irritation (H319).[6]

  • Oxidizing Potential: The presence of the nitrate group is a significant concern. Nitrate salts can act as oxidizers, meaning they can intensify fires or cause fires when in contact with combustible materials.[2] Guanidine nitrate, a closely related compound, is a known oxidizing agent and can be explosive under certain conditions, such as heat or contamination.[1][2] Therefore, this compound must be treated as a potential oxidizer.

  • Environmental Hazards: Guanidinium nitrate is classified as harmful to aquatic life with long-lasting effects.[7] It is prudent to assume similar ecotoxicity for this compound and prevent its release into the environment.

The following table summarizes the critical safety information.

Parameter Identifier/Value Source(s)
CAS Number 641569-96-2[3][6]
Molecular Formula C11H16N4O5[6][8]
Appearance White to off-white crystalline powder[3]
Primary GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowedH315/H319: Causes skin/serious eye irritation[6]
Inferred Hazard Oxidizing properties (due to nitrate group)[2]
Inferred Eco-Toxicity Harmful to aquatic life[7]

Pre-Disposal Workflow and Decision-Making

Before any disposal action is taken, a clear decision-making process must be followed. This workflow ensures that all safety and regulatory considerations are met. The primary directive is to never dispose of this chemical down the sanitary sewer due to its potential ecotoxicity and reactivity.[9][10]

G start Disposal of this compound waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids (PPE, paper towels, etc.) waste_type->solid_waste Solid Lab Waste spill_cleanup Minor Spill Residue (<5g) waste_type->spill_cleanup Spill Cleanup bulk_waste Unused Reagent / Bulk Waste (>5g or original container) waste_type->bulk_waste Bulk Chemical procedure_solid Follow Protocol A: Solid Waste Containment solid_waste->procedure_solid procedure_spill Follow Protocol B: Spill Neutralization & Collection spill_cleanup->procedure_spill procedure_bulk Follow Protocol C: Bulk Waste Packaging bulk_waste->procedure_bulk final_step Label & Segregate for EHS Pickup procedure_solid->final_step procedure_spill->final_step procedure_bulk->final_step

Caption: Decision workflow for selecting the appropriate disposal protocol.

Step-by-Step Disposal Protocols

Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and nitrile gloves.[11][12]

Protocol A: Contaminated Solid Waste Disposal

This protocol applies to items like contaminated gloves, weigh boats, paper towels, or bench protectors.

  • Segregation: Do not mix these contaminated items with regular laboratory trash.

  • Collection: Place all contaminated solid materials into a designated, clearly labeled hazardous waste bag or container. A heavy-duty, transparent plastic bag is often preferred.

  • Labeling: Affix a hazardous waste label to the bag. List "this compound" and specify that it is an "Oxidizing Solid."

  • Storage: Store the sealed bag in a designated hazardous waste accumulation area, away from flammable and combustible materials.

Protocol B: Minor Spill Clean-up and Disposal (<5g)

For small, contained spills of the solid material.

  • Restrict Access: Cordon off the spill area to prevent accidental exposure.

  • Absorb (if necessary for a solution): If the material was in solution, absorb it with an inert material like vermiculite or sand. Do not use paper towels or other combustible materials as the primary absorbent due to the oxidizing hazard.[11]

  • Collect Solid: Gently sweep the solid powder or absorbed material into a dedicated plastic dustpan. Avoid creating dust. If necessary, lightly moisten the powder with water to minimize dust generation.

  • Containerize: Transfer the collected material into a clearly labeled, sealable container (e.g., a wide-mouth plastic jar).

  • Decontaminate: Wipe the spill area with a damp cloth or towel.

  • Dispose of Cleaning Materials: Place the cloth and any contaminated PPE into the solid waste stream as described in Protocol A.

  • Label and Store: Label the container with the chemical name and "Spill Debris." Store with other hazardous waste for collection by your institution's Environmental Health and Safety (EHS) department.

Protocol C: Bulk Waste and Unused Reagent Disposal

This protocol is for disposing of the original reagent container or larger quantities of waste.

  • Original Container: The safest method is to dispose of the chemical in its original, securely sealed container. Ensure the label is intact and legible.

  • Waste Collection: If disposing of waste generated from a reaction, collect it in a dedicated, compatible hazardous waste container. Do not mix it with other waste streams, especially organic solvents or reducing agents, due to its oxidizing nature.

  • Labeling: The container must be labeled with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards: "Oxidizer, Irritant, Harmful if Swallowed"

  • Storage: Store the sealed and labeled container in a designated satellite accumulation area. It must be segregated from incompatible materials, particularly:

    • Flammable liquids and solvents

    • Combustible materials (wood, paper)

    • Reducing agents

    • Strong acids and bases

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup for hazardous waste.[13]

The logical flow for handling waste is summarized in the diagram below.

G start Waste Generated ppe Wear Full PPE (Goggles, Lab Coat, Gloves) start->ppe hood Work in Fume Hood ppe->hood segregate Segregate Waste Stream (Do NOT mix with other chemicals) hood->segregate container Select Compatible Container (e.g., original bottle, labeled plastic jar) segregate->container seal Securely Seal Container container->seal label Affix Hazardous Waste Label (Full Name + Hazards) seal->label store Store in Designated Area (Segregated from incompatibles) label->store ehs Arrange for EHS Collection store->ehs

Caption: Procedural flow for chemical waste containment and disposal.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[4][12]

By adhering to these scientifically-grounded procedures, you ensure that your laboratory remains a safe environment for discovery while upholding your responsibility to protect our shared environment. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal in your facility.

References

A Senior Application Scientist's Guide to Handling Ethyl 3-guanidino-4-methylbenzoate nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of molecular hazards. Ethyl 3-guanidino-4-methylbenzoate nitrate (CAS: 641569-96-2) is a compound that, by its very structure, demands rigorous handling protocols. It is an organic molecule featuring three distinct functional groups—an aromatic benzoate ester, a guanidinium group, and a nitrate salt—each contributing to its overall hazard profile.

This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for risk mitigation. Our objective is to empower you with the knowledge to handle this compound with the utmost confidence and safety.

A Tripartite Hazard Profile: Understanding the Risk

The key to safely handling this compound lies in recognizing the risks posed by its constituent parts. The guanidinium group is known to cause irritation, the aromatic system warrants caution regarding inhalation, and the nitrate counter-ion introduces oxidizing properties.

The Globally Harmonized System (GHS) classification for this compound consolidates these risks into a clear warning.[1]

Hazard Class GHS Pictogram Signal Word Hazard Statements
Skin IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation[1][2]
Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[1][2]
Acute Toxicity (Oral)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed

The primary hazards are clear: this compound is an irritant to the skin and eyes.[1] Therefore, preventing direct contact is the most critical aspect of the safety protocol. The nitrate component also classifies this compound as a potential oxidizing agent, which means it can intensify fires and must be stored away from flammable materials.[3]

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The following table outlines the minimum required equipment for handling this compound in a laboratory setting.

Protection Area Required PPE Rationale and Expert Insight
Eye Protection Safety goggles with side shieldsStandard safety glasses are insufficient. The fine powder form of this compound can become airborne, bypassing standard glasses. Goggles provide a full seal to protect against dust and potential splashes, directly addressing the H319 "Causes serious eye irritation" hazard.[2][4][5][6]
Hand Protection Nitrile rubber glovesThe compound is a confirmed skin irritant (H315).[1][2] Nitrile gloves offer robust protection against a wide range of organic compounds.[7][8] Crucially, gloves should be inspected before use and disposed of immediately if contaminated. [3] Treat your gloved hands as if they are bare skin; avoid touching surfaces like doorknobs or keyboards.[9]
Body Protection Cotton lab coatA standard lab coat protects your skin and personal clothing from incidental contact with powders or splashes.[3][4] For procedures with a higher risk of splashing, such as large-scale solution preparation, supplement with a chemically resistant apron.[5]
Respiratory Protection Required when handling powder outside a fume hoodWhile a fume hood is the primary engineering control, if one is unavailable or when cleaning up spills, respiratory protection is vital. A NIOSH-approved respirator with cartridges for organic vapors and particulates is recommended to prevent inhalation of the fine, irritant dust.[3][5]

Operational Protocol: From Preparation to Disposal

Adherence to a systematic workflow is essential for minimizing exposure and ensuring procedural safety. The following diagram outlines the critical stages of handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase cluster_storage Storage prep_sds 1. Review SDS prep_area 2. Prepare Fume Hood prep_ppe 3. Don PPE handle_weigh 4. Weigh Compound prep_ppe->handle_weigh Proceed to Handling handle_transfer 5. Prepare Solution handle_weigh->handle_transfer cleanup_decon 6. Decontaminate handle_transfer->cleanup_decon Procedure Complete cleanup_waste 7. Segregate Waste cleanup_wash 8. Wash Hands storage 9. Store Securely cleanup_wash->storage End of Workflow

Caption: A systematic workflow for handling this compound.

Experimental Protocol: Weighing and Preparing a Solution

This protocol provides a step-by-step methodology for a common laboratory task, integrating safety at each point.

  • Preparation:

    • Thoroughly review this safety guide and the manufacturer's Safety Data Sheet (SDS).

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[5]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[4]

    • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood.

  • Execution:

    • Don all required PPE as specified in Section 2.

    • Place the sealed container of this compound on an analytical balance inside the fume hood.

    • Carefully open the container and use a clean spatula to transfer the desired amount of powder to a weigh boat.[4] Avoid pouring directly from the container to minimize dust generation.[4]

    • Securely close the primary container.

    • Transfer the weighed powder into the beaker containing the appropriate solvent.

    • Add the stir bar and place the beaker on a stir plate to facilitate dissolution.

  • Post-Handling:

    • Decontaminate the spatula and weigh boat with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]

    • Wipe down the work surface within the fume hood.

    • Dispose of contaminated items, such as gloves and weigh boats, into a designated hazardous waste container.[10]

    • After removing your lab coat and gloves, wash your hands thoroughly with soap and water.[4][7]

Emergency Response: A Plan for the Unexpected

In the event of accidental exposure or a spill, a swift and correct response is critical.

Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] If irritation persists, seek medical attention.[2]

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[3] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[8]

Spill Response Workflow

The following workflow should be initiated in the event of a spill.

G action_node action_node start Spill Occurs is_large Is the spill large or uncontained? start->is_large evacuate Evacuate Area Alert EHS is_large->evacuate Yes is_solid Is the spill a solid? is_large->is_solid No absorb Cover with inert absorbent material (e.g., sand, vermiculite) is_solid->absorb No sweep Gently sweep up Avoid creating dust is_solid->sweep Yes absorb->sweep collect Collect in a labeled hazardous waste container sweep->collect

Caption: Decision workflow for responding to a chemical spill.

Waste Management and Disposal

Proper disposal is a critical final step in the chemical handling lifecycle to ensure environmental protection and regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[4][10] This waste should be collected separately from non-hazardous and other types of chemical waste.[5]

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[10] The label must include "Hazardous Waste," the full chemical name ("this compound Waste"), and the date of accumulation.[10]

  • Final Disposal: Never dispose of this chemical down the drain.[7][8] Coordinate with your institution's Environmental Health and Safety (EHS) department for the scheduled pickup and disposal of the hazardous waste container.[10]

By integrating these principles of hazard awareness, rigorous PPE use, systematic operational workflows, and compliant disposal practices, you can ensure a safe and productive research environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.